Bromoacetaldehyde
Description
Properties
IUPAC Name |
2-bromoacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3BrO/c3-1-2-4/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPVEAUIHMEAQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020196 | |
| Record name | Bromoacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17157-48-1 | |
| Record name | Acetaldehyde, bromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17157-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromoacetaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017157481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromoacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BROMOACETALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TGB3VXQ7JV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Bromoacetaldehyde from Paraldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of bromoacetaldehyde, a valuable and highly reactive bifunctional reagent, starting from paraldehyde. Due to the inherent instability and lachrymatory nature of this compound, its synthesis is most effectively and safely achieved through the formation of a stable intermediate, this compound diethyl acetal. This document details the multi-step protocol, presents quantitative data for process optimization, and illustrates key workflows and applications relevant to drug discovery.
Synthesis Pathway Overview
The conversion of paraldehyde to this compound is a two-stage process. The first stage involves the simultaneous depolymerization of paraldehyde to acetaldehyde, followed by a copper-catalyzed bromination and an in situ acetalization reaction in an ethanol medium to yield the stable this compound diethyl acetal. The second stage is the controlled acidic hydrolysis of the acetal to liberate this compound, which can then be used in subsequent synthetic steps.
Experimental Protocols
Protocol 1: Synthesis of this compound Diethyl Acetal
This protocol is adapted from established patent literature and provides a robust method for synthesizing the stable acetal intermediate.[1][2] The reaction involves a copper-catalyzed bromination of paraldehyde in absolute ethanol, followed by an acid-catalyzed acetalization where the hydrogen bromide generated in situ acts as the catalyst.[1]
Materials:
-
Paraldehyde
-
Copper catalyst (e.g., cuprous bromide, cupric bromide, or copper powder)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Absolute Ethanol (EtOH)
-
Elemental Bromine (Br₂)
-
Inorganic dehydrating agent (e.g., anhydrous sodium sulfate, anhydrous magnesium sulfate)
-
Ice
-
Sodium Carbonate (Na₂CO₃)
-
Dichloroethane or Dichloromethane (for extraction)
Procedure:
-
Catalytic Bromination:
-
In a suitable reaction vessel equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve paraldehyde, the copper catalyst, and concentrated sulfuric acid in absolute ethanol.
-
Cool the mixture to between -5 and 0 °C using an ice-salt bath.
-
Slowly add elemental bromine dropwise from the dropping funnel over 3-4 hours, ensuring the reaction temperature is maintained below 0 °C.
-
After the addition is complete, continue stirring the mixture at -5 to 0 °C for an additional 1-1.5 hours to yield an ethanol solution of this compound. This solution is used directly in the next step.
-
-
Acetalization:
-
To the this compound ethanol solution from the previous step, add the inorganic dehydrating agent.
-
Heat the mixture to 35-40 °C and maintain this temperature with stirring for 5-6 hours.
-
After the reaction period, add ice water and continue stirring for 15-20 minutes.
-
Neutralize the reaction mixture by adding sodium carbonate until the pH reaches 6-7.
-
Discontinue stirring and allow the layers to separate. Collect the organic layer.
-
Extract the aqueous layer twice with dichloroethane or dichloromethane.
-
Combine all organic phases.
-
-
Purification:
-
Perform a preliminary distillation under reduced pressure to recover the solvent.
-
Purify the remaining crude product by vacuum fractionation, collecting the fraction that distills at 65-68 °C to obtain high-purity this compound diethyl acetal.[1]
-
Protocol 2: Hydrolysis of this compound Diethyl Acetal
This general procedure describes the deprotection of the acetal to generate this compound for immediate use.[3]
Materials:
-
This compound diethyl acetal
-
Acetone or Tetrahydrofuran (THF)
-
Aqueous strong acid (e.g., dilute sulfuric acid or hydrochloric acid)
-
Mild base (e.g., sodium bicarbonate solution)
-
Organic solvent (e.g., diethyl ether or dichloromethane)
-
Anhydrous drying agent (e.g., sodium sulfate)
Procedure:
-
Hydrolysis:
-
Dissolve the purified this compound diethyl acetal in acetone or THF.
-
Add an aqueous solution of the strong acid to the mixture.
-
Stir the reaction at room temperature. The progress of the hydrolysis should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up:
-
Once the hydrolysis is complete, carefully neutralize the acid with a mild base such as a saturated sodium bicarbonate solution.
-
Extract the product from the aqueous mixture using an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic extracts over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
-
Caution: The resulting this compound is a lachrymator and is best used immediately in the next synthetic step as a solution.[4]
-
Quantitative Data for Acetal Synthesis
The following table summarizes quantitative data from several examples for the synthesis of this compound diethyl acetal, demonstrating the scalability and versatility of the method.[1][2]
| Component | Example 1 | Example 2 | Example 3 |
| Paraldehyde | 132 kg | 132 kg | 132 kg |
| Catalyst | 1.58 kg (Cupric Bromide) | 1.4 kg (Cuprous Bromide) | 2.0 kg (Copper Powder) |
| Conc. H₂SO₄ | 0.53 L | 0.4 L | 1.0 L |
| Absolute Ethanol | 858 L | 800 L | 1050 L |
| Bromine | 475 kg | 460 kg | 520 kg |
| Dehydrating Agent | 150 kg (Anhydrous Na₂SO₄) | 120 kg (Anhydrous MgSO₄) | 225 kg (Anhydrous Na₂SO₄) |
| Bromination Time | 3h (addition), 1h (reaction) | 3h (addition), 1h (reaction) | 4h (addition), 1.5h (reaction) |
| Acetalization Temp. | 35 °C | 40 °C | 40 °C |
| Acetalization Time | 5 hours | 5 hours | 6 hours |
| Final Product Yield | 473 kg | 455 kg | 467 kg |
| Molar Yield (from Paraldehyde) | 80% | - | - |
| Purity (GC) | 99.24% | - | - |
Application in Drug Development: Hantzsch Thiazole Synthesis
This compound is a powerful building block in medicinal chemistry for the synthesis of various heterocyclic systems, which are foundational structures in numerous pharmaceuticals.[5] A prominent example is the Hantzsch thiazole synthesis, where this compound reacts with a thioamide (like thiourea) to form a thiazole ring.[6][7][8] Thiazole derivatives are present in a wide array of drugs with antimicrobial, anti-inflammatory, and anticancer properties.[6]
This reaction highlights the utility of this compound's two electrophilic sites—the carbonyl carbon and the alpha-carbon bearing the bromine—which enables the efficient construction of complex molecular scaffolds.
References
- 1. CN104230677A - Synthesis method for this compound diethyl acetal - Google Patents [patents.google.com]
- 2. Synthesis method for this compound diethyl acetal - Eureka | Patsnap [eureka.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. synarchive.com [synarchive.com]
Synthesis of Bromoacetaldehyde via Ozonolysis of 1,4-Dibromo-2-butene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Bromoacetaldehyde is a valuable bifunctional reagent in organic synthesis, particularly for the construction of heterocyclic compounds. While various synthetic routes exist, the ozonolysis of 1,4-dibromo-2-butene presents a direct and high-yield method for its preparation. This guide provides an in-depth overview of this synthetic transformation, including a detailed experimental protocol, quantitative data, and a workflow visualization to support researchers in its practical application.
Introduction
This compound's utility as a synthetic intermediate is well-established. However, its preparation in an anhydrous form can be challenging. A notable method for its direct preparation involves the ozonolysis of 1,4-dibromo-2-butene. This reaction proceeds with high efficiency and offers a clean product, making it an attractive option for laboratory-scale synthesis. The cleavage of the central double bond in 1,4-dibromo-2-butene by ozone, followed by a reductive workup, directly yields two equivalents of the desired this compound.
Reaction Principle
The core of this synthesis is the ozonolysis reaction, a powerful method for cleaving carbon-carbon double bonds. The reaction proceeds in two main stages:
-
Ozonide Formation: Ozone gas is bubbled through a solution of 1,4-dibromo-2-butene at low temperature (-78 °C). The ozone adds across the double bond to form an unstable primary ozonide (molozonide), which rapidly rearranges to a more stable secondary ozonide (1,2,4-trioxolane).
-
Reductive Workup: The ozonide is then treated with a reducing agent, such as triphenylphosphine, to cleave it and produce the desired aldehyde. This "reductive workup" prevents the over-oxidation of the product to a carboxylic acid.
Quantitative Data Summary
The ozonolysis of 1,4-dibromo-2-butene is reported to be a high-yield reaction.[1][2] The following table summarizes the key parameters for this synthesis.
| Parameter | Value/Condition | Source |
| Starting Material | 1,4-Dibromo-2-butene | [1][2] |
| Primary Reagents | Ozone (O₃), Methylene Chloride (solvent), Triphenylphosphine | [1][2] |
| Reaction Temperature | -78 °C | [1][2] |
| Yield | High | [1][2] |
| Purity | Clean reaction, requires minimal purification. | [1] |
| Product Stability | 1 M solutions in hexane can be stored for weeks without noticeable decomposition. | [2] |
Detailed Experimental Protocol
This protocol is based on established procedures for the ozonolysis of 1,4-dibromo-2-butene.[1][2]
Materials:
-
1,4-Dibromo-2-butene
-
Methylene Chloride (CH₂Cl₂), anhydrous
-
Ozone (O₃) generated by an ozone generator
-
Triphenylphosphine (PPh₃)
-
Hexane or Tetrahydrofuran (THF) for storage and subsequent reactions
-
Silica Gel (for optional purification)
-
Reaction vessel suitable for ozonolysis (e.g., a three-necked flask with a gas inlet tube and a drying tube)
-
Dry ice/acetone bath
Procedure:
-
Reaction Setup: In a reaction vessel equipped for ozonolysis, dissolve 1,4-dibromo-2-butene in anhydrous methylene chloride.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Ozonolysis: Bubble ozone gas through the cooled solution. The reaction is complete when a persistent blue color is observed, indicating the presence of unreacted ozone.
-
Reductive Workup: Slowly add triphenylphosphine to the reaction mixture at -78 °C. This step is crucial for reducing the ozonide to the desired aldehyde.
-
Warming: Allow the reaction mixture to warm to room temperature.
-
Purification (Optional): The resulting solution contains crude this compound. For many applications, this solution can be used directly. For higher purity, a rapid filtration through a small amount of silica gel can be performed.[2]
-
Storage: The this compound solution, typically prepared as a 1 M solution in hexane, can be stored for several weeks without significant decomposition.[2]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound from 1,4-dibromo-2-butene.
Caption: Workflow for the synthesis of this compound via ozonolysis.
Concluding Remarks
The ozonolysis of 1,4-dibromo-2-butene is a robust and efficient method for the preparation of this compound. The procedure is straightforward, high-yielding, and provides a product of sufficient purity for many subsequent synthetic applications. The stability of the resulting this compound solution in hexane further enhances the practical utility of this method for researchers in drug development and organic synthesis.
References
Bromoacetaldehyde: A Comprehensive Technical Guide on its Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Bromoacetaldehyde is a highly reactive organobromine compound that serves as a versatile synthetic intermediate in the preparation of a wide range of pharmaceuticals and fine chemicals. Due to its inherent instability, it is often prepared and used in situ or handled in the form of its more stable acetal derivatives, such as this compound diethyl acetal or this compound dimethyl acetal. This guide provides an in-depth overview of the chemical properties, reactivity, and experimental considerations for this compound and its common precursors.
Core Chemical and Physical Properties
This compound is a halogenated aldehyde with the chemical formula C₂H₃BrO.[1][2][3] Its bifunctional nature, possessing both an electrophilic carbonyl carbon and a carbon atom susceptible to nucleophilic substitution, dictates its high reactivity. The physical properties of this compound and its commonly used acetal derivatives are summarized below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-bromoacetaldehyde | [1] |
| Synonyms | Acetaldehyde, bromo-; Monothis compound | [1][4] |
| CAS Number | 17157-48-1 | [1][5][6] |
| Molecular Formula | C₂H₃BrO | [1][2][5] |
| Molecular Weight | 122.95 g/mol | [1][4][6] |
| Boiling Point | 93.7 °C at 760 mmHg; 104-106 °C | [1][7] |
| Melting Point | 136-138 °C | [5][6] |
| Density | 1.706 g/cm³ | [1][5] |
| Flash Point | 73.6 °C | [1][5] |
| Appearance | Data not consistently available; often handled in solution | |
| Solubility | Data not available; expected to be soluble in organic solvents |
Table 2: Properties of this compound Acetals
| Property | This compound Diethyl Acetal | This compound Dimethyl Acetal |
| Synonyms | 2-Bromo-1,1-diethoxyethane, Bromoacetal | 2-Bromo-1,1-dimethoxyethane, BADA |
| CAS Number | 2032-35-1[8][9] | 7252-83-7[10] |
| Molecular Formula | C₆H₁₃BrO₂[8][9] | C₄H₉BrO₂[10] |
| Molecular Weight | 197.07 g/mol [8][9] | 169.02 g/mol [10] |
| Appearance | Clear colorless to pale yellow liquid[11][12][13] | Clear colorless to light yellow liquid[10] |
| Boiling Point | 66-67 °C / 18 mmHg;[8][14] 170-172 °C[12] | 148-150 °C[10] |
| Density | 1.31 g/mL at 25 °C[8] | 1.43 g/mL at 25 °C[10] |
| Refractive Index | n20/D 1.439[8] | n20/D 1.445[10] |
| Flash Point | 65 °C (149 °F)[8] | 129 °F[10] |
| Solubility | Insoluble in water;[15] Soluble in organic solvents[11][15] | Insoluble in water[10] |
| Stability | Sensitive to moisture;[11] may darken in storage[8][13] | Moisture sensitive; stable under normal storage[10] |
| Storage Temp. | 2-8°C[8][13] | 2-8°C[10] |
Reactivity and Synthetic Applications
The reactivity of this compound is characterized by the electrophilicity of both the carbonyl carbon and the α-carbon bearing the bromine atom. This dual reactivity makes it a valuable C₂ building block in organic synthesis.
Acetal Hydrolysis
The acetal derivatives of this compound are stable under neutral or basic conditions but are readily hydrolyzed under acidic conditions to generate the parent aldehyde.[16] This strategy is commonly employed to use this compound in a controlled manner, avoiding its decomposition or polymerization.
Caption: Acid-catalyzed hydrolysis of this compound diethyl acetal.
Reactivity as an Alkylating Agent
The presence of the bromine atom on the α-carbon makes this compound an effective alkylating agent. It readily reacts with a variety of nucleophiles in Sₙ2 reactions.
-
Reaction with Amines: It reacts with anhydrous trimethylamine to form glycine betaine aldehyde.[8][14]
-
Reaction with Thiophenols: In the presence of a base like KOH, it reacts with thiophenols to produce the corresponding ketones and diethyl acetals.[8][14]
-
Heterocycle Synthesis: this compound is a key precursor for the synthesis of various nitrogen- and sulfur-containing heterocycles, which are common scaffolds in medicinal chemistry. Its acetals are used in the production of drugs like dirithromycin, methimazole, and sulfamonomethoxine.[13][17]
Carbonyl Group Reactivity
The aldehyde functional group undergoes typical reactions such as condensation, addition, and cyclization. For instance, it is used in the synthesis of substituted benzofurans and furanoflavonoids through regioselective alkylation followed by acid-catalyzed cyclization.[18]
Caption: Dual electrophilic sites of this compound reacting with nucleophiles.
Experimental Protocols
Safe handling of this compound and its precursors is critical. These compounds are toxic, irritant, and lachrymatory.[19][20] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[21][22]
Protocol 1: Synthesis of this compound
This protocol describes the direct bromination of acetaldehyde.
-
Materials: Acetaldehyde, 1,4-dioxane-bromine complex, diethyl ether, water, sodium carbonate solution.
-
Procedure:
-
A solution of 8.8 g of acetaldehyde in 50 ml of diethyl ether is prepared and cooled to 5-10° C.
-
A solution of 50 g of 1,4-dioxane-bromine in ether is added dropwise to the acetaldehyde solution.
-
The addition is continued until the color of the bromine persists.
-
The reaction mixture is then washed successively with water, a sodium carbonate solution, and finally with water again.
-
The organic layer is separated, dried, and the solvent is removed to yield this compound. The product can be purified by distillation (b.p. 104-106° C).[7]
-
Protocol 2: Synthesis of this compound Diethyl Acetal from Paraldehyde
This method, detailed in patent literature, involves a two-step process starting from paraldehyde.[17][23]
-
Step 1: Catalytic Bromination
-
Dissolve paraldehyde (e.g., 132 kg), a copper catalyst (e.g., cuprous bromide, 1.4 kg), and concentrated sulfuric acid (e.g., 0.4 L) in absolute ethanol (e.g., 800 L) in a suitable reactor.
-
Cool the mixture to between -5 and 0 °C using an ice-salt bath.
-
Slowly add elemental bromine (e.g., 460 kg) dropwise while vigorously stirring, ensuring the temperature is maintained below 0 °C. The addition may take 3-4 hours.
-
After the addition is complete, allow the reaction to proceed for an additional 1-1.5 hours at -5 to 0 °C to obtain an ethanol solution of this compound.[17][23]
-
-
Step 2: Acetalization
-
To the ethanol solution of this compound from the previous step, add an inorganic dehydrating agent such as anhydrous sodium sulfate (e.g., 150 kg) or anhydrous magnesium sulfate.[17][23]
-
Heat the mixture to 35-40 °C and maintain this temperature for 5-6 hours.
-
After the reaction, add ice water (e.g., 300 L) and stir for 15-20 minutes.
-
Neutralize the solution with sodium carbonate to a pH of 6-7.
-
Allow the mixture to stand and separate the layers. The aqueous layer is extracted with a solvent like dichloromethane.
-
Combine the organic phases, recover the solvent by distillation, and then purify the this compound diethyl acetal by vacuum distillation, collecting the fraction at 65-68 °C.[17][23]
-
Caption: Workflow for the synthesis of this compound diethyl acetal.
Protocol 3: Synthesis of this compound Diethyl Acetal from Vinyl Acetate (Organic Syntheses Method)
This established procedure provides an alternative route to the diethyl acetal.
-
Materials: Vinyl acetate, absolute ethanol, bromine, ice, sodium carbonate, anhydrous calcium chloride.
-
Procedure:
-
A solution of vinyl acetate (5 moles) in absolute ethanol (26 moles) is placed in a flask equipped with a stirrer and cooled to approximately -10 °C.
-
Bromine (5 moles) is introduced into the flask via a rapid current of air over a period of 8-10 hours, while maintaining the low temperature.
-
The reaction mixture is allowed to stand overnight and warm to room temperature.
-
The mixture is then poured into ice water (1.7 L). The lower organic layer, containing bromoacetal and ethyl acetate, is separated.
-
The organic layer is washed twice with cold water and once with cold 10% sodium carbonate solution.
-
It is then dried over anhydrous calcium chloride.
-
The crude product is purified by vacuum distillation, with the this compound diethyl acetal fraction boiling at 62–63°C / 15 mmHg.[24]
-
Conclusion
This compound is a synthetically valuable but challenging reagent due to its reactivity and instability. The use of its acetal derivatives provides a practical and effective solution for its application in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, reactivity, and handling procedures is essential for its safe and efficient use in a research and development setting.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound | 17157-48-1 [chemicalbook.com]
- 3. 2-bromoacetaldehyde | 17157-48-1 | Buy Now [molport.com]
- 4. Acetaldehyde, bromo- | C2H3BrO | CID 105131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS#:17157-48-1 | Chemsrc [chemsrc.com]
- 6. This compound [chembk.com]
- 7. prepchem.com [prepchem.com]
- 8. This compound diethyl acetal 0.97 2-Bromo-1,1-diethoxyethane [sigmaaldrich.com]
- 9. scbt.com [scbt.com]
- 10. This compound dimethyl acetal | 7252-83-7 [chemicalbook.com]
- 11. CAS 2032-35-1: this compound diethyl acetal [cymitquimica.com]
- 12. This compound DIETHYL ACETAL – Palchem [palchem.com]
- 13. This compound diethyl acetal CAS#: 2032-35-1 [m.chemicalbook.com]
- 14. This compound diethyl acetal, 97% 2032-35-1 India [ottokemi.com]
- 15. nbinno.com [nbinno.com]
- 16. This compound Dimethyl Acetal - this compound Dimethyl Acetal Exporter, Manufacturer & Supplier, Ankleshwar, India [maksons.com]
- 17. CN104230677A - Synthesis method for this compound diethyl acetal - Google Patents [patents.google.com]
- 18. thieme-connect.com [thieme-connect.com]
- 19. WERCS Studio - Application Error [assets.thermofisher.com]
- 20. echemi.com [echemi.com]
- 21. chemicalbook.com [chemicalbook.com]
- 22. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 23. Synthesis method for this compound diethyl acetal - Eureka | Patsnap [eureka.patsnap.com]
- 24. Organic Syntheses Procedure [orgsyn.org]
Bromoacetaldehyde: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Bromoacetaldehyde is a highly reactive bifunctional electrophile of significant interest in chemical biology, medicinal chemistry, and drug development. Its ability to react with various nucleophiles makes it a versatile building block for the synthesis of heterocyclic compounds and a valuable tool for the chemical modification and cross-linking of biomolecules. This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, molecular structure, synthesis protocols, and key applications. Detailed experimental methodologies and safety precautions are outlined to assist researchers in its effective and safe utilization.
Chemical and Physical Properties
This compound (IUPAC name: 2-bromoacetaldehyde) is an organobromine compound with the chemical formula C₂H₃BrO.[1] Due to its reactivity, it is often handled as a more stable precursor, such as this compound diethyl acetal. The key properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 17157-48-1 | [1] |
| Molecular Formula | C₂H₃BrO | [1] |
| Molecular Weight | 122.95 g/mol | [1] |
| Boiling Point | 93.7°C at 760 mmHg (estimated) | [2] |
| Density | 1.706 g/cm³ (estimated) | [2] |
| SMILES | C(C=O)Br | [1] |
| InChI | InChI=1S/C2H3BrO/c3-1-2-4/h2H,1H2 | [1] |
| Appearance | Light yellow liquid | |
| Reactivity | Highly reactive electrophile | |
| Hazards | Toxic, lachrymator | [3] |
Molecular Structure
The molecular structure of this compound consists of a two-carbon acetaldehyde backbone with a bromine atom substituted on the alpha-carbon (the carbon adjacent to the carbonyl group).
Caption: 2D representation of the this compound molecule.
Synthesis Protocols
Anhydrous this compound is challenging to prepare and store due to its high reactivity. A common laboratory-scale synthesis involves the ozonolysis of 1,4-dibromo-trans-2-butene.
Experimental Protocol: Synthesis via Ozonolysis
Materials:
-
1,4-dibromo-trans-2-butene
-
Dry methylene chloride (CH₂Cl₂)
-
Ozone (O₃)
-
Triphenylphosphine (PPh₃)
-
Nitrogen gas (N₂)
Procedure:
-
Dissolve 1,4-dibromo-trans-2-butene (40 mmol) in dry CH₂Cl₂ (60-70 mL) in a flask equipped for ozonolysis.[3]
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution until a persistent blue color is observed (approximately 30 minutes).[3]
-
Purge the solution with a stream of nitrogen gas until the blue color disappears, indicating the removal of excess ozone.
-
While maintaining the temperature at -78°C, add triphenylphosphine (40 mmol) portion-wise over a period of 1 hour.[3]
-
Slowly warm the reaction mixture to 0°C and stir until the ozonide intermediate is no longer present (monitored by NMR).
-
Distill the methylene chloride at 0-5°C under reduced pressure (90-100 mmHg).
-
Distill the remaining residue at approximately 50°C under high vacuum (1 mmHg) into a receiving flask cooled to -78°C to collect the this compound.[3]
Caution: this compound is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.[3]
Applications in Research and Drug Development
This compound's bifunctional nature, with two electrophilic sites (the carbonyl carbon and the alpha-carbon), makes it a valuable reagent in several areas of chemical biology and drug discovery.
Synthesis of Heterocyclic Compounds
This compound is a key precursor for the synthesis of various heterocyclic scaffolds that are prevalent in many pharmaceutical agents. A notable application is in the synthesis of imidazo[1,2-a]pyrimidines, which are known to exhibit a wide range of biological activities, including inhibition of the Wnt/β-catenin signaling pathway.[4][5]
Caption: General scheme for imidazo[1,2-a]pyrimidine synthesis.
Bioconjugation and Cross-Linking of Proteins
As a bifunctional electrophile, this compound can react with nucleophilic amino acid residues on proteins, such as the ε-amino group of lysine or the thiol group of cysteine. This reactivity allows for its use as a cross-linking agent to study protein-protein interactions or to stabilize protein conformations. The reaction typically proceeds via the formation of an initial Schiff base at the aldehyde, followed by nucleophilic substitution at the alpha-carbon.
Caption: Workflow for cross-linking proteins using this compound.
Modification of Nucleic Acids
Aldehydes are known to react with nucleic acids, forming various adducts that can lead to mutations and are of interest in toxicology and cancer research. This compound, like acetaldehyde, can react with guanine bases in DNA. The reaction can lead to the formation of a covalent intrastrand cross-link between two adjacent guanine residues.[6] This involves the formation of an imine with one guanine, which is then attacked by the amino group of the adjacent guanine.
Caption: Mechanism of GG intrastrand cross-link formation by this compound.
Experimental Protocol: Peptide Modification
This protocol provides a general method for the modification of peptides containing nucleophilic residues (e.g., N-terminal cysteine) with this compound, adapted from protocols for similar aldehydes.[2]
Materials:
-
Peptide with an N-terminal cysteine
-
This compound
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 4.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Dimethylformamide (DMF)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL. A small amount of DMF may be added to aid solubility.[2]
-
Reagent Preparation: Immediately before use, prepare a 100 mM stock solution of this compound in DMF.
-
Reaction Initiation: Add a 10- to 50-fold molar excess of the this compound stock solution to the peptide solution.[2]
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation. Monitor the reaction progress by taking aliquots for analysis by RP-HPLC and mass spectrometry.[2]
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50 mM and incubate for 30 minutes.[2]
-
Purification: Purify the modified peptide using RP-HPLC.
-
Characterization: Confirm the mass of the purified product by mass spectrometry to verify the modification.
Safety and Handling
This compound is classified as a toxic substance and is a lachrymator.[3][7] It should be handled with extreme care in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection.[3]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[3]
-
Handling: Avoid contact with skin and eyes and prevent the formation of aerosols. Use non-sparking tools.[3]
-
First Aid:
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Skin Contact: Wash off with soap and plenty of water. Take off contaminated clothing immediately.[3]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[3]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3]
-
Conclusion
This compound is a potent and versatile chemical tool for researchers and drug development professionals. Its well-defined reactivity allows for the synthesis of complex heterocyclic molecules and the specific modification of biomolecules. While its handling requires stringent safety precautions due to its reactivity and toxicity, its utility in constructing novel chemical entities and probing biological systems makes it an invaluable reagent in the fields of medicinal chemistry and chemical biology.
References
- 1. Fluorescent labeling techniques in biomolecules: a flashback - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 4. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Post Groebke-Blackburn multicomponent protocol: synthesis of new polyfunctional imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetaldehyde forms covalent GG intrastrand crosslinks in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemo- and regio-selective modifications of nucleic acids by acetaldehyde and crotonaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 2-Bromoacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 2-bromoacetaldehyde (CAS No: 17157-48-1). The information herein is intended to support laboratory research, chemical synthesis, and drug development activities by providing reliable data and established experimental methodologies.
Core Physical Properties
2-Bromoacetaldehyde is a reactive organic compound that serves as a valuable intermediate in various synthetic processes. A thorough understanding of its physical characteristics is essential for its safe handling, application in reactions, and for the purification of its products. The experimentally determined and estimated physical properties of 2-bromoacetaldehyde are summarized below. It is important to note that some values in the literature show slight variations, which are presented here to provide a comprehensive view.
Data Presentation: Physical Properties of 2-Bromoacetaldehyde
| Property | Value | Source(s) |
| Molecular Formula | C₂H₃BrO | [1] |
| Molecular Weight | 122.95 g/mol | [2] |
| Boiling Point | 93.7 °C at 760 mmHg | [1] |
| 109.35 °C (estimate) | ||
| Melting Point | 136-138 °C | |
| Density | 1.706 g/cm³ | [1] |
| 1.7515 g/cm³ (rough estimate) | ||
| Refractive Index (n²⁰/D) | 1.446 | [1] |
| 1.4486 (estimate) | ||
| Flash Point | 73.6 °C | [1] |
| Solubility | Immiscible in water. Soluble in chloroform and methanol (slightly). | [3][4] |
Experimental Protocols
Detailed methodologies for the synthesis of 2-bromoacetaldehyde and the determination of its key physical properties are outlined below. These protocols are based on established chemical literature and provide a foundation for laboratory practice.
Synthesis of 2-Bromoacetaldehyde via Ozonolysis
A common and effective method for the preparation of anhydrous 2-bromoacetaldehyde is through the ozonolysis of 1,4-dibromo-2-butene.[5]
Materials:
-
1,4-dibromo-2-butene
-
Methylene chloride (CH₂Cl₂)
-
Triphenylphosphine (PPh₃)
-
Ozone source
-
Reaction flask equipped with a gas inlet tube and a low-temperature thermometer
-
Distillation apparatus
Procedure:
-
Dissolve 1,4-dibromo-2-butene in methylene chloride in a reaction flask and cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone through the solution until a persistent blue color is observed, indicating an excess of ozone.
-
Purge the solution with nitrogen gas to remove the excess ozone.
-
Slowly add triphenylphosphine to the reaction mixture.
-
Allow the reaction to warm to room temperature.
-
The resulting 2-bromoacetaldehyde can be purified by distillation.[5] The purified compound can be stored as a 1 M solution in hexane for several weeks without significant decomposition.[5]
Determination of Boiling Point (Thiele Tube Method)
The boiling point of a liquid can be accurately determined using a small amount of sample with the Thiele tube method.[6][7]
Apparatus:
-
Thiele tube
-
Thermometer
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner)
-
Mineral oil
Procedure:
-
Fill the Thiele tube with mineral oil to a level above the side arm.
-
Place a small amount of 2-bromoacetaldehyde into the small test tube.
-
Invert the capillary tube (sealed end up) and place it inside the test tube containing the sample.
-
Attach the test tube to the thermometer and immerse it in the oil bath of the Thiele tube.
-
Gently heat the side arm of the Thiele tube.
-
Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
When a continuous stream of bubbles is observed, remove the heat source.
-
The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube.[6][7]
Determination of Refractive Index
The refractive index is a characteristic property of a substance and can be measured using a refractometer.[8][9]
Apparatus:
-
Refractometer (e.g., Abbe refractometer)
-
Constant temperature water bath
-
Dropper
-
Lint-free tissue
-
Acetone (for cleaning)
Procedure:
-
Ensure the prism of the refractometer is clean and dry.
-
Calibrate the refractometer with a standard sample of known refractive index.
-
Using a dropper, place a few drops of 2-bromoacetaldehyde onto the prism.
-
Close the prism and allow the sample to equilibrate to the desired temperature (typically 20 °C), which can be maintained by a circulating water bath.[8]
-
Adjust the refractometer to bring the dividing line between the light and dark fields into sharp focus.
-
Read the refractive index from the scale.
-
Clean the prism thoroughly with a soft tissue and a suitable solvent like acetone after the measurement.[8]
Mandatory Visualization
The following diagram illustrates a common synthetic pathway for 2-bromoacetaldehyde.
Caption: Synthesis of 2-bromoacetaldehyde via ozonolysis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Acetaldehyde, bromo- | C2H3BrO | CID 105131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. This compound diethyl acetal | 2032-35-1 [chemicalbook.com]
- 5. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemistry Online @ UTSC [utsc.utoronto.ca]
stability and storage conditions for anhydrous bromoacetaldehyde
An In-depth Technical Guide to the Stability and Storage of Anhydrous Bromoacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Anhydrous this compound is a highly reactive, toxic, and moisture-sensitive compound. All handling and storage should be conducted by trained personnel in a controlled laboratory setting with appropriate personal protective equipment (PPE) and engineering controls (e.g., a certified chemical fume hood).
Executive Summary
Anhydrous this compound is a valuable bifunctional reagent in organic synthesis, prized for its ability to participate in the construction of various heterocyclic systems. However, its high reactivity is intrinsically linked to its instability. The pure, anhydrous form is not typically isolated or stored for extended periods due to its propensity for decomposition and polymerization. This guide provides a comprehensive overview of the known stability profile of anhydrous this compound, recommended storage conditions, and protocols for its safe handling. The primary takeaway for researchers is that the compound is best generated and used in situ or stored for short durations as a dilute solution in an inert solvent.
Stability Profile
Detailed quantitative stability studies on pure, anhydrous this compound are scarce in the published literature, a fact that itself points to its instability. The most reliable stability data pertains to its storage in solution.
Solution Stability
A key finding for researchers is the moderate stability of anhydrous this compound in a non-polar, aprotic solvent. Specifically, 1 M solutions of this compound in hexane have been shown to be stable for several weeks without noticeable decomposition when stored appropriately.[1] This makes solution-based storage the most practical option for short-term availability.
Factors Influencing Degradation
Several environmental and chemical factors can accelerate the degradation of anhydrous this compound. These are summarized in Table 1.
| Factor | Effect on Stability | Rationale & References |
| Moisture/Water | Highly detrimental | As a hygroscopic compound, it is extremely sensitive to moisture, which can lead to hydration and other side reactions.[2] |
| Temperature | Increased temperature accelerates decomposition | Thermal decomposition can lead to the release of toxic bromide fumes.[3] Elevated temperatures increase the rate of all degradation pathways. |
| Light | Promotes degradation | Similar to other aldehydes and halogenated compounds, exposure to UV or visible light can induce photolytic decomposition.[4][5] |
| Air/Oxygen | Promotes oxidation | The aldehyde functional group is susceptible to oxidation, which can be initiated by atmospheric oxygen. |
| pH (Acids/Bases) | Catalyzes degradation | Acidic or basic impurities can catalyze side reactions such as polymerization or aldol condensations.[5] |
| Incompatible Materials | Can cause vigorous or explosive reactions | Avoid contact with strong oxidizing agents, acids, and bases.[4][6] |
Recommended Storage Conditions
Given the compound's instability, storage should be approached with caution and is generally not recommended for the pure, anhydrous form. When short-term storage is unavoidable, or for storing solutions, the following conditions are critical.
| Parameter | Recommendation | Rationale |
| Form | 1 M solution in anhydrous hexane | Significantly improves stability over the neat compound.[1] |
| Temperature | Refrigerate (2-8°C) | Slows the rate of decomposition. |
| Atmosphere | Under an inert gas (Argon or Nitrogen) | Prevents oxidation and reaction with atmospheric moisture.[5] |
| Container | Tightly sealed, amber glass bottle with a secure cap | Protects from light and prevents leakage of vapors and entry of air/moisture.[7][8] |
| Location | Cool, dry, well-ventilated, flammable-liquids storage cabinet | Ensures safety and segregation from incompatible materials.[8][9] |
| Duration | As short as possible; use promptly after preparation or opening | Minimizes the impact of slow degradation over time. |
Handling and Experimental Workflows
Safe and effective use of anhydrous this compound hinges on a stringent handling protocol. The following workflow is recommended.
Safe Handling Workflow
Caption: Recommended workflow for the safe handling of anhydrous this compound.
Experimental Protocols
Due to its instability, anhydrous this compound is often generated immediately prior to use. A stability-indicating analytical method would require a forced degradation study.
Synthesis of this compound for In Situ Use
A common route to this compound involves the bromination of an acetaldehyde equivalent, such as paraldehyde, followed by acetalization to the more stable this compound diethyl acetal.[2][10] The anhydrous aldehyde can be liberated by careful hydrolysis of the acetal, or more directly, via methods like the ozonolysis of 1,4-dibromo-2-butene.[1]
General Protocol via Ozonolysis of 1,4-dibromo-2-butene: [1]
-
Dissolve 1,4-dibromo-2-butene in an appropriate anhydrous solvent (e.g., methylene chloride) in a flask equipped for ozonolysis.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone through the solution until the reaction is complete (indicated by a persistent blue color).
-
Purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.
-
Slowly add a reducing agent (e.g., triphenylphosphine or dimethyl sulfide) at -78 °C to work up the ozonide.
-
Allow the reaction mixture to slowly warm to room temperature.
-
The resulting solution containing anhydrous this compound can be purified by distillation or used directly in the subsequent synthetic step.
Proposed Protocol for a Forced Degradation Study
No specific forced degradation studies for anhydrous this compound are readily available. The following is a proposed protocol based on general principles for stability-indicating method development.[11][12][13] The study should be performed on a solution of this compound in a relatively inert solvent, such as hexane.
Objective: To generate potential degradation products to aid in the development of a stability-indicating analytical method (e.g., GC-MS or LC-MS).
Materials:
-
A stock solution of anhydrous this compound in hexane (e.g., 1 M).
-
Anhydrous Hexane (Control).
-
Reagents for stress conditions: 0.1 M HCl in isopropanol (acidic), 0.1 M NaOH in ethanol (basic), 3% hydrogen peroxide (oxidative).
-
Photostability chamber, heating block/oven.
Methodology:
-
Sample Preparation: For each condition, prepare separate vials of the this compound stock solution. Include a control sample stored at the recommended storage condition (2-8°C, dark).
-
Thermolytic Degradation: Place a sample vial in an oven or on a heating block at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).
-
Photolytic Degradation: Expose a sample to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). Wrap a control sample in aluminum foil and place it alongside the exposed sample.
-
Acidic Degradation: Add a small volume of the acidic solution to a sample vial. Allow it to react at room temperature or with gentle heating.
-
Basic Degradation: Add a small volume of the basic solution to a sample vial. Allow it to react at room temperature.
-
Oxidative Degradation: Add a small volume of the hydrogen peroxide solution to a sample vial. Allow it to react at room temperature.
-
Analysis: At predetermined time points, withdraw an aliquot from each vial, quench the reaction if necessary, and analyze by a suitable chromatographic method (e.g., GC-MS) to identify and quantify the parent compound and any new peaks corresponding to degradation products.
The experimental workflow for initiating such a study is visualized below.
Caption: Workflow for a proposed forced degradation study of this compound.
References
- 1. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 2. benchchem.com [benchchem.com]
- 3. chembk.com [chembk.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. chemicalbook.com [chemicalbook.com]
- 10. CN104230677A - Synthesis method for this compound diethyl acetal - Google Patents [patents.google.com]
- 11. pharmtech.com [pharmtech.com]
- 12. pharmtech.com [pharmtech.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
bromoacetaldehyde structural analogs and derivatives
An In-depth Technical Guide on Bromoacetaldehyde: Structural Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound and its derivatives are highly reactive bifunctional molecules that serve as versatile building blocks in organic synthesis. Possessing both a nucleophile-attracting aldehyde group and an electrophilic carbon bearing a bromine atom, these compounds are pivotal intermediates for constructing a wide array of complex molecular architectures, particularly heterocyclic compounds of medicinal interest. Their inherent reactivity also makes them potent alkylating agents, leading to significant biological effects, including cytotoxicity and genotoxicity, which are areas of active investigation. This technical guide provides a comprehensive overview of the synthesis, chemical properties, biological activities, and mechanisms of action of this compound and its key structural analogs, offering valuable data and protocols for professionals in chemical research and drug development.
Physicochemical Properties
This compound is a lachrymatory and reactive compound, often handled in its more stable acetal form, such as this compound diethyl acetal or this compound dimethyl acetal. The presence of the electron-withdrawing bromine atom significantly enhances the electrophilicity of the carbonyl carbon.
| Property | This compound | This compound Diethyl Acetal | Dithis compound |
| Molecular Formula | C₂H₃BrO | C₆H₁₃BrO₂ | C₂H₂Br₂O |
| Molecular Weight | 122.95 g/mol | 197.07 g/mol | 201.84 g/mol |
| CAS Number | 17157-48-1[1][2] | 2032-35-1[3] | 3039-13-2[4] |
| Boiling Point | 109.35°C (estimate)[5] | 66-67 °C / 18 mmHg[6] | 136.3 °C / 760 mmHg[4] |
| Density | 1.75 g/mL (estimate)[5] | 1.31 g/mL at 25 °C[6] | 2.357 g/cm³[4] |
| Refractive Index | 1.4486 (estimate)[5] | n20/D 1.439[6] | 1.541[4] |
| Solubility | Not specified | Soluble in organic solvents[7] | Slightly soluble in methanol, DMSO[4] |
| Stability | Unstable | Moisture sensitive[7] | Extremely sensitive to moisture[4] |
Synthesis and Experimental Protocols
The inherent instability of this compound means it is often generated in situ or, more commonly, synthesized and used as a more stable acetal derivative.
Synthesis Workflow
The general workflow involves the synthesis of a stable precursor, typically an acetal, which can be purified and stored. The free aldehyde is then liberated shortly before use if required.
Caption: Generalized workflow for synthesis and purification of this compound acetals.
Experimental Protocol 1: Synthesis of this compound Diethyl Acetal
This protocol is adapted from a common industrial method involving the catalytic bromination of paraldehyde followed by acetalization.[8][9][10]
-
Materials: Paraldehyde, cuprous bromide (catalyst), concentrated sulfuric acid, absolute ethanol, elemental bromine, anhydrous sodium sulfate, sodium carbonate, ice.
-
Step 1: Catalytic Bromination
-
In a reaction vessel equipped for cooling and stirring, dissolve paraldehyde, cuprous bromide, and a catalytic amount of concentrated sulfuric acid in absolute ethanol.
-
Cool the mixture to between -5°C and 0°C using an ice-salt bath.
-
Slowly add elemental bromine dropwise to the reactor, ensuring the reaction temperature is maintained below 0°C. The addition typically takes 3-4 hours.
-
After the addition is complete, allow the mixture to react for an additional 1-1.5 hours at -5°C to 0°C to yield an ethanol solution of this compound.
-
-
Step 2: Acetalization
-
To the this compound solution from the previous step, add an inorganic dehydrant such as anhydrous sodium sulfate.
-
Heat the mixture to 35-40°C and maintain this temperature for 5-6 hours to facilitate the formation of the diethyl acetal.
-
-
Step 3: Workup and Purification
-
Cool the reaction mixture and add ice water, followed by stirring for 15-20 minutes.
-
Neutralize the solution to a pH of 6-7 by adding sodium carbonate.
-
Separate the organic layer. Extract the aqueous layer twice with a suitable solvent like dichloromethane.
-
Combine the organic phases, recover the solvent by distillation under reduced pressure.
-
Purify the resulting crude product by vacuum fractionation, collecting the fraction at 65-68°C to obtain high-purity this compound diethyl acetal.
-
Experimental Protocol 2: Preparation of Anhydrous this compound
This protocol describes the direct preparation of the unstable free aldehyde via ozonolysis.[11]
-
Materials: 1,4-dibromo-2-butene, methylene chloride (CH₂Cl₂), triphenylphosphine, hexane.
-
Procedure:
-
Dissolve 1,4-dibromo-2-butene in methylene chloride in a flask equipped for ozonolysis and cool to -78°C.
-
Bubble ozone through the solution until the characteristic blue color of excess ozone persists.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Slowly add a solution of triphenylphosphine in methylene chloride to the reaction mixture at -78°C to reduce the ozonide.
-
Allow the reaction to warm to room temperature.
-
The product, this compound, can be purified by distillation. The resulting 1 M solutions in hexane can be stored for several weeks without significant decomposition.[11]
-
Biological Activity and Toxicity
Haloacetaldehydes are a significant class of drinking water disinfection byproducts (DBPs) and are known for their biological reactivity.[12][13][14][15] Their toxicity is often more potent than that of regulated DBPs. Derivatives synthesized from this compound precursors have also shown promise in therapeutic applications, including anticancer and anti-inflammatory roles.[16][17]
Cytotoxicity and Genotoxicity
A systematic comparison of haloacetaldehydes in Chinese hamster ovary (CHO) cells revealed their potent cytotoxic and genotoxic effects. The data highlights that brominated analogs are often more toxic than their chlorinated counterparts.
| Compound | Class | Cytotoxicity Rank Order (LC₅₀)⁻¹ | Genotoxicity Rank Order |
| Trithis compound (TBAL) | Tri-HAL | 1 (Most Cytotoxic) | 5 |
| Chloroacetaldehyde (CAL) | Mono-HAL | 1 (Most Cytotoxic) | 2 |
| Dithis compound (DBAL) | Di-HAL | 2 | 1 (Most Genotoxic) |
| Bromochloroacetaldehyde (BCAL) | Di-HAL | 2 | 7 |
| Dibromochloroacetaldehyde | Tri-HAL | 2 | 2 |
| Iodoacetaldehyde (IAL) | Mono-HAL | 3 | 8 |
| This compound (BAL) | Mono-HAL | 4 | 5 |
| Bromodichloroacetaldehyde | Tri-HAL | 4 | 6 |
| Dichloroacetaldehyde (DCAL) | Di-HAL | 5 | 7 |
| Trichloroacetaldehyde (TCAL) | Tri-HAL | 6 (Least Cytotoxic) | Not Genotoxic |
| Data adapted from a comparative toxicity study in CHO cells.[18] |
Therapeutic Potential of Derivatives
This compound acetals are key starting materials for synthesizing various biologically active molecules. For example, derivatives of bromo-methoxyphenyl compounds have demonstrated significant anticancer activity.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-Phenylacrylonitrile | HCT116 | 0.0059 | [17] |
| 2-Phenylacrylonitrile | BEL-7402 | 0.0078 | [17] |
| Chalcone | HeLa | 3.204 | [17] |
| Chalcone | MCF-7 | 3.849 | [17] |
| Diaryl-1,2,4-triazole Hybrid | COX-2 | 0.15 | [16] |
| Diaryl-1,2,4-triazole Hybrid | 5-LOX | 0.85 | [16] |
Workflow for Biological Evaluation
A typical workflow for assessing the biological activity of newly synthesized derivatives involves a tiered screening approach.
Caption: A typical workflow for the biological evaluation of synthesized derivatives.
Experimental Protocol 3: MTT Assay for Cytotoxicity
This is a generalized protocol for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Materials: Target cancer cell line (e.g., MCF-7), appropriate cell culture medium (e.g., DMEM with 10% FBS), 96-well plates, test compound stock solution (in DMSO), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization buffer (e.g., DMSO or acidified isopropanol).
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Mechanism of Action
The biological effects of this compound and its analogs are primarily driven by their high electrophilicity. Similar to acetaldehyde, a well-studied carcinogen, they can readily react with biological nucleophiles such as DNA and proteins.[19]
DNA Adduct Formation
Acetaldehyde is known to react with DNA bases, particularly deoxyguanosine, to form adducts like N²-ethylidene-dG.[20][21][22] These adducts can be unstable but may lead to more permanent lesions, including interstrand cross-links, which are highly genotoxic.[23][24] Given its similar structure but increased reactivity, this compound is expected to form analogous DNA adducts, contributing to its observed mutagenicity and cytotoxicity. The bromine atom can also be displaced by nucleophilic sites on DNA bases, leading to stable alkylated adducts.
Cellular Signaling Pathways
The cellular response to aldehyde exposure can be modeled on the known pathways affected by acetaldehyde. In hepatic stellate cells, acetaldehyde upregulates collagen and fibronectin gene expression, key events in liver fibrosis, through protein kinase C (PKC) and downstream pathways like PI3K and ERK1/2.[25] Exposure to reactive aldehydes can also induce oxidative stress, further activating stress-response signaling cascades.
Caption: Proposed signaling pathways for haloacetaldehyde-induced cellular effects.
Safety and Handling
This compound and its volatile derivatives are potent lachrymators and are toxic.[26] All manipulations should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Due to their moisture sensitivity, acetal derivatives should be stored under an inert atmosphere in a cool, dry place.[4][7]
Conclusion
This compound and its structural analogs are indispensable tools in synthetic chemistry, enabling the creation of novel compounds with significant therapeutic potential. However, their inherent reactivity also underlies their considerable cytotoxicity and genotoxicity. A thorough understanding of their chemical properties, biological effects, and mechanisms of action is crucial for both harnessing their synthetic utility and mitigating their toxicological risks. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to explore the rich chemistry and biology of this important class of molecules.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Acetaldehyde, bromo- | C2H3BrO | CID 105131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound [chembk.com]
- 6. ブロモアセトアルデヒドジエチルアセタール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Page loading... [guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. CN104230677A - Synthesis method for this compound diethyl acetal - Google Patents [patents.google.com]
- 10. Synthesis method for this compound diethyl acetal - Eureka | Patsnap [eureka.patsnap.com]
- 11. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 12. Occurrence and Comparative Toxicity of Haloacetaldehyde Disinfection Byproducts in Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of haloacetaldehyde and trihalomethane formation potentials during drinking water treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Kinetics and mechanism of haloacetaldehyde formation from the reaction of acetaldehyde and chlorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Formation of acetaldehyde-derived DNA adducts due to alcohol exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. "New DNA Adducts of Crotonaldehyde and Acetaldehyde" by S. S. Hecht, Edward J. McIntee et al. [digitalcommons.csbsju.edu]
- 22. Analysis of Novel DNA Adducts Derived from Acetaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Identification of DNA adducts of acetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. DNA adducts from acetaldehyde: implications for alcohol-related carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Intracellular signaling pathways involved in acetaldehyde-induced collagen and fibronectin gene expression in human hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide on the Electrophilicity of α-Bromoacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-Bromoacetaldehyde is a bifunctional reagent of significant interest in chemical biology and drug development due to its potent electrophilic character. The presence of both a reactive carbonyl group and an α-bromo substituent imparts a high degree of electrophilicity, making it a target for a wide range of nucleophiles. This technical guide provides a comprehensive overview of the electrophilicity of α-bromoacetaldehyde, including its chemical reactivity, methods for its quantitative assessment, and its implications in biological systems. While specific kinetic data for α-bromoacetaldehyde is sparse in the public domain, this guide leverages data from analogous α-haloaldehydes and ketones to provide a robust framework for understanding and predicting its reactivity. Detailed experimental and computational protocols for characterizing its electrophilic nature are also presented.
Introduction to the Electrophilicity of α-Bromoacetaldehyde
The electrophilicity of a molecule describes its ability to accept electrons from a nucleophile. In α-bromoacetaldehyde, this property is significantly enhanced by the synergistic electron-withdrawing effects of the carbonyl group and the adjacent bromine atom. The bromine atom exerts a strong negative inductive effect (-I), pulling electron density away from the α-carbon. This, combined with the inherent electrophilicity of the carbonyl carbon, makes both the carbonyl carbon and the α-carbon susceptible to nucleophilic attack.
The dual electrophilic nature of α-bromoacetaldehyde allows it to participate in a variety of reactions, including nucleophilic substitution at the α-carbon and addition to the carbonyl group. This reactivity is central to its utility as a chemical probe and its biological activity, including its potential as a covalent modifier of biological macromolecules.
Quantitative Assessment of Electrophilicity
A quantitative understanding of electrophilicity is crucial for predicting reaction rates and designing targeted molecular probes or therapeutic agents. Several experimental and computational methods are employed for this purpose.
Mayr's Electrophilicity Scale
Mayr's electrophilicity scale provides a quantitative measure of the electrophilic strength of a compound through the parameter E. This parameter is determined from the rates of reaction with a series of standard nucleophiles. While the E parameter for α-bromoacetaldehyde has not been explicitly reported in publicly accessible databases, the high reactivity of analogous α-haloketones suggests it would possess a significant positive E value. For context, α-chloroacetaldehyde, a related compound, is known to be a highly reactive electrophile.[1][2]
Reaction Kinetics with Nucleophiles
The most direct way to quantify the electrophilicity of α-bromoacetaldehyde is by measuring its reaction rate constants (k) with various nucleophiles. These reactions typically follow second-order kinetics, where the rate is proportional to the concentrations of both the electrophile and the nucleophile.
Table 1: Representative Second-Order Rate Constants for the Reaction of Electrophiles with Nucleophiles
| Electrophile | Nucleophile | Solvent | Rate Constant (k, M⁻¹s⁻¹) | Reference |
| α-Chloroacetaldehyde | Thiosulfate | Water | High reactivity observed | [3] |
| α-Bromoacetophenone | Thiophenolate | Methanol | 1.6 x 10⁴ | Fictional Data for Illustration |
| α-Bromoacetaldehyde | Pyridine | Acetonitrile | Estimated > 10⁻² | Estimate based on reactivity of similar compounds |
| α-Bromoacetaldehyde | Cysteine Thiolate | Aqueous Buffer (pH 7.4) | Estimated > 10² | Estimate based on reactivity of similar compounds |
Note: The data for α-bromoacetaldehyde are estimations based on the known reactivity of α-halo carbonyl compounds. Precise experimental determination is required for accurate values.
Computational Quantum Chemistry
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting electrophilicity. A key descriptor is the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy indicates a greater ability to accept electrons and thus higher electrophilicity.[4][5]
Table 2: Calculated LUMO Energies for Acetaldehyde and its α-Substituted Derivatives
| Compound | LUMO Energy (eV) | Computational Method | Reference |
| Acetaldehyde | -0.8 | B3LYP/6-31G | Fictional Data for Illustration |
| α-Chloroacetaldehyde | -1.5 | B3LYP/6-31G | Fictional Data for Illustration |
| α-Bromoacetaldehyde | -1.7 | B3LYP/6-31G * | Fictional Data for Illustration |
Note: These are illustrative values. Actual LUMO energies would need to be calculated using appropriate quantum chemistry software.
Reaction Mechanisms and Pathways
The high electrophilicity of α-bromoacetaldehyde leads to several possible reaction pathways with nucleophiles.
Nucleophilic Substitution (Sₙ2)
The primary reaction pathway for many nucleophiles is an Sₙ2 reaction at the α-carbon, displacing the bromide ion. This is a concerted, one-step process.
Caption: Sₙ2 reaction of α-bromoacetaldehyde with a nucleophile.
Carbonyl Addition
Strong, hard nucleophiles may also attack the electrophilic carbonyl carbon, leading to an addition product. This is often a reversible process.
References
- 1. Chloroacetaldehyde - Wikipedia [en.wikipedia.org]
- 2. Chloroacetaldehyde | ClCH2CHO | CID 33 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. On the treatment of LUMO energies for their use as descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Bromoacetaldehyde's Alkylation Mechanism: A Technical Guide for Researchers
For Immediate Release
An In-depth Technical Guide on the Core Mechanism of Action of Bromoacetaldehyde in Alkylation Reactions
This technical guide provides a comprehensive overview of the mechanism of action of this compound in alkylation reactions, with a focus on its interactions with biological macromolecules. This document is intended for researchers, scientists, and drug development professionals working in the fields of biochemistry, toxicology, and pharmacology.
Core Mechanism of Action: A Bifunctional Electrophile
This compound is a potent bifunctional electrophile, meaning it possesses two reactive centers that can covalently bind to nucleophilic sites on biomolecules such as proteins and DNA. The primary mechanism of action involves the reactivity of both the aldehyde group and the carbon atom bearing the bromine atom.
The aldehyde group readily reacts with primary amino groups, such as the ε-amino group of lysine residues in proteins and the exocyclic amino groups of DNA bases (adenine, guanine, and cytosine), to form a Schiff base (imine). This initial reaction is typically reversible.
The presence of the bromine atom, a good leaving group, on the adjacent carbon introduces a second site for nucleophilic attack. This allows for a subsequent intramolecular or intermolecular reaction, leading to the formation of stable, often cyclic, adducts. This bifunctional nature is key to the high reactivity and cross-linking ability of this compound.
Reaction with Proteins
The primary targets for this compound on proteins are the side chains of lysine and cysteine residues.
-
Lysine Residues: The reaction with lysine proceeds via the formation of a Schiff base between the aldehyde group of this compound and the ε-amino group of lysine. The adjacent bromine can then be displaced by a nearby nucleophile, potentially leading to intra- or inter-protein cross-links.
-
Cysteine Residues: Cysteine residues, with their highly nucleophilic thiol (-SH) group, are particularly susceptible to alkylation by this compound. The reaction can proceed in a two-step manner. First, the aldehyde may react with a nearby amino group, followed by the thiol attacking the carbon-bromine bond. Alternatively, the thiol group can directly attack the carbon bearing the bromine in an SN2 reaction. A key reaction with cysteine involves both the thiol and the α-amino group, leading to the formation of a stable five-membered thiazolidine ring structure.
Reaction with DNA
This compound readily reacts with DNA, forming a variety of adducts. The primary targets are the nucleophilic centers on the DNA bases. The bifunctional nature of this compound allows it to form cyclic adducts, which can distort the DNA helix and interfere with DNA replication and transcription.
-
Guanine Adducts: The N7 position of guanine is a primary site of alkylation. Additionally, the exocyclic N2 amino group can react with the aldehyde functionality. A common adduct is the formation of a cyclic etheno adduct, linking the N1 and N2 positions of guanine.
Quantitative Data on this compound Reactivity
Quantitative data on the kinetics and yields of this compound reactions are crucial for understanding its potency as an alkylating agent. The following table summarizes key quantitative parameters.
| Parameter | Value/Range | Target Molecule | Experimental Conditions | Reference |
| Reaction Rate Constant | Varies with pH and nucleophile | Cysteine | pH 7.4, 25°C | [Hypothetical Data] |
| Adduct Yield | Up to 80% | Deoxyguanosine | In vitro, 37°C, 24h | [Hypothetical Data] |
| Half-life of Adduct | > 48 hours | Cysteine (thiazolidine) | Physiological conditions | [Hypothetical Data] |
Experimental Protocols
Protocol for Alkylation of a Model Protein (Bovine Serum Albumin) with this compound
Objective: To alkylate Bovine Serum Albumin (BSA) with this compound and analyze the extent of modification.
Materials:
-
Bovine Serum Albumin (BSA), fatty acid-free
-
This compound (freshly prepared or purified)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) reagents
-
Coomassie Brilliant Blue stain
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
Procedure:
-
Protein Solution Preparation: Prepare a 1 mg/mL solution of BSA in PBS (pH 7.4).
-
This compound Solution Preparation: Prepare a 10 mM stock solution of this compound in PBS immediately before use.
-
Alkylation Reaction:
-
In a microcentrifuge tube, mix 100 µL of the BSA solution with 10 µL of the 10 mM this compound solution (final this compound concentration: ~0.9 mM).
-
Incubate the reaction mixture at 37°C for 2 hours with gentle shaking.
-
As a control, incubate 100 µL of BSA solution with 10 µL of PBS under the same conditions.
-
-
Reaction Quenching: Stop the reaction by adding 1 µL of 1 M Tris-HCl, pH 8.0.
-
Analysis by SDS-PAGE:
-
Mix 10 µL of the reaction mixture with 10 µL of 2x SDS-PAGE loading buffer.
-
Heat the samples at 95°C for 5 minutes.
-
Load the samples onto a 12% polyacrylamide gel and run the electrophoresis.
-
Stain the gel with Coomassie Brilliant Blue to visualize protein bands. An increase in the molecular weight or the appearance of cross-linked species can indicate modification.
-
-
Analysis by Mass Spectrometry:
-
Desalt the protein sample using a suitable method (e.g., zip-tip, dialysis).
-
Analyze the intact protein mass using MALDI-TOF or ESI-MS to determine the mass shift corresponding to the number of this compound adducts.
-
For more detailed analysis, perform in-gel or in-solution digestion of the protein with trypsin and analyze the resulting peptides by LC-MS/MS to identify specific sites of modification.
-
Protocol for DNA Adduct Formation with this compound
Objective: To form and detect this compound adducts with calf thymus DNA.
Materials:
-
Calf thymus DNA
-
This compound
-
Tris-EDTA (TE) buffer, pH 7.4
-
Ethanol (ice-cold, 70% and 100%)
-
Nuclease P1
-
Alkaline phosphatase
-
HPLC system with a C18 column and UV detector
Procedure:
-
DNA Solution Preparation: Prepare a 1 mg/mL solution of calf thymus DNA in TE buffer.
-
This compound Solution Preparation: Prepare a 50 mM solution of this compound in TE buffer.
-
Alkylation Reaction:
-
Mix 500 µL of the DNA solution with 50 µL of the 50 mM this compound solution.
-
Incubate at 37°C for 24 hours.
-
-
DNA Precipitation:
-
Precipitate the DNA by adding 1/10th volume of 3 M sodium acetate (pH 5.2) and 2.5 volumes of ice-cold 100% ethanol.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Wash the DNA pellet with 70% ethanol and air dry.
-
-
DNA Hydrolysis:
-
Resuspend the DNA pellet in 100 µL of 20 mM sodium acetate buffer (pH 5.3) containing 0.1 mM ZnCl₂.
-
Add 5 units of Nuclease P1 and incubate at 37°C for 2 hours.
-
Add 10 µL of 1 M Tris-HCl (pH 8.0) and 5 units of alkaline phosphatase.
-
Incubate at 37°C for another 2 hours.
-
-
HPLC Analysis:
-
Centrifuge the hydrolysate to pellet any precipitate.
-
Analyze the supernatant by reverse-phase HPLC on a C18 column.
-
Use a gradient of acetonitrile in a suitable buffer (e.g., ammonium acetate) to separate the normal deoxynucleosides from the this compound-DNA adducts.
-
Monitor the elution profile using a UV detector at 254 nm. Adducts will appear as new peaks with different retention times compared to the standard deoxynucleosides.
-
Visualizations
Caption: General mechanism of this compound alkylation.
Caption: Workflow for protein alkylation with this compound.
Caption: Workflow for DNA adduct formation and analysis.
A Technical Guide to the Spectroscopic Analysis of Bromoacetaldehyde
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a consolidated overview of the spectroscopic data for bromoacetaldehyde (C₂H₃BrO), a reactive organic compound relevant in synthetic chemistry and as a potential reactive metabolite. Due to its inherent instability, comprehensive, publicly available high-resolution spectra are limited. This document compiles available data, predicted spectroscopic characteristics, and generalized experimental protocols for its analysis.
Spectroscopic Data
The following tables summarize the available and predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound.
¹H NMR Spectroscopy Data
Solvent: Chloroform-d (CDCl₃) Standard: Tetramethylsilane (TMS)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| -CH₂Br | ~3.9 - 4.1 | Doublet (d) | ~2.5 | The chemical shift is influenced by the strong electron-withdrawing effect of the adjacent bromine atom and the aldehyde group. |
| -CHO | ~9.5 - 9.6 | Triplet (t) | ~2.5 | The aldehydic proton appears significantly downfield. The triplet multiplicity arises from coupling to the two equivalent protons of the methylene group.[1] |
¹³C NMR Spectroscopy Data
Solvent: Chloroform-d (CDCl₃) Standard: Tetramethylsilane (TMS)
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| -C H₂Br | ~35 - 45 | This carbon is shielded relative to the carbonyl carbon but is deshielded by the attached bromine atom. |
| -C HO | ~190 - 200 | Carbonyl carbons, particularly in aldehydes, are highly deshielded and appear far downfield in the spectrum.[2][3][4] |
Note: Experimental ¹³C NMR data for this compound is not widely available. The values presented are based on typical chemical shift ranges for similar functional groups.[2][5]
Infrared (IR) Spectroscopy Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Description of Vibration |
| C=O (aldehyde) | 1725 - 1740 | Strong, characteristic carbonyl stretch.[1] |
| C-H (aldehyde) | ~2720 and ~2820 | C-H stretch, often appearing as a pair of weak to medium bands (Fermi doublet). |
| C-Br | 500 - 750 | Carbon-bromine stretching vibration. |
| C-H (alkane) | 2850 - 3000 | Stretching vibrations for the CH₂ group. |
Experimental Protocols
Detailed experimental protocols for acquiring spectroscopic data for this compound require careful handling due to its reactivity. The following are generalized procedures adaptable for this compound.
Protocol for NMR Data Acquisition
This protocol outlines the steps for preparing a sample and acquiring ¹H and ¹³C NMR spectra.
1. Sample Preparation:
- Weigh approximately 5-25 mg of the this compound sample for ¹H NMR, or a quantity sufficient to create a saturated solution for ¹³C NMR, which is significantly less sensitive.[6]
- Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
- To ensure magnetic field homogeneity, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean 5 mm NMR tube.[6] This removes any suspended solid particles that can degrade spectral quality.
- Cap the NMR tube securely. Given that this compound is moisture-sensitive, working under an inert atmosphere (e.g., nitrogen or argon) is recommended.
2. Instrument Setup and Data Acquisition:
- The NMR spectra should be recorded on a spectrometer operating at a specific field strength (e.g., 400 MHz for ¹H).[7]
- The instrument should be properly calibrated and shimmed to optimize the magnetic field homogeneity.
- For ¹H NMR: Acquire spectra using a standard pulse-acquire experiment. Chemical shifts are reported in parts per million (ppm) downfield from an internal standard, typically tetramethylsilane (TMS, 0.00 ppm).[8]
- For ¹³C NMR: Acquire spectra with proton broadband decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[4]
- Set the probe to a standard temperature, typically ambient (298 K), and note this in the experimental record.[9]
3. Data Processing:
- Process the raw data (Free Induction Decay, FID) by applying a Fourier transform.
- Perform phase correction and baseline correction to obtain a clean spectrum.
- Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.
- Reference the chemical shifts to the internal standard (TMS).
Protocol for IR Data Acquisition
This protocol describes the acquisition of an IR spectrum for a liquid sample like this compound.
1. Sample Preparation (Neat Liquid/Thin Film Method):
- Place a single drop of liquid this compound onto the surface of a polished salt plate (e.g., NaCl, which is transparent to IR radiation in the mid-IR region).[10] Note that glass plates cannot be used as they strongly absorb IR radiation.[11]
- Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.
- Ensure there are no air bubbles in the path of the IR beam.
2. Instrument Setup and Data Acquisition:
- Place the salt plate assembly into the sample holder of the FTIR spectrometer.
- First, record a background spectrum of the empty spectrometer (or with the clean salt plates). This measures the instrument's response and the atmospheric components (H₂O, CO₂), which can then be subtracted from the sample spectrum.
- Next, run the analysis of the this compound sample. The instrument passes infrared radiation through the sample, and a detector measures the amount of light transmitted at each wavenumber.[11]
- Typically, multiple scans are averaged to improve the signal-to-noise ratio.
3. Data Processing and Presentation:
- The resulting spectrum is typically plotted as percent transmittance (%) on the y-axis versus wavenumber (cm⁻¹) on the x-axis.
- Identify and label the wavenumbers of significant absorption bands corresponding to the functional groups present in the molecule.
Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships in the spectroscopic analysis of this compound.
Caption: A logical workflow for the spectroscopic analysis of a chemical compound.
Caption: Relationship between spectroscopic techniques and derived structural information.
References
- 1. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 4. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 5. benchchem.com [benchchem.com]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 11. ehealth.kcl.ac.uk [ehealth.kcl.ac.uk]
Methodological & Application
Application Notes and Protocols: Bromoacetaldehyde in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of bromoacetaldehyde and its synthetic equivalent, this compound diethyl acetal, in the synthesis of various heterocyclic compounds. This document offers detailed experimental protocols, comparative data, and visual representations of reaction pathways to facilitate its application in research and development.
Introduction
This compound is a highly reactive bifunctional reagent valuable for constructing a variety of heterocyclic scaffolds, which are core components of many pharmaceutical agents and biologically active molecules. Due to its instability and tendency to polymerize, its more stable precursor, this compound diethyl acetal, is often preferred in synthetic chemistry.[1][2] The acetal serves as a convenient and safer alternative, generating the reactive this compound in situ under acidic conditions.[1] This guide focuses on key applications of this compound in the synthesis of imidazo[1,2-a]pyridines and 2-aminothiazoles, two classes of heterocycles with significant therapeutic potential.
Safety and Handling
This compound and its precursors are hazardous materials that require careful handling in a well-ventilated fume hood.[3][4][5] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[3][5] this compound is toxic if inhaled or swallowed and can cause skin and eye irritation.[5] Store in a cool, dry, and well-ventilated area away from incompatible materials and ignition sources.[4][6] In case of accidental exposure, consult the Safety Data Sheet (SDS) immediately and seek medical attention.[7]
Synthesis of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[8][9][10] The Tschitschibabin reaction, involving the condensation of a 2-aminopyridine with an α-halocarbonyl compound like this compound, is a classical and widely used method for their synthesis.[11]
Reaction Scheme
The general reaction for the synthesis of imidazo[1,2-a]pyridines using this compound is depicted below. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of 2-aminopyridine, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. This compound dimethyl acetal - Safety Data Sheet [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. 2024.sci-hub.st [2024.sci-hub.st]
- 10. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-conferences.org [bio-conferences.org]
Bromoacetaldehyde: A Versatile Precursor for Pharmaceutical Intermediates - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoacetaldehyde and its protected forms, such as this compound diethyl acetal, are highly valuable and versatile precursors in the synthesis of a wide range of pharmaceutical intermediates. The presence of both a reactive bromine atom and a carbonyl group (or a masked carbonyl in the case of its acetals) allows for a diverse array of chemical transformations, making it a key building block for the construction of various heterocyclic systems and other complex molecules of medicinal importance. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of key pharmaceutical intermediates, including 2-aminothiazoles, methimazole, and dirithromycin.
Core Applications and Reaction Mechanisms
This compound is a bifunctional electrophile, making it highly susceptible to reactions with nucleophiles. Its utility in pharmaceutical synthesis primarily revolves around its role in forming heterocyclic rings, which are core structures in many drugs. The most common applications involve the Hantzsch thiazole synthesis and the synthesis of imidazole and oxazine derivatives.
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole rings. The reaction involves the condensation of an α-haloaldehyde, such as this compound, with a thioamide, like thiourea. This reaction provides a direct route to 2-aminothiazole derivatives, which are found in a variety of drugs with antimicrobial, anti-inflammatory, and anticancer properties.
Synthesis of this compound Diethyl Acetal (Precursor)
Due to the high reactivity and instability of this compound, its more stable acetal-protected form, this compound diethyl acetal, is often used in synthesis.
Experimental Protocol: Synthesis of this compound Diethyl Acetal from Vinyl Acetate
This method involves the bromination of vinyl acetate in the presence of ethanol.
Materials:
-
Vinyl acetate
-
Absolute ethanol
-
Bromine
-
Ice-salt mixture
-
10% Sodium carbonate solution
-
Anhydrous calcium chloride
Procedure:
-
A solution of vinyl acetate (5 moles) in absolute ethanol (26 moles) is prepared in a three-necked round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a gas inlet tube.[1]
-
The solution is cooled to approximately -10°C using an ice-salt mixture.[1]
-
Bromine (5 moles) is introduced into the flask via a rapid current of air over 8-10 hours while maintaining the temperature at -10°C.[1]
-
After the addition is complete, the reaction mixture is allowed to stand overnight and warm to room temperature.[1]
-
The mixture is then poured into ice water. The lower organic layer is separated, washed twice with cold water, and once with a cold 10% sodium carbonate solution.[1]
-
The organic layer is dried over anhydrous calcium chloride.[1]
-
The crude product is purified by distillation under reduced pressure.
| Parameter | Value | Reference |
| Yield | 62-64% | [1] |
| Boiling Point | 62-63°C / 15 mmHg | [1] |
Application in the Synthesis of Pharmaceutical Intermediates
Synthesis of 2-Aminothiazole Derivatives
2-aminothiazole is a fundamental scaffold in many pharmaceutical compounds. Its synthesis is a prime example of the application of this compound.
This protocol describes a general method for synthesizing 4-substituted 2-aminothiazoles from a substituted phenacyl bromide and thiourea. While this example uses a phenacyl bromide, the same principle applies to reactions with this compound to yield an unsubstituted C4 position.
Materials:
-
Substituted phenacyl bromide (1 mmol)
-
Thiourea (1.2 mmol)
-
Ethanol (5 mL)
-
Copper silicate catalyst (10 mol%)
Procedure:
-
In a round-bottom flask, combine the substituted phenacyl bromide, thiourea, and copper silicate catalyst in ethanol.[2]
-
Reflux the reaction mixture at 78°C.[2]
-
Monitor the reaction progress using thin-layer chromatography (TLC).[2]
-
Upon completion, filter the reaction mixture to recover the catalyst.[2]
-
Pour the filtrate over crushed ice to precipitate the solid product.[2]
| Reactant | Product | Yield | Reference |
| 4-Bromophenacyl bromide | 2-Amino-4-(4-bromophenyl)thiazole | 95% | [2] |
| 4-Chlorophenacyl bromide | 2-Amino-4-(4-chlorophenyl)thiazole | 94% | [2] |
| 4-Nitrophenacyl bromide | 2-Amino-4-(4-nitrophenyl)thiazole | 92% | [2] |
Synthesis of Methimazole
Methimazole is an antithyroid drug used to treat hyperthyroidism. Its synthesis involves the reaction of an aminoacetaldehyde derivative with a thiocyanate.
This protocol outlines the synthesis of methimazole from methylamino acetaldehyde ethylene acetal and ammonium thiocyanate.
Materials:
-
Methylamino acetaldehyde ethylene acetal
-
Ammonium thiocyanate
-
Concentrated sulfuric acid
-
PEG-2000
-
Deionized water
-
Saturated brine
-
2-Tetrahydrofuran
-
Anhydrous sodium sulfate
Procedure:
-
Stir and dissolve methylamino acetaldehyde ethylene acetal (1.5 mol) and ammonium thiocyanate in deionized water.[3]
-
Add PEG-2000 and raise the temperature to 40°C.[3]
-
Slowly add concentrated sulfuric acid over 1 hour.[3]
-
Increase the temperature to 70°C and react for 5 hours, monitoring by TLC.[3]
-
After completion, add saturated brine and extract with 2-tetrahydrofuran.[3]
-
Dry the combined organic layers with anhydrous sodium sulfate and concentrate to obtain crude methimazole.[3]
-
Recrystallize the crude product from methanol.
| Parameter | Value | Reference |
| Crude Yield | 81.4% | [3] |
| Purity (crude) | 95.8% | [3] |
| Refined Yield | 92.7% | [3] |
| Purity (refined) | 99.6% | [3] |
Synthesis of Dirithromycin
Dirithromycin is a macrolide antibiotic derived from erythromycin. Its synthesis involves the condensation of 9(S)-erythromycylamine with 2-(2-methoxyethoxy)acetaldehyde, a derivative of this compound.[4][5][6][7]
The synthesis proceeds via the formation of a 9-N-11-O-oxazine derivative.[4][5][6] Dirithromycin acts as a prodrug and is hydrolyzed in vivo to the active metabolite, 9(S)-erythromycylamine.[4][7]
While a detailed, step-by-step industrial protocol is proprietary, the key reaction involves the condensation of the two precursors in a suitable solvent like acetonitrile.[6]
Safety and Handling
This compound and its derivatives are reactive and potentially hazardous chemicals. This compound diethyl acetal is a lachrymator and should be handled in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All procedures should be carried out by trained personnel in a controlled laboratory environment.
Conclusion
This compound and its protected acetal forms are indispensable precursors in the synthesis of a variety of pharmaceutical intermediates. Their ability to participate in cyclization reactions, particularly in the formation of thiazole and imidazole rings, makes them fundamental building blocks for drug discovery and development. The protocols outlined in this document provide a foundation for the practical application of this compound in the synthesis of important pharmaceutical compounds. Further research into novel applications of this versatile reagent is likely to yield new and efficient synthetic routes to valuable therapeutic agents.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. nanobioletters.com [nanobioletters.com]
- 3. CN107162983B - Synthesis and refining method of methimazole - Google Patents [patents.google.com]
- 4. Synthesis and antimicrobial evaluation of dirithromycin (AS-E 136; LY237216), a new macrolide antibiotic derived from erythromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial evaluation of dirithromycin (AS-E 136; LY237216), a new macrolide antibiotic derived from erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dirithromycin | C42H78N2O14 | CID 6473883 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Modification with Bromoacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein modification is a critical tool in chemical biology and drug development, enabling the study of protein function, the development of protein bioconjugates, and the design of covalent inhibitors. Bromoacetaldehyde is a bifunctional reagent that can be utilized for the covalent modification of specific amino acid residues within a protein. Its reactivity stems from the presence of both an aldehyde group and an alpha-bromo substituent, making it a target for nucleophilic attack by several amino acid side chains.
This document provides detailed application notes and protocols for the use of this compound in protein modification. The primary targets for modification are cysteine, histidine, and lysine residues. The reaction with cysteine typically proceeds via S-alkylation, forming a stable thioether bond. With lysine, the primary amine can react with the aldehyde to form a Schiff base, which can be subsequently reduced for stability, or it can be alkylated by the bromo group. The imidazole ring of histidine can also be alkylated by this compound. The bifunctional nature of this compound also presents the possibility of protein cross-linking if two reactive residues are in close proximity.
Data Presentation
The following table summarizes the key reaction parameters and expected mass shifts for the modification of different amino acid residues with this compound. It is important to note that optimal conditions may vary depending on the specific protein and should be determined empirically.
| Amino Acid Residue | Reaction Type | Recommended pH | Typical Molar Excess (Reagent:Protein) | Typical Reaction Time | Typical Temperature | Monoisotopic Mass Shift (Da) |
| Cysteine | S-alkylation | 7.0 - 8.5 | 10 - 100 fold | 1 - 4 hours | Room Temperature | +42.97926 |
| Histidine | N-alkylation | 6.0 - 7.5 | 50 - 200 fold | 2 - 8 hours | Room Temperature | +43.02146 |
| Lysine | N-alkylation / Schiff Base | 8.0 - 9.5 | 50 - 200 fold | 2 - 8 hours | Room Temperature | +43.02146 (alkylation) / +42.01056 (Schiff base) |
Note: The mass shifts are calculated based on the addition of a C2H3O group and the loss of a hydrogen atom from the amino acid side chain for alkylation, and the addition of a C2H2O group with the loss of H2O for Schiff base formation.
Experimental Protocols
Protocol 1: General Procedure for Protein Modification with this compound
This protocol provides a general guideline for the modification of a protein with this compound. Optimization of reagent concentrations, reaction time, and temperature is recommended for each specific protein.
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline (PBS), HEPES)
-
This compound solution (prepare fresh)
-
Reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5)
-
Quenching reagent (e.g., 1 M 2-Mercaptoethanol or 1 M Dithiothreitol (DTT))
-
Desalting column or dialysis tubing for purification
-
Mass spectrometer for analysis
Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If targeting cysteine residues, ensure they are in a reduced state. If necessary, incubate the protein with a 10-fold molar excess of a reducing agent like DTT or TCEP for 30 minutes at room temperature. Remove the reducing agent by dialysis or using a desalting column prior to adding this compound.
-
-
This compound Solution Preparation:
-
Caution: this compound is a reactive and potentially hazardous chemical. Handle it in a fume hood with appropriate personal protective equipment.
-
Prepare a stock solution of this compound (e.g., 100 mM) in an anhydrous, water-miscible solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.
-
-
Modification Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to minimize protein denaturation.
-
Incubate the reaction mixture at room temperature with gentle agitation for the desired amount of time (e.g., 1-4 hours). The reaction can be monitored by taking aliquots at different time points and analyzing them by mass spectrometry.
-
-
Quenching the Reaction:
-
To stop the modification reaction, add a quenching reagent to scavenge unreacted this compound. Add 2-mercaptoethanol or DTT to a final concentration of 20-50 mM.
-
Incubate for at least 30 minutes at room temperature.
-
-
Purification of the Modified Protein:
-
Remove excess this compound and the quenching reagent by size-exclusion chromatography (e.g., using a desalting column) or by dialysis against a suitable storage buffer (e.g., PBS).
-
-
Analysis and Characterization:
-
Confirm the modification and determine the extent of labeling using mass spectrometry (e.g., ESI-MS or MALDI-TOF). The observed mass of the protein should increase according to the number of this compound molecules incorporated.
-
Further characterization can be performed using techniques like SDS-PAGE to check for protein integrity and peptide mapping by LC-MS/MS to identify the specific sites of modification.
-
Protocol 2: Identification of Modification Sites by Mass Spectrometry
This protocol outlines a general workflow for identifying the specific amino acid residues modified by this compound using mass spectrometry-based proteomics.
Materials:
-
This compound-modified protein
-
Urea or Guanidine-HCl
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the purified modified protein in a buffer containing 6-8 M urea or 6 M guanidine-HCl.
-
Reduce any remaining disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate all cysteine residues (both originally modified and unmodified) by adding iodoacetamide to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes. This step ensures that all cysteines are uniformly modified, simplifying data analysis.
-
-
Enzymatic Digestion:
-
Dilute the sample with a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.5) to reduce the urea concentration to less than 1 M.
-
Add trypsin at a 1:50 (w/w) ratio of trypsin to protein and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1% to stop the trypsin activity.
-
Desalt the peptide mixture using a C18 solid-phase extraction cartridge.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS and MS/MS spectra.
-
-
Data Analysis:
-
Search the acquired MS/MS data against a protein sequence database using a search engine (e.g., Mascot, Sequest, or MaxQuant).
-
Specify the this compound modification as a variable modification on cysteine, histidine, and lysine residues, along with the carbamidomethylation of cysteine.
-
The search results will identify the peptides containing the this compound adduct and pinpoint the exact site of modification based on the fragmentation pattern in the MS/MS spectra.
-
Mandatory Visualization
Signaling Pathway: Nrf2-EpRE Signaling Pathway Induction by Reactive Aldehydes
Reactive aldehydes, including α,β-unsaturated aldehydes which share electrophilic properties with this compound, are known to induce the expression of phase II detoxification enzymes. This is a cellular defense mechanism against electrophilic stress. A key signaling pathway involved is the Keap1-Nrf2 pathway.[1] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Electrophiles can modify reactive cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, binds to the Electrophile Response Element (EpRE), and activates the transcription of antioxidant and phase II genes.
Caption: Nrf2-EpRE signaling pathway induced by electrophiles.
Experimental Workflow: Identification of this compound-Modified Proteins
The following diagram illustrates a typical workflow for the identification and characterization of proteins modified by this compound from a complex biological sample.
Caption: Workflow for identifying this compound-modified proteins.
References
Bromoacetaldehyde in Bioconjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoacetaldehyde is a bifunctional reagent that is gaining attention in the field of bioconjugation chemistry. Its structure, featuring both a reactive α-bromoacetyl group and an aldehyde, allows for specific and versatile covalent modification of biomolecules. This document provides detailed application notes and protocols for the use of this compound in protein modification, fluorescent labeling, and cross-linking applications. The primary target for the α-bromoacetyl moiety is the highly nucleophilic thiol group of cysteine residues, forming a stable thioether bond. The aldehyde group offers potential for secondary reactions or can be used in sequential conjugations. Understanding the differential reactivity of these two functional groups is key to designing successful bioconjugation strategies.
Principle of Reaction
The primary reaction mechanism for the modification of proteins with this compound is the S-alkylation of cysteine residues. The thiol side chain of cysteine is a potent nucleophile, particularly in its deprotonated thiolate form (-S⁻), which is more prevalent at a pH slightly above the pKa of the thiol group (typically around 8.5). The thiolate attacks the carbon atom bearing the bromine atom in a bimolecular nucleophilic substitution (SN2) reaction, displacing the bromide ion and forming a stable thioether linkage.
At neutral to slightly acidic pH (6.5-7.5), this reaction is highly selective for cysteine over other nucleophilic amino acid side chains such as the ε-amino group of lysine. However, at a more alkaline pH (>8.5), the reactivity towards lysine increases, which can lead to non-specific labeling.
The aldehyde functionality of this compound can also participate in reactions, most notably with the primary amine of lysine to form a Schiff base. This reaction is generally slower and reversible compared to the alkylation of cysteine. In the presence of cysteine, the reaction with other residues like arginine is significantly reduced.
Applications in Bioconjugation
Cysteine-Specific Protein Modification and Labeling
This compound can be used to attach a variety of moieties to proteins, including fluorescent dyes, biotin, and polyethylene glycol (PEG), by first reacting the this compound with the desired label. The resulting labeled this compound derivative can then be conjugated to a cysteine residue on the protein. This approach is valuable for:
-
Fluorescent Labeling: Enabling the visualization of protein localization and trafficking in cells.
-
Enzyme Activity Probes: Introducing reporters near active sites.
-
Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to antibodies for targeted cancer therapy.[1]
Protein Cross-Linking
As a bifunctional molecule, this compound can be used for intramolecular or intermolecular protein cross-linking. This is particularly useful for:
-
Structural Proteomics: Stabilizing protein-protein interactions for identification by mass spectrometry.
-
Studying Protein Conformation: Probing the proximity of different domains within a single protein.
Quantitative Data Summary
The following tables summarize key quantitative data for bioconjugation reactions involving α-haloacetyl groups and aldehydes. Note that specific kinetic data for this compound is limited in the literature; therefore, values for closely related compounds are provided as an approximation.
Table 1: Reactivity of Functional Groups with Amino Acid Residues
| Reagent Functional Group | Target Amino Acid | pH Optimum | Relative Reaction Rate | Bond Type |
| α-Bromoacetyl | Cysteine | 7.0 - 8.5 | Very Fast | Thioether |
| α-Bromoacetyl | Lysine | > 8.5 | Slow | Amine |
| Aldehyde | Lysine | 7.0 - 9.0 | Moderate | Schiff Base (reversible) |
| Aldehyde | Arginine | 7.0 - 9.0 | Slow | Imine derivative |
Table 2: Estimated Second-Order Rate Constants for Thiol-Modification Reactions
| Reagent | Thiol Source | pH | Rate Constant (M⁻¹s⁻¹) |
| Iodoacetamide | Cysteine | 7.4 | ~10 |
| Bromoacetyl derivative | Peptide-thiol | 6.5 | 1 - 10 |
| Maleimide | Peptide-thiol | 6.5 | 100 - 1000 |
Note: The reactivity of this compound's α-bromo group is expected to be in a similar range to other bromoacetyl derivatives.
Experimental Protocols
Protocol 1: Cysteine-Specific Fluorescent Labeling of a Protein
This protocol describes a general procedure for labeling a protein with a fluorescent dye using a this compound linker. This assumes a fluorescently-tagged this compound derivative is available.
Materials:
-
Protein with at least one surface-accessible cysteine residue (5-10 mg/mL)
-
Reaction Buffer: 50 mM Phosphate buffer, pH 7.2-7.5
-
Fluorescent this compound derivative (10-20 mM stock in DMSO or DMF)
-
Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: 2-Mercaptoethanol or DTT (1 M stock)
-
Desalting column (e.g., Sephadex G-25)
-
Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Protein Preparation (Optional Reduction):
-
If the target cysteine(s) are in a disulfide bond, they must be reduced. Dissolve the protein in Reaction Buffer containing 5-10 mM DTT or TCEP.
-
Incubate for 1 hour at room temperature.
-
Remove the reducing agent using a desalting column pre-equilibrated with Reaction Buffer. Proceed immediately to the next step to prevent re-oxidation.
-
-
Labeling Reaction:
-
To the purified, reduced protein solution, add the fluorescent this compound derivative to a final concentration that is a 10- to 20-fold molar excess over the protein.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add the quenching reagent to a final concentration of 10-50 mM to consume any unreacted labeling reagent.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted dye and quenching reagent by passing the reaction mixture over a desalting column pre-equilibrated with your desired Storage Buffer.
-
Collect the protein-containing fractions, which are typically the first colored band to elute.
-
-
Characterization and Storage:
-
Determine the protein concentration and the degree of labeling (DOL) using UV-Vis spectrophotometry.
-
Analyze the labeled protein by SDS-PAGE to confirm covalent attachment.
-
Store the labeled protein at 4°C for short-term use or at -80°C for long-term storage, protected from light.
-
Protocol 2: Intermolecular Cross-Linking of Two Proteins
This protocol outlines a method for cross-linking two proteins, one containing a cysteine residue and the other engineered to have a reactive amine for the aldehyde.
Materials:
-
Protein A with a single cysteine residue (1-5 mg/mL)
-
Protein B with an accessible primary amine (e.g., lysine) (1-5 mg/mL)
-
This compound (10 mM stock in anhydrous DMSO, prepare fresh)
-
Cross-linking Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Size-Exclusion Chromatography (SEC) system
Procedure:
-
Reaction Setup:
-
Combine Protein A and Protein B in the Cross-linking Buffer at the desired molar ratio (e.g., 1:1).
-
Add this compound to the protein mixture to a final concentration of 10-fold molar excess over the cysteine-containing protein.
-
-
Cross-Linking Reaction:
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Analysis of Cross-Linked Products:
-
Analyze the reaction mixture by SDS-PAGE under reducing conditions to visualize the formation of a higher molecular weight band corresponding to the cross-linked Protein A-Protein B complex.
-
For more detailed analysis, the cross-linked complex can be purified by SEC.
-
Visualizations
References
Synthetic Routes to Imidazo[1,2-a]pyridines Using Bromoacetaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and valuable optical properties. A fundamental and widely employed method for the synthesis of the imidazo[1,2-a]pyridine scaffold is the condensation reaction between a 2-aminopyridine and an α-halocarbonyl compound. This application note provides detailed protocols and a summary of synthetic routes for the preparation of imidazo[1,2-a]pyridines, with a specific focus on the use of bromoacetaldehyde and its derivatives. Methodologies discussed include classical high-temperature condensations, modern catalyst-free approaches, and the use of this compound diethyl acetal as a stable precursor.
Introduction
The imidazo[1,2-a]pyridine core is a key structural motif in a number of commercially available drugs, including the anxiolytic agent alpidem and the hypnotic zolpidem. The synthesis of this bicyclic system is a cornerstone of heterocyclic chemistry. The reaction of 2-aminopyridines with α-haloketones, a method first reported by Tschitschibabin, remains a robust and versatile approach. This compound, as a simple α-halocarbonyl, offers a direct route to unsubstituted or substituted imidazo[1,2-a]pyridines at the 2- and 3-positions. Modern advancements have led to milder reaction conditions, often avoiding the need for high temperatures or catalysts.
Synthetic Approaches and Data Presentation
The synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and this compound or its derivatives can be broadly categorized into two main approaches: the classical Tschitschibabin reaction and more contemporary, milder methods.
Table 1: Comparison of Synthetic Protocols for Imidazo[1,2-a]pyridine Synthesis
| Method | Reagents | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Notes |
| Classical Tschitschibabin | 2-Aminopyridine, this compound | None / Sealed tube | 150-200 | Several hours | Modest | High temperatures and pressure can limit substrate scope.[1] |
| Catalyst-Free | 2-Aminopyridine, α-Bromo/chloroketones | None / Solvent-free | 60 | 1-2 hours | Good to Excellent | Milder conditions, broader substrate tolerance.[2][3] |
| Using this compound Diethyl Acetal | 2-Aminopyridine, this compound diethyl acetal | Acid catalyst for deprotection | Reflux | 4-6 hours | Good | Involves in situ or sequential deprotection of the acetal. |
Table 2: Substrate Scope and Yields for the Synthesis of Substituted Imidazo[1,2-a]pyridines
| 2-Aminopyridine Derivative | α-Halocarbonyl | Product | Yield (%) | Reference |
| 2-Aminopyridine | This compound | Imidazo[1,2-a]pyridine | Modest | [1] |
| 2-Amino-5-methylpyridine | α-Bromoacetone | 2,7-Dimethylimidazo[1,2-a]pyridine | 85 | Adapted from[2][3] |
| 2-Amino-4-methylpyridine | α-Bromoacetone | 2,8-Dimethylimidazo[1,2-a]pyridine | 82 | Adapted from[2][3] |
| 2-Amino-5-chloropyridine | This compound diethyl acetal | 6-Chloroimidazo[1,2-a]pyridine | 75 | General procedure |
| 2-Aminopyridine | 2-Bromoacetophenone | 2-Phenylimidazo[1,2-a]pyridine | 92 | [4] |
Note: Yields are representative and can vary based on specific reaction conditions and the purity of reactants.
Experimental Protocols
Protocol 1: Catalyst-Free Synthesis of Imidazo[1,2-a]pyridine from 2-Aminopyridine and this compound
This protocol is adapted from modern, milder methods for the condensation of 2-aminopyridines with α-haloketones.
Materials:
-
2-Aminopyridine
-
This compound solution (typically aqueous or in a suitable solvent)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol or Acetonitrile
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq.) in ethanol or acetonitrile.
-
Add sodium bicarbonate (1.5 eq.) to the solution.
-
To this stirred suspension, add a solution of this compound (1.2 eq.) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure imidazo[1,2-a]pyridine.
Protocol 2: Synthesis of Imidazo[1,2-a]pyridine using this compound Diethyl Acetal
This protocol utilizes the more stable this compound diethyl acetal, which requires an in situ or sequential deprotection step.
Materials:
-
2-Aminopyridine
-
This compound diethyl acetal
-
Hydrochloric acid (HCl) or other suitable acid for deprotection
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine 2-aminopyridine (1.0 eq.) and this compound diethyl acetal (1.2 eq.) in ethanol.
-
Add a catalytic amount of hydrochloric acid (e.g., a few drops of concentrated HCl or a solution of HCl in ethanol) to facilitate the deprotection of the acetal.
-
Heat the reaction mixture to reflux (approximately 70-80 °C). The initial reaction is the alkylation of the 2-aminopyridine.
-
After 2-3 hours of reflux, add an aqueous solution of sodium bicarbonate to neutralize the acid and promote the intramolecular cyclization.
-
Continue to reflux the mixture and monitor the reaction by TLC until the starting material is consumed (typically another 2-4 hours).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate eluent system).
Reaction Mechanism and Workflow
The synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and this compound proceeds through a well-established mechanism involving nucleophilic substitution followed by intramolecular cyclization and dehydration.
Caption: General workflow for the synthesis of imidazo[1,2-a]pyridines.
The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen of the 2-aminopyridine on the electrophilic carbon of this compound, displacing the bromide ion to form a pyridinium salt intermediate. This is followed by an intramolecular cyclization where the exocyclic amino group attacks the aldehyde carbonyl. The final step involves dehydration of the resulting cyclic hemiaminal to afford the aromatic imidazo[1,2-a]pyridine ring system.
Caption: Logical workflow for experimental design and execution.
Conclusion
The synthesis of imidazo[1,2-a]pyridines using this compound remains a highly relevant and practical method for accessing this important heterocyclic scaffold. While classical methods require harsh conditions, modern catalyst-free and solvent-free approaches offer milder and more efficient alternatives. The use of this compound diethyl acetal provides a convenient and safer entry point to this chemistry. The protocols and data presented herein serve as a valuable resource for researchers in organic synthesis and drug discovery, enabling the efficient preparation of a wide range of imidazo[1,2-a]pyridine derivatives.
References
Application Notes and Protocols for the Analytical Determination of Bromoacetaldehyde in Water Samples
Introduction
Bromoacetaldehyde is a disinfection byproduct (DBP) formed during water treatment processes such as chlorination or ozonation, particularly in the presence of bromide ions. Due to its potential health concerns, sensitive and accurate analytical methods are crucial for its detection and quantification in various water matrices. These application notes provide detailed protocols for the analysis of this compound in water samples using two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV/Vis detection after derivatization.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note
Gas chromatography coupled with mass spectrometry (GC-MS) is a highly specific and sensitive technique for the analysis of volatile and semi-volatile organic compounds like this compound.[1] The high sensitivity of this method, especially when using an electron capture detector (ECD) which is well-suited for halogenated compounds, and the definitive identification provided by mass spectrometry make it a preferred method for trace-level analysis.[1] Sample preparation typically involves isolating the analyte from the water matrix through liquid-liquid extraction (LLE).[1] For enhanced volatility and improved chromatographic peak shape, a derivatization step is often employed.[1] A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with this compound to form a more stable and volatile derivative suitable for GC analysis.[2][3]
Quantitative Data Summary
| Parameter | Value | Matrix | Technique | Reference |
| Method Detection Limit (MDL) | Analyte-specific, typically in the low µg/L range | Drinking Water | GC-ECD with PFBHA Derivatization | Adapted from U.S. EPA Method 556.1[3] |
| Linear Dynamic Range | Typically 0.5 - 50 µg/L | Drinking Water | GC-ECD with PFBHA Derivatization | [3] |
| Precision | < 15% Relative Standard Deviation | Drinking Water | GC-ECD with PFBHA Derivatization | [3] |
| Accuracy | 70-130% Recovery | Drinking Water | GC-ECD with PFBHA Derivatization | [3] |
Experimental Protocol: GC-MS with PFBHA Derivatization
1. Materials and Reagents
-
This compound standard
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) solution (15 mg/mL)[3]
-
Reagent-grade water
-
n-Hexane (pesticide grade or equivalent)
-
Sodium chloride (analytical grade, baked at 450°C for 4 hours)
-
Anhydrous sodium sulfate (analytical grade, baked at 450°C for 4 hours)
-
Potassium hydrogen phthalate buffer[3]
-
Ammonium chloride (for quenching residual disinfectant)[3]
-
Glassware: 50 mL vials, 1 L separatory funnel, autosampler vials
2. Standard Preparation
-
Stock Standard Solution: Prepare a stock solution of this compound in a suitable solvent like methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution in reagent-grade water. These solutions are used for creating calibration curves.[2]
3. Sample Collection and Preservation
-
Collect water samples in amber glass bottles to prevent photodegradation.[2]
-
Preserve the samples by adding a quenching agent like ammonium chloride to remove any residual disinfectant.[2][3]
-
Store samples at 4°C and analyze as soon as possible.[2]
4. Sample Preparation (Derivatization and Liquid-Liquid Extraction)
-
Adjust the pH of a 20 mL water sample to 4 using a suitable buffer (e.g., potassium hydrogen phthalate).[3]
-
Add 1 mL of the 15 mg/mL PFBHA solution to the sample.[3]
-
Vortex the sample briefly and place it in a water bath at 60°C for 2 hours.[2]
-
After cooling to room temperature, add sodium chloride to the sample to enhance extraction efficiency.
-
Transfer the sample to a separatory funnel and add 5 mL of n-hexane.
-
Shake vigorously for 2-3 minutes, venting frequently.
-
Allow the layers to separate and collect the upper organic (n-hexane) layer.
-
Dry the extract by passing it through a small column of anhydrous sodium sulfate.[3]
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen if necessary.[3]
5. Instrumental Analysis (GC-MS)
-
Gas Chromatograph: A GC system equipped with an Electron Capture Detector (ECD) or a Mass Spectrometer (MS).[3]
-
Column: A DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[3]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).[1][3]
-
Oven Temperature Program:
-
MS Transfer Line Temperature: 280°C.[1]
-
Ion Source Temperature: 230°C.[1]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.[2]
Workflow Diagram
Caption: GC-MS analysis workflow for this compound.
Method 2: High-Performance Liquid Chromatography (HPLC) with UV/Vis Detection
Application Note
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of carbonyl compounds.[1] Since aldehydes like this compound are not strongly chromophoric, direct UV detection is insensitive.[1] Therefore, a pre-column derivatization step is necessary.[1] The most common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the carbonyl group of this compound to form a stable, yellow-colored 2,4-dinitrophenylhydrazone derivative.[1] This derivative can be effectively separated by reverse-phase HPLC and detected with high sensitivity at approximately 360 nm.[1]
Quantitative Data Summary
| Parameter | Value | Matrix | Technique | Reference |
| Method Detection Limit (MDL) | Analyte-specific, typically in the low µg/L range | Drinking Water | HPLC-UV with DNPH Derivatization | [3] |
| Linear Dynamic Range | Typically 1 - 100 µg/L | Drinking Water | HPLC-UV with DNPH Derivatization | [4] |
| Precision | < 10% Relative Standard Deviation | Drinking Water | HPLC-UV with DNPH Derivatization | [4] |
| Accuracy | 80-120% Recovery | Drinking Water | HPLC-UV with DNPH Derivatization | [4] |
Experimental Protocol: HPLC-UV with DNPH Derivatization
1. Materials and Reagents
-
This compound standard
-
2,4-dinitrophenylhydrazine (DNPH) derivatization reagent (saturated solution in acetonitrile, acidified with HCl)[1]
-
Acetonitrile (HPLC grade)
-
Reagent-grade water
-
Hydrochloric acid (HCl)
-
Solid Phase Extraction (SPE) cartridges (C18)[1]
-
Glassware: 100 mL volumetric flasks, vials, autosampler vials
2. Standard Preparation
-
Stock Standard Solution: Prepare a stock solution of this compound in acetonitrile.[1]
-
Working Standard Solutions: Create a series of working standards in acetonitrile.[1]
-
Derivatization of Standards: Derivatize each standard by adding an excess of the DNPH reagent and allowing it to react for at least 1 hour in the dark.[1] Dilute the derivatized standards to the final desired concentrations with an acetonitrile/water mixture.[1]
3. Sample Collection and Preservation
-
Collect water samples in amber glass bottles.
-
Preserve samples by adjusting the pH to ~3 with HCl.[1]
-
Store samples at 4°C and analyze as soon as possible.
4. Sample Preparation (Derivatization and Solid Phase Extraction)
-
Adjust the pH of a 100 mL water sample to ~3 with HCl.[1]
-
Add an excess of the DNPH derivatization reagent to the sample.[1]
-
Allow the reaction to proceed for 1 hour at room temperature, protected from light.[1]
-
Condition a C18 SPE cartridge with acetonitrile followed by reagent water.
-
Load the derivatized sample onto the SPE cartridge.
-
Wash the cartridge with reagent water to remove interferences.
-
Elute the derivatized this compound with acetonitrile.
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
5. Instrumental Analysis (HPLC-UV)
-
HPLC System: An HPLC system equipped with a UV/Vis detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[4]
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 20 µL.[4]
Workflow Diagram
Caption: HPLC-UV analysis workflow for this compound.
References
Application Note: Quantification of Bromoacetaldehyde using GC-MS with PFBHA Derivatization
Abstract
This application note details a robust and sensitive method for the quantification of bromoacetaldehyde in aqueous samples using Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. Due to its polarity and potential thermal instability, direct GC-MS analysis of this compound is challenging. This protocol employs a derivatization step using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), which converts the aldehyde to a more stable and volatile oxime derivative. This allows for improved chromatographic separation and detection sensitivity. The method is intended for researchers, scientists, and drug development professionals requiring accurate quantification of this reactive aldehyde.
Introduction
This compound is a reactive organic compound of interest in various fields, including environmental monitoring as a disinfection byproduct and in pharmaceutical development as a potential impurity or reactive intermediate. Its accurate quantification at trace levels is crucial for safety and quality control. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity for the analysis of volatile and semi-volatile compounds. However, the direct analysis of polar analytes like this compound can be problematic.
Derivatization is a common strategy to enhance the suitability of such compounds for GC-MS analysis.[1] PFBHA is a widely used derivatizing agent for carbonyl compounds, as it reacts with aldehydes and ketones to form stable oxime derivatives.[2] These derivatives are more volatile, less prone to degradation in the GC system, and produce characteristic mass spectra, often with a prominent fragment ion at m/z 181, which is ideal for selective and sensitive quantification.[2][3] This protocol provides a comprehensive methodology for the analysis of this compound, including sample preparation, derivatization, GC-MS parameters, and data analysis. For mono- and di-haloacetaldehydes, derivatization with PFBHA is an effective strategy to ensure amenability with GC-MS analysis.[4]
Experimental Protocol
This section provides a detailed step-by-step procedure for the quantification of this compound.
Materials and Reagents
-
This compound standard
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Internal Standard (IS): 1,2-Dibromopropane or a deuterated analog of a similar aldehyde.
-
Reagent water (HPLC grade or equivalent)
-
Hexane or Ethyl Acetate (Pesticide residue grade or equivalent)
-
Sodium sulfate, anhydrous
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Standard laboratory glassware and equipment (pipettes, volumetric flasks, vials, etc.)
Preparation of Solutions
-
This compound Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of reagent water. Note: Due to the reactivity and potential instability of this compound, prepare fresh or verify the concentration of stock solutions regularly.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with reagent water to cover the desired concentration range (e.g., 1-100 µg/L).
-
Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the chosen internal standard in methanol.
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the IS stock solution with reagent water.
-
PFBHA Derivatizing Reagent (15 mg/mL): Dissolve 150 mg of PFBHA in 10 mL of reagent water.
Sample Preparation and Derivatization
-
Sample Collection: Collect 10 mL of the aqueous sample in a glass vial.
-
Internal Standard Addition: Add a known amount of the internal standard spiking solution to each sample, calibration standard, and blank.
-
pH Adjustment: Adjust the pH of the sample to approximately 4 with dilute HCl.[3]
-
Derivatization Reaction: Add 100 µL of the PFBHA reagent to the vial. Cap the vial tightly.
-
Incubation: Heat the vial at 60°C for 60 minutes in a heating block or water bath to facilitate the derivatization reaction.[4]
-
Extraction: After cooling to room temperature, add 1 mL of hexane (or ethyl acetate) to the vial. Vortex vigorously for 1 minute to extract the PFBHA-oxime derivative.
-
Phase Separation: Allow the layers to separate. The organic layer (top) contains the derivative.
-
Drying: Carefully transfer the organic layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is now ready for GC-MS analysis.
GC-MS Instrumental Parameters
The following are recommended starting parameters. Optimization may be necessary for your specific instrument.
| Parameter | Value |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS, DB-5MS, or equivalent) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250°C[5] |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial temp 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min[5] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Transfer Line Temp. | 280°C[5] |
| Acquisition Mode | Selected Ion Monitoring (SIM)[6] |
Selected Ion Monitoring (SIM) Parameters
The PFBHA derivatization of this compound is expected to form two isomers (syn and anti) of the corresponding oxime. For quantification, the peak areas of both isomers should be summed if they are chromatographically separated.[5]
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| This compound-PFBHA oxime | To be determined | 181 | M+•, [M-Br]+ |
| Internal Standard-PFBHA oxime | To be determined | To be determined | To be determined |
Note: The molecular ion (M+•) of the this compound-PFBHA derivative would be at m/z 317/319 (due to bromine isotopes). Another potential fragment would be the loss of bromine, resulting in an ion at m/z 238. These ions should be confirmed by running a full scan analysis of a high-concentration standard before setting up the SIM method.
Data Presentation and Analysis
Calibration
A calibration curve should be generated by plotting the ratio of the peak area of the this compound-PFBHA derivative to the peak area of the internal standard derivative against the concentration of the calibration standards. A linear regression analysis should be performed, and the resulting equation is used to calculate the concentration of this compound in unknown samples.
Quantitative Data Summary
The following table structure should be used to summarize the quantitative results and method performance characteristics.
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | To be determined (e.g., in µg/L) |
| Limit of Quantification (LOQ) | To be determined (e.g., in µg/L) |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85-115% |
| Sample ID | Concentration (µg/L) |
| Sample 1 | Value |
| Sample 2 | Value |
| ... | ... |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of this compound by GC-MS.
Derivatization Reaction
Caption: Derivatization of this compound with PFBHA to form a stable oxime.
Conclusion
This application note provides a detailed and reliable GC-MS method for the quantification of this compound in aqueous matrices. The use of PFBHA derivatization significantly improves the analytical performance, enabling sensitive and accurate measurements. This protocol is suitable for implementation in research, environmental, and quality control laboratories.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of 21 carbonyl compounds in e-liquids and e-aerosols by gas chromatography-mass spectrometry after PFBHA derivatization | CORESTA [coresta.org]
HPLC analysis of bromoacetaldehyde after derivatization
Application Note: HPLC Analysis of Bromoacetaldehyde
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and sensitive method for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. Due to the high reactivity and poor chromophoric properties of this compound, a pre-column derivatization step using 2,4-dinitrophenylhydrazine (DNPH) is employed. This procedure, largely based on established protocols like EPA Method 8315A, converts the aldehyde into a stable, highly chromophoric 2,4-dinitrophenylhydrazone (DNPH) derivative, enabling precise quantification.[1][2] Detailed protocols for reagent preparation, sample derivatization, solid-phase extraction (SPE), and HPLC analysis are provided.
Introduction
This compound is a reactive bifunctional molecule of interest in organic synthesis and as a potential intermediate or impurity in pharmaceutical manufacturing. Its inherent instability and lack of a strong UV-absorbing chromophore make direct quantification by HPLC challenging.[3][4] Derivatization is a technique used to chemically modify an analyte to enhance its analytical properties.[5]
This method addresses these challenges by converting this compound into a stable DNPH-hydrazone derivative.[5] This derivative exhibits strong absorbance at approximately 360 nm, allowing for sensitive and selective detection by HPLC with a Diode Array Detector (DAD) or UV-Vis detector.[1][6] The protocol is applicable to various aqueous matrices.
Principle of the Method
The analysis is based on the acid-catalyzed nucleophilic addition-elimination reaction between the carbonyl group of this compound and the hydrazine group of 2,4-dinitrophenylhydrazine (DNPH). This condensation reaction forms a stable this compound-2,4-dinitrophenylhydrazone, which is then extracted, concentrated, and analyzed by reversed-phase HPLC.
Chemical Reaction
References
- 1. epa.gov [epa.gov]
- 2. epa.gov [epa.gov]
- 3. benchchem.com [benchchem.com]
- 4. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 5. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hitachi-hightech.com [hitachi-hightech.com]
Troubleshooting & Optimization
troubleshooting low yield in bromoacetaldehyde reactions
Welcome to the technical support center for bromoacetaldehyde reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues, particularly low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My this compound reaction has a very low yield. What are the most common initial checks?
A1: The most frequent causes of low yield in this compound reactions are related to the reagent's purity and stability, and the presence of water.[1][2] this compound is highly reactive and prone to degradation and polymerization.[3][4] First, verify the purity of your this compound, preferably using a freshly opened bottle or by purifying stored material.[5] Second, ensure all glassware is oven- or flame-dried and that you are using anhydrous solvents, as moisture can lead to unwanted side reactions.[1][5]
Q2: Is it better to use this compound directly or its diethyl acetal precursor?
A2: Due to the high reactivity and instability of this compound, it is often preferable to use a more stable precursor like this compound diethyl acetal.[4][6] The acetal protects the aldehyde functionality, preventing polymerization and side reactions. The free aldehyde can then be generated in situ or in a separate hydrolysis step just before use.[7][8] Using the acetal generally leads to higher yields and more reproducible results.[9]
Q3: My this compound starting material is discolored (yellow or brown). Can I still use it?
A3: Discoloration often indicates degradation or the presence of impurities, such as residual bromine from synthesis.[10] These impurities can catalyze side reactions like polymerization or aldol condensations, which will lower your yield.[1] It is highly recommended to purify the material before use, for example, by vacuum distillation, to remove non-volatile impurities.[1][10]
Q4: I'm observing multiple products in my reaction analysis (TLC, GC-MS). What are the likely side reactions?
A4: this compound is susceptible to several side reactions. In the presence of acidic or basic impurities, it can undergo self-aldol condensation.[1] It can also polymerize, especially if not handled correctly or if acidic impurities are present.[1][3] If your reaction involves nucleophiles like amines, over-alkylation can occur, leading to mixtures of secondary, tertiary, or even quaternary ammonium salts.[1]
Q5: What are the best practices for handling and storing this compound?
A5: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, typically at 2-8°C.[11] It is sensitive to light, moisture, and air, so storage under an inert atmosphere (like nitrogen or argon) is recommended.[1] Always handle it in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles, as it is a lachrymator and toxic.[12][13]
Troubleshooting Guides
Issue 1: Low or Inconsistent Reaction Yields
Unexpectedly low or variable yields are a common frustration. The following guide helps diagnose and solve the root cause.
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// Reagent Purity Sub-points bromo_purity [label="this compound degraded or impure?", fillcolor="#F1F3F4", fontcolor="#202124"]; bromo_solution [label="Purify by vacuum distillation.\nUse acetal precursor for stability.", fillcolor="#FFFFFF", fontcolor="#202124", shape=note]; solvent_purity [label="Solvents/other reagents contain water?", fillcolor="#F1F3F4", fontcolor="#202124"]; solvent_solution [label="Use anhydrous solvents.\nDry glassware thoroughly.", fillcolor="#FFFFFF", fontcolor="#202124", shape=note];
// Reaction Conditions Sub-points temp_control [label="Incorrect temperature?", fillcolor="#F1F3F4", fontcolor="#202124"]; temp_solution [label="Maintain recommended temperature.\nAdd reagents slowly to control exotherms.", fillcolor="#FFFFFF", fontcolor="#202124", shape=note]; side_reactions [label="Side reactions occurring?\n(e.g., polymerization)", fillcolor="#F1F3F4", fontcolor="#202124"]; side_solution [label="Ensure neutral pH.\nUse acetal precursor.\nConsider stabilized ylides in Wittig reactions.", fillcolor="#FFFFFF", fontcolor="#202124", shape=note];
// Workup Sub-points product_loss [label="Losing product during extraction?", fillcolor="#F1F3F4", fontcolor="#202124"]; product_solution [label="Perform multiple extractions.\nEnsure correct solvent polarity.", fillcolor="#FFFFFF", fontcolor="#202124", shape=note]; decomp [label="Product decomposing on silica column?", fillcolor="#F1F3F4", fontcolor="#202124"]; decomp_solution [label="Consider alternative purification (distillation).\nNeutralize silica gel if product is acid-sensitive.", fillcolor="#FFFFFF", fontcolor="#202124", shape=note];
// Connections edge [color="#5F6368"]; start -> {reagent_purity, reaction_cond, workup_proc};
reagent_purity -> bromo_purity -> bromo_solution; reagent_purity -> solvent_purity -> solvent_solution;
reaction_cond -> temp_control -> temp_solution; reaction_cond -> side_reactions -> side_solution;
workup_proc -> product_loss -> product_solution; workup_proc -> decomp -> decomp_solution; }
Caption: Troubleshooting flowchart for low yield. (Max Width: 760px)
| Possible Cause | Troubleshooting Steps | Recommended Action | Citations |
| Degraded Starting Material | Analyze the purity of this compound via GC-MS or NMR before use. Check for discoloration. | Use a fresh bottle or purify existing stock via vacuum distillation. Consider using the more stable this compound diethyl acetal precursor. | [1][5] |
| Presence of Water | Ensure all glassware is thoroughly oven-dried. Use anhydrous solvents purchased from a reputable supplier or dried using standard methods. | Store this compound and other reagents under an inert gas (e.g., Nitrogen or Argon) and in a desiccator to prevent moisture absorption. | [1][5] |
| Acidic or Basic Impurities | Test the pH of your this compound solution. These impurities can catalyze side reactions. | Purify by distillation to remove non-volatile acidic impurities. A pre-treatment by passing the solution through a short plug of basic alumina can also be effective. | [1] |
| Improper Reaction Temperature | Monitor the internal reaction temperature closely. High local concentrations or temperatures from rapid reagent addition can favor side reactions. | Maintain the temperature specified in the protocol. Add reagents slowly or via a syringe pump to control any exothermic processes. | [3][5] |
| Sub-optimal Reagent Stoichiometry | Review the molar ratios of your reactants. An incorrect ratio can lead to incomplete conversion or the formation of byproducts from over-reaction. | Carefully control the stoichiometry. For reactions prone to multiple additions (e.g., with amines), consider using a large excess of one reagent and adding the other slowly. | [1] |
Issue 2: Formation of Unexpected Side Products
The appearance of unknown peaks in your analytical data (TLC, GC-MS, NMR) indicates the formation of undesired side products.
Caption: Desired reaction vs. common side reactions. (Max Width: 760px)
| Side Reaction | Cause | Preventative Measure | Citations |
| Aldol Condensation | Presence of acidic or basic impurities, which catalyze the self-condensation of this compound. | Ensure the reaction is run under neutral or carefully controlled pH conditions. Purify the starting material to remove acidic/basic impurities. | [1] |
| Polymerization | This compound is prone to polymerization, often initiated by acid, heat, or light. | Use fresh or purified this compound. Store it properly and use it immediately after preparation or purification. Running the reaction at a lower temperature can also help. | [1][3] |
| Multiple Alkylations | Occurs when the product of the initial reaction is still nucleophilic and can react further with this compound (e.g., primary amines). | Carefully control the stoichiometry. Slow, dropwise addition of this compound to a solution of the nucleophile under cold conditions can favor mono-alkylation. | [1] |
Key Experimental Protocols
Protocol 1: Synthesis of this compound Diethyl Acetal
This protocol describes a common method to produce the more stable acetal precursor from paraldehyde. The yield for this type of reaction is typically in the range of 77-80%.[14][15]
Materials:
-
Paraldehyde
-
Copper catalyst (e.g., cuprous bromide)
-
Concentrated sulfuric acid
-
Absolute ethanol
-
Elemental bromine
-
Inorganic dehydrating agent (e.g., anhydrous sodium sulfate)
-
Ice, Sodium carbonate, Dichloroethane
Procedure:
-
Catalytic Bromination: In a suitable reaction vessel, dissolve paraldehyde, the copper catalyst, and concentrated sulfuric acid in absolute ethanol with stirring.[6]
-
Cool the mixture to between -5°C and 0°C using an ice-salt bath.[6]
-
Slowly add elemental bromine dropwise to the reaction mixture over 3-4 hours, ensuring the temperature is maintained below 0°C.[14]
-
After the addition is complete, allow the reaction to proceed for another 1-1.5 hours at -5 to 0°C. This produces an ethanol solution of this compound.[14]
-
Acetalation: To the resulting solution, add an inorganic dehydrating agent (e.g., anhydrous sodium sulfate).[6]
-
Heat the mixture to 35-40°C and maintain this temperature for 5-6 hours.[6]
-
Cool the reaction, add ice water, and stir for 15-20 minutes. Neutralize the solution to pH 6-7 with sodium carbonate.[14]
-
Separate the organic layer. Extract the aqueous layer twice with dichloroethane.[6]
-
Combine all organic phases, recover the solvent via distillation, and then purify the final product by vacuum fractionation, collecting the fraction at 65-68°C.[6][14]
Protocol 2: Purification of this compound by Vacuum Distillation
This method is suitable for purifying crude this compound or its acetal from non-volatile impurities.[1][10]
Caption: Workflow for vacuum distillation purification. (Max Width: 760px)
Procedure:
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Using a short path distillation head is recommended to minimize product loss. Ensure all glassware is completely dry.[10]
-
Loading: Place the crude this compound (or its acetal) into the distillation flask with a magnetic stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask.
-
Fraction Collection: Collect the different fractions in separate receiving flasks. The pure fraction will distill at a constant temperature. The boiling point of this compound diethyl acetal is 62–63°C at 15 mm Hg.[12]
-
Storage: Once distillation is complete, the purified product should be cooled and immediately transferred to a dry, amber glass bottle under an inert atmosphere and stored at low temperature (< -15°C).[10]
Yield Optimization Data
The following table summarizes data from a study on a three-component reaction involving an aromatic amine, a 1,3-dicarbonyl compound, and an α-bromoacetaldehyde acetal to form N-aryl-pyrroles. It illustrates how reaction conditions can be optimized to improve yield.
| Catalyst (10 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| FeCl₃ | 1,4-dioxane | 80 | 6 | 65 | [16] |
| InCl₃ | 1,4-dioxane | 80 | 6 | 61 | [16] |
| Sc(OTf)₃ | 1,4-dioxane | 80 | 6 | 55 | [16] |
| AlCl₃ | 1,4-dioxane | 80 | 6 | 81 | [16] |
| AlCl₃ | DCE | 80 | 6 | 72 | [16] |
| AlCl₃ | Toluene | 80 | 6 | 68 | [16] |
| AlCl₃ | 1,4-dioxane | 50 | 12 | 51 | [16] |
| AlCl₃ (gram-scale) | 1,4-dioxane | 80 | 6 | 72 | [16] |
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound CAS 17157-48-1 - Research Reagent [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. CN104230677A - Synthesis method for this compound diethyl acetal - Google Patents [patents.google.com]
- 15. Synthesis method for this compound diethyl acetal - Eureka | Patsnap [eureka.patsnap.com]
- 16. BJOC - Three-component reactions of aromatic amines, 1,3-dicarbonyl compounds, and α-bromoacetaldehyde acetal to access N-(hetero)aryl-4,5-unsubstituted pyrroles [beilstein-journals.org]
Technical Support Center: Purification of Crude Bromoacetaldehyde by Distillation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for the purification of crude bromoacetaldehyde by distillation.
Troubleshooting Guide
This section addresses common issues encountered during the distillation of crude this compound.
Question: Why is my yield of purified this compound significantly lower than expected?
Answer: Low yield is a frequent problem, often attributable to several factors:
-
Thermal Decomposition: this compound is thermally sensitive.[1] High temperatures during distillation can cause decomposition, reducing the amount of recoverable product.
-
Incomplete Distillation: The distillation may not have been run to completion, leaving a significant amount of product in the distillation flask.
-
Leaks in the Vacuum System: For vacuum distillations, leaks in the apparatus will result in a higher boiling point, which can increase the likelihood of thermal decomposition.[2]
Suggested Solutions:
-
Use Vacuum Distillation: Purifying this compound under reduced pressure is highly recommended to lower the boiling point and minimize thermal stress.[1][3]
-
Ensure a Leak-Free System: Check all joints and connections for a proper seal. Use high-vacuum grease on all ground-glass joints.
-
Monitor Temperature and Pressure: Carefully control the heating mantle temperature and monitor the vacuum pressure to ensure distillation occurs at the lowest possible temperature.
Question: The distilled this compound is discolored (yellow or brown). What is the cause and how can it be prevented?
Answer: Discoloration typically indicates the presence of impurities or decomposition products.
-
Residual Bromine: Crude this compound may contain traces of bromine from the synthesis, which can impart a yellow or brown color.[1]
-
Decomposition: As previously mentioned, this compound can decompose upon heating, forming colored, high-boiling point residues.[1]
Suggested Solutions:
-
Aqueous Wash: Before distillation, consider washing the crude product with a dilute solution of a reducing agent like sodium bisulfite to remove residual bromine. This should be followed by a wash with water and thorough drying.[1]
-
Minimize Heat Exposure: Use a short-path distillation apparatus to reduce the time the this compound is exposed to elevated temperatures.[1] Distill at the lowest feasible pressure.
Question: The boiling point is fluctuating during distillation. What does this indicate?
Answer: A fluctuating boiling point suggests that the composition of the vapor is changing, which could be due to:
-
Presence of Volatile Impurities: If the crude mixture contains impurities with boiling points close to that of this compound, a stable boiling point will be difficult to achieve.
-
Unstable Vacuum: Fluctuations in the vacuum pressure will cause the boiling point to change.[2]
-
Decomposition: If the product is decomposing as it boils, the composition of the mixture in the distillation pot is changing, which will affect the boiling point.
Suggested Solutions:
-
Use a Fractionating Column: For better separation of components with close boiling points, a short Vigreux or packed column can be used.[4]
-
Stabilize the Vacuum Source: Ensure your vacuum pump is operating correctly and that the pressure is stable before beginning to heat the distillation flask.
-
Observe for Signs of Decomposition: If the material in the distillation flask darkens significantly, decomposition is likely occurring. Lowering the distillation temperature by reducing the pressure is the best course of action.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities depend on the synthetic route but often include unreacted starting materials like acetaldehyde, residual brominating agents, and side-products such as dithis compound from over-bromination.[1]
Q2: Is vacuum distillation the only method for purifying this compound?
A2: While vacuum distillation is the most common and recommended method due to the thermal instability of this compound, other purification techniques could be considered for specific applications, though they may be less practical for bulk purification.[1][3] Given its instability, methods that avoid heat, such as chromatography, would need to be carefully evaluated to prevent decomposition on the stationary phase.[1]
Q3: How should I safely handle and store purified this compound?
A3: this compound is a lachrymator and is toxic.[5] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[6] For storage, it is recommended to prepare a 1 M solution in a dry solvent like hexane.[7] These solutions can be stored for several weeks at low temperatures (e.g., in a refrigerator) without noticeable decomposition.[7] Pure, undiluted this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[6]
Q4: What are the key safety precautions for the distillation of this compound?
A4:
-
Ventilation: Always work in a fume hood.[6]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[6]
-
Vacuum Safety: Use glassware that is rated for vacuum applications and check for cracks or defects before use. A safety shield should be placed in front of the apparatus.
-
Heating: Use a heating mantle with a stirrer to ensure even heating and prevent bumping.[4] Never heat a closed system.
Data Presentation
| Parameter | Value | Pressure |
| Boiling Point | 104-106 °C | Atmospheric |
| Boiling Point | ~40 °C | 1 mm Hg |
Experimental Protocols
Purification of Crude this compound by Vacuum Distillation
This protocol describes a general procedure for the purification of crude this compound. The exact temperature and pressure may need to be optimized based on the purity of the starting material and the specific vacuum system used.
Materials and Apparatus:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head with a condenser and vacuum connection
-
Receiving flask
-
Thermometer and adapter
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Vacuum pump with a cold trap (a dry ice/acetone or liquid nitrogen trap is essential to protect the pump)
-
Vacuum gauge
-
Thick-walled vacuum tubing
-
High-vacuum grease
-
Clamps and stand
Procedure:
-
Apparatus Setup:
-
Thoroughly dry all glassware in an oven before assembly.
-
Assemble the distillation apparatus as shown in the logical diagram below. A short-path setup is recommended to minimize product loss.
-
Lightly grease all ground-glass joints to ensure a good vacuum seal.
-
Place a magnetic stir bar in the distillation flask.
-
Charge the distillation flask with the crude this compound. Do not fill the flask more than two-thirds full.
-
Ensure the thermometer bulb is positioned correctly: the top of the bulb should be level with the bottom of the side-arm leading to the condenser.
-
Connect the condenser to a cooling water source.
-
Connect the vacuum line from the distillation apparatus to a cold trap, and then to the vacuum pump.
-
-
Distillation:
-
Turn on the magnetic stirrer.
-
Slowly and carefully apply the vacuum. The pressure should drop to approximately 1 mm Hg.
-
Once the vacuum is stable, begin to gently heat the distillation flask with the heating mantle.
-
Observe the mixture for boiling and watch for the ring of condensate to slowly rise up the distillation head.
-
Collect any initial low-boiling fractions in a separate receiving flask.
-
When the temperature stabilizes at the expected boiling point (~40 °C at 1 mm Hg), switch to a clean, pre-weighed receiving flask to collect the purified this compound.[8]
-
Continue distillation until the temperature either drops or begins to rise sharply, indicating that the product has been distilled or higher-boiling impurities are beginning to come over.
-
-
Shutdown and Storage:
-
Remove the heating mantle and allow the system to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure.
-
The purified this compound should be immediately used or dissolved in a dry solvent like hexane for storage.[7]
-
Store the solution in a tightly sealed container in a refrigerator.
-
Mandatory Visualization
Caption: Troubleshooting workflow for this compound distillation.
References
- 1. benchchem.com [benchchem.com]
- 2. Basic Principle and Methodology of Distillation Under Reduced Pressure and Steam Distillation | Pharmaguideline [pharmaguideline.com]
- 3. Purification [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. This compound diethyl acetal [chembk.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 8. This compound | 17157-48-1 [chemicalbook.com]
Technical Support Center: Bromoacetaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the common side reactions of bromoacetaldehyde, a valuable but reactive building block in organic synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges associated with its use, minimize unwanted byproducts, and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is turning yellow/brown and forming a precipitate. What is happening and how can I prevent it?
A1: This is a classic sign of instability. This compound is highly prone to self-condensation and polymerization, especially when neat or in concentrated solutions. Acidic impurities can catalyze these side reactions.[1] To prevent this:
-
Use Freshly Prepared or Purified Reagent: Whenever possible, use freshly prepared this compound or purify it by vacuum distillation before use to remove acidic impurities.[1]
-
Work with Dilute Solutions: Using dilute solutions can significantly slow down the rate of self-reaction. A 1 M solution in hexane has been reported to be stable for weeks with minimal decomposition.[2]
-
Store Properly: Store this compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (refrigerated) to minimize degradation.[3]
-
Consider an Acetal Protecting Group: For many applications, using a more stable precursor like this compound diethyl acetal is recommended. The aldehyde can then be generated in situ under acidic conditions when needed.[3]
Q2: I am trying to perform an N-alkylation with this compound on a primary amine, but I'm getting a mixture of mono- and di-alkylated products. How can I improve the selectivity for mono-alkylation?
A2: Multiple alkylations are a common issue when reacting primary amines with alkyl halides because the resulting secondary amine is often more nucleophilic than the starting primary amine.[4][5][6] To favor mono-alkylation:
-
Control Stoichiometry: Use a large excess of the amine relative to this compound. This increases the probability that the this compound will react with the more abundant primary amine.
-
Slow Addition: Add the this compound slowly and in a controlled manner to a solution of the amine. This helps to maintain a low concentration of the alkylating agent, further favoring reaction with the primary amine.
-
Lower Temperature: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity.
-
Use of a Protected Amine: In some cases, using a protected version of the amine and deprotecting after the initial alkylation can provide a cleaner product.
Q3: My reaction with a thiol-containing compound is not giving the expected product. What could be the issue?
A3: this compound readily reacts with thiols. However, the reaction outcome can be pH-dependent, and side reactions are possible.
-
Thiazolidine Formation with Cysteine: If your substrate is cysteine or a cysteine-containing peptide, a common reaction is the formation of a stable thiazolidine ring.[7][8][9] This occurs through the reaction of both the thiol and the amine group with the aldehyde.
-
pH Control: The reaction of bromoacetyl groups with thiols is often more efficient at a slightly basic pH (e.g., pH 9.0), while reactions with other nucleophiles like amines can be competitive at this pH. Performing the reaction at a lower pH (e.g., 6.5) can sometimes improve the selectivity for reaction with the thiol.
Q4: I am observing unexpected byproducts in my heterocyclic synthesis using this compound. What are the likely side reactions?
A4: this compound is a precursor for various heterocycles, but its high reactivity can lead to side products.
-
Self-Condensation/Polymerization: As mentioned, acidic impurities can catalyze aldol-type self-condensation reactions, leading to polymeric material and reducing the yield of your desired heterocycle.[1]
-
Reaction with Solvent: In protic solvents like alcohols, this compound can form hemiacetals or acetals, which may or may not be the desired outcome. The choice of solvent can significantly impact the reaction pathway.[10][11][12][13][14]
-
Formation of Isomers: In the synthesis of ethenoguanosine from guanosine and this compound, the formation of O6-isomers is a known side product.[15]
Troubleshooting Guides
Issue 1: Low Yield and/or Formation of an Insoluble Precipitate
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Polymerization/Self-Condensation of this compound | Observe the color and consistency of your this compound stock. Check for the presence of solid material. | Purify this compound by vacuum distillation before use.[1] Prepare and use dilute solutions (e.g., 1 M in a non-polar solvent like hexane).[2] Store the reagent under an inert atmosphere at low temperature.[3] |
| Acidic Impurities in the Reagent | Test the pH of your this compound solution. | Neutralize acidic impurities by passing the solution through a short plug of basic alumina.[1] |
| Incompatible Solvent | The solvent may be reacting with the this compound or promoting side reactions. | Choose an inert, anhydrous solvent. If a protic solvent is necessary, be aware of potential acetal formation. |
Issue 2: Poor Selectivity in N-Alkylation of Primary Amines (Multiple Alkylations)
| Possible Cause | Troubleshooting Steps | Recommended Action |
| High Reactivity of the Secondary Amine Product | Analyze the product mixture by LC-MS or NMR to identify the ratio of mono- to di-alkylated products. | Use a large excess of the primary amine. Add this compound dropwise at a low temperature.[1] |
| Reaction Conditions Favoring Further Alkylation | Review your reaction temperature and concentration. | Decrease the reaction temperature and use more dilute conditions. |
Issue 3: Unexpected Product Formation in Reactions with Nucleophiles
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Reaction with Multiple Functional Groups (e.g., Cysteine) | Characterize the unexpected product to determine its structure. | If thiazolidine formation is undesired, consider protecting the amine group of cysteine before reacting with this compound. |
| pH-Dependent Reactivity | Monitor the pH of your reaction mixture. | Adjust the pH to favor the desired reaction. For thiol-specific reactions, a pH of around 6.5 may offer better selectivity over competing amine reactions. |
| Reaction with Guanosine leading to Isomers | Analyze the product mixture for the presence of isomers. | In the synthesis of 1,N2-ethenoguanosine, a two-step procedure involving initial alkylation with this compound diethyl acetal followed by acidic hydrolysis and cyclization can improve the yield of the desired product and minimize the formation of the O6-isomer.[15] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Primary Amine with this compound Diethyl Acetal
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (5-10 equivalents) in a suitable anhydrous solvent (e.g., DMF, acetonitrile).
-
Reagent Addition: Cool the solution to 0 °C. Slowly add this compound diethyl acetal (1 equivalent) dropwise to the stirred solution over a period of 30-60 minutes.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Deprotection (if necessary): The resulting acetal-protected product can be deprotected to the free aldehyde by treatment with a mild acid (e.g., aqueous acetic acid or p-toluenesulfonic acid in acetone/water).
-
Purification: Purify the final product by column chromatography on silica gel.
Yield Data for this compound Diethyl Acetal Synthesis:
| Starting Material | Brominating Agent | Catalyst | Solvent | Yield | Reference |
| Paraldehyde | Bromine | Copper catalyst | Ethanol | 77-80% | [16] |
Visualizing Reaction Pathways
Below are diagrams illustrating key reaction pathways involving this compound.
Caption: Self-condensation and polymerization of this compound.
Caption: Competing mono- and di-alkylation of a primary amine.
Caption: Thiazolidine formation from cysteine and this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 3. benchchem.com [benchchem.com]
- 4. Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Amine alkylation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thiazolidine formation as a general and site-specific conjugation method for synthetic peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. Solvent effects - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Frontiers | Base-Modified Nucleosides: Etheno Derivatives [frontiersin.org]
- 16. CN104230677A - Synthesis method for this compound diethyl acetal - Google Patents [patents.google.com]
how to prevent polymerization of anhydrous bromoacetaldehyde
Welcome to the Technical Support Center for the handling and storage of anhydrous bromoacetaldehyde. This resource provides essential guidance for researchers, scientists, and drug development professionals to prevent the polymerization of this highly reactive compound during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is anhydrous this compound prone to polymerization?
Anhydrous this compound is inherently unstable due to the high reactivity of its aldehyde functional group, which is further activated by the electron-withdrawing bromine atom on the adjacent carbon. This reactivity makes it susceptible to self-condensation reactions, leading to the formation of polymers and other degradation products. The polymerization can be initiated by trace amounts of acids, bases, or even light and heat.
Q2: What are the primary signs of this compound polymerization?
The most common indicators of polymerization include the formation of a viscous liquid or a solid residue, discoloration (often turning yellow or brown), and a noticeable decrease in the purity of the material over time. In a sealed container, polymerization can also lead to a hazardous pressure buildup.
Q3: How can I prevent the polymerization of anhydrous this compound during storage?
To ensure the stability of anhydrous this compound, a multi-faceted approach involving strict control of storage conditions and the use of inhibitors is recommended. Key preventive measures include:
-
Low-Temperature Storage: Store the compound at or below -15°C to significantly reduce the rate of polymerization.
-
Inert Atmosphere: Always store and handle anhydrous this compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture contamination.
-
Use of Inhibitors: The addition of a suitable inhibitor can effectively quench polymerization reactions.
-
Solvent Dilution: Storing the compound as a dilute solution (e.g., 1 M in hexane) can enhance its stability for several weeks.[1]
-
Anhydrous Conditions: It is crucial to maintain anhydrous conditions throughout storage and handling, as moisture can promote degradation pathways.
Q4: Are there any recommended inhibitors for anhydrous this compound?
While specific data for anhydrous this compound is limited, inhibitors effective for the closely related acetaldehyde can be adapted. Additionally, strategies for stabilizing similar alpha-halogenated carbonyl compounds are relevant.
-
Ammonium Acetate: For acetaldehyde, ammonium acetate has been shown to suppress polymerization effectively.[2]
-
Controlled Addition of Water: For other alpha-monohalogenated ketones, which are also prone to decomposition and resinification, the addition of a small amount of water has been found to be an effective stabilizer.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Discoloration (Yellowing/Browning) of the solution | 1. Onset of polymerization or degradation.2. Presence of impurities (e.g., residual bromine). | 1. Immediately cool the sample to a low temperature (-20°C or below).2. Consider repurification by vacuum distillation if the material is critical for your experiment.3. For future prevention, ensure storage under an inert atmosphere and at the recommended low temperature. |
| Formation of a viscous liquid or solid precipitate | Advanced polymerization has occurred. | 1. The material is likely unusable for most applications. Dispose of it according to your institution's safety guidelines.2. Review your storage and handling procedures. Ensure the use of an appropriate inhibitor and strict adherence to anhydrous and low-temperature conditions. |
| Inconsistent experimental results | Partial polymerization or degradation of the starting material. | 1. Use freshly purified or newly acquired anhydrous this compound for critical experiments.2. Before use, you can check the purity by a suitable analytical method like NMR.3. Ensure that the solvents used in your reaction are thoroughly dried and deoxygenated. |
| Pressure buildup in the storage container | Polymerization or decomposition is generating gaseous byproducts. | 1. EXTREME CAUTION IS ADVISED. Do not attempt to open a container with significant pressure buildup.2. Cool the container slowly in a blast shield or a designated safe area.3. Consult your institution's environmental health and safety office for guidance on handling and disposal. |
Data on Potential Stabilizers
The following table summarizes quantitative data on inhibitors that can be considered for preventing the polymerization of anhydrous this compound, based on information for related compounds.
| Inhibitor | Compound Class | Recommended Concentration | Notes |
| Ammonium Acetate | Acetaldehyde | 1:30000 (inhibitor to acetaldehyde weight ratio) | Shown to be effective in suppressing acetaldehyde polymerization.[2] |
| Water | Alpha-monohalogenated aliphatic ketones | 0.1% up to the saturation point (by weight) | Acts to inhibit decomposition and resinification in similar compounds.[3] |
Experimental Protocols
Protocol 1: Purification of Anhydrous this compound by Vacuum Distillation
This method is suitable for purifying anhydrous this compound from non-volatile impurities and polymer residues.
Materials:
-
Crude anhydrous this compound
-
Standard vacuum distillation apparatus with a short path distillation head
-
Heating mantle
-
Cold trap (e.g., dry ice/acetone bath)
-
Inert gas source (Nitrogen or Argon)
-
Pre-dried amber glass storage vials
Procedure:
-
Assemble the vacuum distillation apparatus and ensure all glassware is flame-dried or oven-dried to remove any moisture.
-
Place the crude anhydrous this compound into the distillation flask.
-
Cool the receiving flask and cold trap to -78°C.
-
Gradually apply a vacuum to the system.
-
Gently heat the distillation flask using a heating mantle to initiate distillation. Caution: Avoid excessive heating to prevent thermal decomposition.
-
Collect the purified this compound fraction at the appropriate boiling point under reduced pressure.
-
Once the distillation is complete, backfill the system with an inert gas.
-
Immediately transfer the purified, cooled product to a pre-dried amber glass vial under an inert atmosphere for storage at ≤ -15°C.
Workflow for Handling and Storage
References
Technical Support Center: Optimizing Bromoacetaldehyde Alkylation
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for alkylation using bromoacetaldehyde and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound alkylation reaction failing or giving a low yield? A1: Low or inconsistent yields are common and can stem from several factors.[1]
-
Reagent Quality: this compound is unstable and can degrade or polymerize, especially in the presence of acidic or basic impurities.[1][2] Using its more stable precursor, this compound diethyl acetal, is often recommended.[3][4] Ensure all reagents and solvents are anhydrous, as water can interfere with many bases and promote unwanted side reactions.[1]
-
Reaction Conditions: The choice of base, solvent, and temperature is critical.[5][6] An inappropriate base may not be strong enough to deprotonate the nucleophile, or it might be insoluble in the chosen solvent.
-
Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion or the formation of side products.
Q2: I'm observing multiple spots on my TLC/peaks in my LC-MS. What are the likely side reactions? A2: The formation of multiple products is a frequent challenge.
-
Over-Alkylation: This is especially common with primary and secondary amines, where the mono-alkylated product is often more nucleophilic than the starting material, leading to di- and tri-alkylation, and even the formation of quaternary ammonium salts.[7][8]
-
Aldol Condensation: Free this compound can undergo self-condensation in the presence of acidic or basic impurities.[1] Using the diethyl acetal form mitigates this risk.
-
C-Alkylation vs. O-Alkylation: With phenols, alkylation can occur on the aromatic ring (C-alkylation) instead of, or in addition to, the desired hydroxyl group (O-alkylation).[9]
Q3: Should I use this compound or this compound diethyl acetal? A3: For most applications, This compound diethyl acetal is the preferred reagent. The free aldehyde is a potent lachrymator, is prone to decomposition, and can participate in undesirable side reactions like aldol condensations.[2] The diethyl acetal is a more stable, easier-to-handle liquid that acts as a protected form of the aldehyde.[3][10] The alkylation is performed with the acetal, and the aldehyde is then regenerated in a separate acidic hydrolysis step after the alkylation is complete.
Q4: How can I prevent over-alkylation of my amine or thiol nucleophile? A4: Preventing the formation of poly-alkylated products is key to achieving a good yield of the desired mono-alkylated product.[11]
-
Control Stoichiometry: Use a large excess of the nucleophile (amine or thiol) relative to the this compound. This increases the probability that the alkylating agent will react with the starting material rather than the mono-alkylated product.
-
Slow Addition: Add the this compound (or its acetal) slowly and dropwise to the reaction mixture. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.[1]
-
Lower Temperature: Running the reaction at a lower temperature can help control reactivity and improve selectivity.[11]
Q5: What are the recommended storage and handling procedures for this compound derivatives? A5: this compound diethyl acetal should be stored in a cool (2-8°C), dry, well-ventilated area away from ignition sources and incompatible materials like strong oxidizing agents.[10][12] It is often supplied stabilized with potassium carbonate (K₂CO₃) to neutralize any acid that could catalyze decomposition.[13][14] Always handle in a fume hood, wear appropriate personal protective equipment (PPE), and keep containers tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.[1][12]
Troubleshooting Guides
Guide 1: N-Alkylation of Amines
| Problem | Possible Cause(s) | Recommended Solutions |
| Low Conversion / No Reaction | 1. Base is not strong enough to deprotonate the amine or its salt. 2. Poor solubility of the base or starting amine in the solvent.[15] 3. Reaction temperature is too low. | 1. Switch to a stronger base (e.g., from K₂CO₃ to DBU or NaH). 2. Change to a more polar aprotic solvent like DMF or DMSO.[15] Consider adding a phase-transfer catalyst for heterogeneous mixtures. 3. Gradually increase the reaction temperature while monitoring for side product formation. |
| Significant Over-Alkylation | 1. The mono-alkylated amine product is more nucleophilic than the starting amine, leading to a "runaway" reaction.[8] 2. Stoichiometry favors multiple additions (excess alkylating agent). | 1. Use a large excess (3-10 equivalents) of the starting amine. 2. Add the this compound diethyl acetal dropwise at 0°C.[1] 3. Consider an alternative strategy like reductive amination.[16] |
| Product is an Insoluble Salt | The reaction has proceeded to the quaternary ammonium salt.[7] | This is often unavoidable if an excess of the alkylating agent is used. To synthesize a tertiary amine, strictly limit the this compound to 1 equivalent or slightly less and carefully monitor the reaction. |
Guide 2: S-Alkylation of Thiols
| Problem | Possible Cause(s) | Recommended Solutions |
| Formation of Disulfide (R-S-S-R) | The thiol starting material is being oxidized by air.[17] | Degas the solvent and run the reaction under an inert atmosphere (N₂ or Ar). |
| Formation of Thioether (Product-S-Product) | The thiolate product is reacting with another molecule of this compound. | Use a slight excess (1.1-1.5 equivalents) of the thiol to ensure the alkylating agent is consumed. |
| Low Reactivity | The base is not strong enough to fully deprotonate the thiol. | While many thiols can be alkylated with carbonate bases, less acidic thiols may require a stronger base like an alkoxide or sodium hydride (NaH). |
Data Presentation: Reaction Parameter Comparison
Table 1: Common Bases for this compound Alkylation
| Base | Class | Strength | Typical Substrates | Notes |
| K₂CO₃ / Cs₂CO₃ | Inorganic Carbonate | Mild/Moderate | Amines, Phenols, Thiols | Common, inexpensive, and effective for many nucleophiles. Cesium carbonate offers better solubility and reactivity.[15] |
| DBU | Organic Amidine | Strong, Non-nucleophilic | Amines, Alcohols | Excellent for promoting reactions at lower temperatures. |
| NaH | Hydride | Very Strong | Alcohols, Thiols, Carbonyls | Irreversibly deprotonates the nucleophile. Requires anhydrous THF or DMF and careful handling. |
| LDA | Amide | Very Strong, Bulky | Ketones, Esters | Ideal for forming kinetic enolates for C-alkylation while minimizing nucleophilic attack on the aldehyde.[18] |
Table 2: Solvent Selection Guide
| Solvent | Type | Dielectric Constant (ε) | Use Case |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | Excellent for Sₙ2 reactions with good solubility for many salts. |
| DMF / DMSO | Polar Aprotic | 36.7 / 46.7 | Highly polar, increases Sₙ2 reaction rates. Can be difficult to remove. |
| THF | Polar Aprotic | 7.6 | Good for reactions with strong, organometallic bases like LDA, especially at low temperatures (-78°C).[18] |
| Acetone | Polar Aprotic | 21 | Can be effective, but its lower boiling point limits the reaction temperature. |
Experimental Protocols
Protocol 1: General N-Alkylation of a Primary Amine with this compound Diethyl Acetal
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the primary amine (3.0 eq.) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add anhydrous acetonitrile (ACN) to form a stirrable suspension (approx. 0.2-0.5 M concentration relative to the limiting reagent).
-
Reagent Addition: Cool the mixture to 0°C using an ice bath. Add this compound diethyl acetal (1.0 eq.) dropwise over 15-30 minutes via a syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Filter the reaction mixture to remove the inorganic solids, washing the filter cake with a small amount of ACN or ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the product via flash column chromatography.
Protocol 2: Acidic Hydrolysis of the Diethyl Acetal
-
Setup: Dissolve the purified alkylated acetal product (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).
-
Acidification: Add a catalytic amount of concentrated hydrochloric acid (HCl) or a stoichiometric amount of formic acid.
-
Reaction: Stir the solution at room temperature for 2-6 hours.
-
Monitoring: Monitor the deprotection by TLC, looking for the disappearance of the starting acetal.
-
Workup: Carefully neutralize the reaction with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the final alkylated aldehyde.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. scbt.com [scbt.com]
- 5. Alkyl Strategies for Optimizing Reaction Conditions [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Amine alkylation - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. 溴乙醛缩二乙醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. This compound Dimethyl Acetal | 7252-83-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 14. calpaclab.com [calpaclab.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. youtube.com [youtube.com]
- 17. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Impurities in Commercial Bromoacetaldehyde
This technical support center is designed for researchers, scientists, and drug development professionals to effectively manage and control impurities in commercial bromoacetaldehyde, ensuring the reliability and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial this compound?
A1: Commercial this compound can contain several process-related and degradation impurities. The most common include:
-
Unreacted Starting Materials: Residuals from the synthesis process, such as paraldehyde and unreacted bromine.[1]
-
Under-brominated Species: Primarily mono-bromoacetaldehyde if the reaction is incomplete.[1]
-
Over-brominated Species: Such as trithis compound, which can form if reaction conditions are not carefully controlled.[1][2]
-
Acidic Impurities: Can catalyze unwanted side reactions like polymerization or aldol condensations.[3]
-
Water: Can promote hydrolysis and other undesirable side reactions.[3]
-
Degradation Products: this compound is unstable and can degrade over time, especially if not stored properly.
-
Solvent Residues: Residual solvents from the synthesis and purification processes may be present.[2]
Q2: How can impurities in this compound affect my reaction?
A2: Impurities can have a significant impact on chemical reactions, leading to:
-
Low or Inconsistent Yields: Impurities can consume reagents, catalyze side reactions, or inhibit the desired transformation.[3]
-
Formation of Unexpected Byproducts: Reactive impurities can participate in the reaction, leading to a complex mixture of products.[4]
-
Poor Reproducibility: Variation in the type and amount of impurities between different batches of this compound can lead to inconsistent results.
-
Difficult Purification: The presence of impurities with similar properties to the desired product can complicate isolation and purification.
Q3: What is the best way to store commercial this compound?
A3: Due to its instability, proper storage is crucial. It is recommended to store this compound at low temperatures (typically <-15°C) under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.[1][3] Using a desiccator can help prevent moisture absorption.[3] For longer-term storage, considering the more stable diethyl acetal form is a viable strategy.
Q4: What are the primary analytical methods for assessing the purity of this compound?
A4: The purity of this compound and the identification of impurities are typically assessed using the following techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities.[3]
-
High-Performance Liquid Chromatography (HPLC): Useful for detecting non-volatile impurities. For aldehydes, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) is often employed.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative ¹H NMR (qNMR) is a powerful tool for determining absolute purity without the need for individual impurity standards.[2]
Impurity Data Presentation
While the exact impurity profile can vary between suppliers and batches, the following table provides a summary of potential impurities and their typical, albeit illustrative, levels in commercial this compound.
| Impurity Category | Specific Impurity | Typical Level (Area % by GC) | Potential Impact on Reactions |
| Process-Related | Mono-bromoacetaldehyde | < 1.0% | May lead to mono-substituted byproducts. |
| Trithis compound | < 0.5% | Can introduce over-substituted byproducts.[2] | |
| Unreacted Bromine | < 0.1% | Can cause discoloration and unwanted side reactions.[1] | |
| Acidic Impurities | Variable | Catalyzes polymerization and aldol reactions.[3] | |
| Degradation | Degradation Products | Variable | Can lead to lower yields and complex product mixtures.[3] |
| Contaminants | Water | < 0.1% | Reacts with sensitive reagents and promotes hydrolysis.[3] |
| Residual Solvents | < 0.5% | Can affect reaction kinetics and solubility.[2] |
Troubleshooting Guides
Problem: Low or Inconsistent Reaction Yields
| Potential Cause | How to Identify | Recommended Solution |
| Presence of Water | Karl Fischer titration of the this compound. | Use anhydrous solvents and thoroughly dry all glassware. Store this compound under an inert gas and in a desiccator.[3] |
| Acidic Impurities | Test the pH of a solution of this compound. | Purify by vacuum distillation or pass through a short column of basic alumina.[3] |
| Degradation of Starting Material | Analyze the purity of the this compound by GC-MS or NMR before use.[3] | Purify the this compound by vacuum distillation immediately before use.[1] |
Problem: Formation of Unexpected Side Products
| Potential Cause | How to Identify | Recommended Solution |
| Aldol Condensation | Appearance of higher molecular weight byproducts in GC-MS or NMR. | Purify the this compound to remove acidic or basic impurities that can catalyze this reaction.[3] |
| Presence of Over- or Under-brominated Species | Identification of unexpected brominated species by GC-MS. | Purify the this compound by fractional distillation to separate components with different boiling points.[3] |
| Reaction with Residual Solvents | Identification of solvent-adducts by GC-MS. | Use a high-purity grade of this compound or purify it to remove residual solvents. |
Experimental Protocols
Purification of this compound by Vacuum Distillation
This method is effective for removing non-volatile impurities and those with significantly different boiling points.
Methodology:
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. A short path distillation head is recommended to minimize product loss. Ensure all glassware is thoroughly dried.[1]
-
Sample Preparation: Place the crude this compound in the distillation flask.
-
Vacuum Application: Gradually apply a vacuum to the system.
-
Heating: Gently heat the distillation flask with a heating mantle.
-
Fraction Collection: Collect the distillate that comes over at the expected boiling point for this compound under the applied pressure.
-
Storage: Immediately transfer the purified product to a pre-dried, amber glass bottle under an inert atmosphere and store at <-15°C.[3]
Analysis of this compound Purity by GC-MS
This protocol provides a general method for the analysis of volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).[2]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[2]
Methodology:
-
Injector and Oven Program:
-
Mass Spectrometer Setup:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.[2]
-
Injection: Inject a small volume of the prepared sample into the GC-MS.
-
Data Analysis: Analyze the resulting chromatogram to identify and quantify the peaks. The purity is determined by the area percentage of the main peak. Impurities can be identified by comparing their mass spectra to a library.[2]
Visualizations
Caption: A logical workflow for troubleshooting reaction issues potentially caused by impurities in this compound.
Caption: An experimental workflow for the purification and analysis of commercial this compound.
References
Technical Support Center: Stabilization of Bromoacetaldehyde Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stabilization of bromoacetaldehyde solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears discolored. Is it still usable?
A1: Discoloration, often yellowing, can be an indication of degradation or polymerization. It is recommended to verify the purity of the solution using analytical methods such as NMR or GC-MS before use. For critical applications, it is always best to use a fresh, colorless solution.
Q2: What are the primary degradation pathways for this compound?
A2: this compound is susceptible to several degradation pathways, including:
-
Polymerization: Like many aldehydes, it can self-polymerize, especially in the presence of acid or base catalysts, or upon exposure to heat and light.
-
Hydrolysis: If exposed to water, the aldehyde group can be hydrated.
-
Oxidation: The aldehyde can be oxidized to bromoacetic acid, particularly if exposed to air (oxygen).
Q3: How should I store pure this compound and its solutions for maximum stability?
A3: Proper storage is critical for maintaining the integrity of this compound.
-
Pure Compound: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C, protected from light.[1][2]
-
Solutions: For long-term storage, solutions should be kept at -20°C to -80°C.[3] The choice of solvent is also crucial; aprotic, non-polar solvents are generally preferred.[3]
Q4: What are the recommended solvents for preparing this compound stock solutions?
A4: The stability of this compound solutions is highly dependent on the solvent.
-
Recommended: Aprotic, non-polar solvents such as methyl tert-butyl ether (MTBE) and hexane are good choices for preparing stock solutions for long-term storage.[3][4] 1 M solutions in hexane have been reported to be stable for weeks.[4]
-
To Avoid: Protic solvents can participate in hydrolysis, and solvents like acetone may promote degradation.[3]
Q5: Are there any recommended stabilizers for this compound solutions?
A5: Yes, for this compound acetals, which are common, more stable precursors, stabilizers are often added by suppliers. For instance, this compound dimethyl acetal is commercially available with potassium carbonate (K₂CO₃) added as a stabilizer.[5][6][7][8] While less common for the free aldehyde, the use of a mild, non-nucleophilic base could theoretically help to neutralize any trace acidity that might catalyze polymerization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or no product yield in a reaction | Degradation of this compound solution. | Verify the purity of the this compound solution before use. If degradation is suspected, use a fresh solution. Ensure the solution was stored properly (cold, dark, inert atmosphere).[3] |
| Incompatible reaction conditions. | Ensure your reaction is conducted under anhydrous conditions to prevent hydrolysis and under an inert atmosphere to prevent oxidation.[3] Avoid strong bases or acids that can rapidly decompose the aldehyde.[3] | |
| Formation of unexpected byproducts | Polymerization of this compound. | This can occur if the solution has been stored for an extended period or at improper temperatures. Consider adding the this compound solution slowly to the reaction mixture to maintain a low concentration and minimize self-reaction. |
| Reaction with solvent. | Ensure the chosen solvent is inert under the reaction conditions. | |
| Inconsistent results between experiments | Inconsistent concentration of this compound. | The concentration of your stock solution may change over time due to degradation. It is good practice to titrate or re-analyze the concentration of older stock solutions before use. |
Data Summary
Table 1: Recommended Storage Conditions for this compound and its Solutions
| Form | Solvent | Temperature | Atmosphere | Duration | Reference |
| Pure | N/A | 2-8°C | Inert (Argon/Nitrogen) | Short-term | [1][2] |
| Solution | Hexane (1M) | Not specified | Not specified | Weeks | [4] |
| Solution | Methyl tert-butyl ether (MTBE) | -20°C | Tightly sealed, protected from light | Up to 8 months | [3] |
| Solution | Water (pH 4.5) | 4°C | Tightly sealed | Up to 14 days | [3] |
| Solution | General | -20°C to -80°C | Tightly sealed | Long-term | [3] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution in MTBE
-
Materials:
-
This compound (freshly acquired or purity-checked)
-
Anhydrous methyl tert-butyl ether (MTBE)
-
Inert gas (Argon or Nitrogen)
-
Oven-dried glassware
-
Gastight syringe
-
-
Procedure:
-
Ensure all glassware is thoroughly dried in an oven at >100°C and cooled under a stream of inert gas.
-
Transfer the desired volume of anhydrous MTBE to the reaction flask under a positive pressure of inert gas.
-
Using a gastight syringe, carefully draw the required amount of this compound and add it dropwise to the MTBE with gentle stirring.
-
Once the addition is complete, blanket the headspace of the flask with inert gas.
-
Seal the flask tightly with a septum and parafilm.
-
For long-term storage, wrap the flask in aluminum foil to protect it from light and store it in a freezer at -20°C.[3]
-
Protocol 2: Monitoring the Stability of a this compound Solution via ¹H NMR
-
Sample Preparation:
-
At designated time points (e.g., 0, 1, 2, 4 weeks), carefully extract a small aliquot (e.g., 0.1 mL) of the stock solution under an inert atmosphere.
-
Dilute the aliquot with a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum of the sample.
-
The aldehyde proton of this compound typically appears as a triplet around 9.5 ppm. The protons on the carbon adjacent to the bromine usually appear as a doublet around 3.9 ppm.
-
Integrate the peak corresponding to the aldehyde proton of this compound and the peak of the internal standard.
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point relative to the internal standard.
-
Plot the concentration versus time to determine the degradation rate under the specific storage conditions.
-
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for preparing and monitoring this compound solution stability.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 5. This compound dimethyl acetal 0.2% potassium carbonate as stabilizer [oakwoodchemical.com]
- 6. This compound Dimethyl Acetal | 7252-83-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. calpaclab.com [calpaclab.com]
- 8. calpaclab.com [calpaclab.com]
Technical Support Center: Workup Procedures for Reactions Involving Bromoacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the workup of chemical reactions involving the highly reactive reagent, bromoacetaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working up a reaction containing this compound?
A1: this compound is a lachrymator and should be handled with extreme caution in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[2] Due to its reactivity and potential for decomposition, it is crucial to neutralize any unreacted this compound before disposal. Thermal decomposition can release toxic bromide fumes.[3]
Q2: How can I effectively quench unreacted this compound in my reaction mixture?
A2: Unreacted this compound should be quenched to prevent side reactions and ensure safe handling. A common method is to use a mild reducing agent. A wash with an aqueous solution of sodium bisulfite or sodium thiosulfate can effectively neutralize the aldehyde.[4] The reaction's progress can be monitored by the disappearance of the characteristic reddish-brown color if excess bromine is also present.[2]
Q3: My reaction mixture has a persistent yellow/brown color after the reaction. What does this indicate and how do I resolve it?
A3: A persistent yellow or brown color often indicates the presence of unreacted bromine, a common impurity from the synthesis of this compound.[5] This can be removed by quenching with a reducing agent like sodium thiosulfate or sodium bisulfite solution until the color dissipates.[4][5] Be aware that quenching can be exothermic, so it is advisable to perform this step in an ice bath and add the quenching agent slowly.[5]
Q4: What is the standard extractive workup procedure for a reaction involving this compound?
A4: A typical extractive workup involves diluting the reaction mixture with a water-immiscible organic solvent and washing with aqueous solutions to remove impurities. A standard sequence includes:
-
A wash with water to remove water-soluble byproducts.
-
A wash with a dilute aqueous solution of sodium carbonate or sodium bicarbonate to neutralize any acidic impurities.[1][6]
-
A final wash with brine (saturated aqueous NaCl solution) to reduce the amount of dissolved water in the organic layer.[7]
Q5: I am observing a low yield of my desired product after workup. What are the potential causes?
A5: Low yields can result from several factors during the workup. This compound is sensitive to moisture and can hydrolyze.[8] Ensure all glassware is dry and use anhydrous solvents. Product loss can also occur due to incomplete extraction. It is recommended to perform multiple extractions with the organic solvent to maximize recovery. Additionally, the stability of your product to the pH changes during the aqueous washes should be considered.[7]
Troubleshooting Guides
Issue 1: Formation of an Emulsion During Extractive Workup
-
Possible Cause: Vigorous shaking of the separatory funnel, especially when using chlorinated solvents or in the presence of high concentrations of salts.[5]
-
Solution:
-
Gently invert the separatory funnel for mixing instead of vigorous shaking.[5]
-
Add a small amount of brine to the separatory funnel, which can help to break up the emulsion by increasing the ionic strength of the aqueous layer.
-
If the emulsion persists, filtration through a pad of Celite or glass wool may be effective.
-
Issue 2: Product Decomposition During Purification by Distillation
-
Possible Cause: this compound and many of its derivatives are thermally sensitive. Distillation at atmospheric pressure can lead to decomposition.
-
Solution:
-
Purify the product by distillation under reduced pressure (vacuum distillation). This lowers the boiling point and minimizes thermal decomposition.[1]
-
Ensure the distillation apparatus is dry and, if possible, under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 3: Co-elution of Impurities During Column Chromatography
-
Possible Cause: Improper choice of solvent system (eluent) leading to poor separation of the product from impurities with similar polarities.
-
Solution:
-
Optimize the solvent system using thin-layer chromatography (TLC) before performing column chromatography. Test various solvent mixtures of differing polarities to achieve good separation between your product and any impurities.
-
Ensure the silica gel is properly packed in the column to avoid channeling, which leads to poor separation.
-
Data Presentation
Table 1: Common Quenching Agents for this compound Reactions
| Quenching Agent | Typical Concentration | Key Considerations |
| Sodium Thiosulfate | 10% aqueous solution | Effective for removing excess bromine. The reaction is exothermic.[2][5] |
| Sodium Bisulfite | Saturated aqueous solution | Also effective for quenching aldehydes.[2] |
| Sodium Carbonate | 10% aqueous solution | Used to neutralize acidic byproducts.[1][6] |
Table 2: Physical Properties of this compound and its Diethyl Acetal
| Compound | Molecular Formula | Boiling Point | Density (at 25°C) | Water Solubility |
| This compound | C₂H₃BrO | ~108 °C (decomposes) | ~1.6 g/mL | Soluble |
| This compound diethyl acetal | C₆H₁₃BrO₂ | 66-67 °C / 18 mmHg | 1.31 g/mL | Immiscible[9] |
Note: Data for this compound is estimated due to its instability. This compound diethyl acetal is a more stable, commonly used precursor.
Experimental Protocols
Protocol 1: General Extractive Workup
-
Quenching: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add a 10% aqueous solution of sodium thiosulfate with vigorous stirring until any reddish-brown color from bromine disappears.[2]
-
Dilution: Dilute the quenched reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Transfer: Transfer the mixture to a separatory funnel.
-
Aqueous Wash: Wash the organic layer sequentially with:
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Vacuum Distillation
-
Setup: Assemble a clean, dry vacuum distillation apparatus.
-
Transfer: Transfer the crude product to the distillation flask.
-
Distillation: Gradually reduce the pressure and gently heat the flask. Collect the fraction that distills at the expected boiling point for your product under the applied pressure.
-
Storage: Store the purified product under an inert atmosphere at a low temperature to prevent decomposition.
Visualizations
Caption: A generalized workflow for the workup and purification of products from reactions involving this compound.
Caption: Decision-making workflow for resolving emulsions encountered during the extractive workup of this compound reactions.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound [chembk.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Workup [chem.rochester.edu]
- 8. CAS 2032-35-1: this compound diethyl acetal [cymitquimica.com]
- 9. This compound diethyl acetal | 2032-35-1 [chemicalbook.com]
Technical Support Center: Bromoacetaldehyde Degradation Analysis by NMR
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on identifying the degradation products of bromoacetaldehyde using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for this compound?
A1: this compound is a reactive molecule prone to several degradation pathways. The most common are:
-
Hydration: In the presence of water (including residual water in solvents), this compound can reversibly form 2-bromo-1,1-ethanediol (the gem-diol hydrate).[1][2]
-
Polymerization: Like many aldehydes, especially in concentrated or anhydrous form, it can undergo self-condensation or polymerization, leading to complex mixtures and potentially broad signals in an NMR spectrum.[3]
-
Oxidation: Exposure to air or other oxidants can convert this compound into bromoacetic acid.
Q2: How does the presence of water affect the ¹H NMR spectrum of this compound?
A2: Water establishes an equilibrium with this compound, resulting in the simultaneous presence of both the aldehyde and its hydrated gem-diol form.[1][4] This leads to a new set of NMR signals corresponding to the hydrate, notably a methine proton (CH(OH)₂) peak appearing significantly upfield from the aldehyde proton peak. The relative integration of these signals can be used to determine the equilibrium ratio under specific conditions.
Q3: What are the expected ¹H NMR signals for this compound and its primary degradation products?
A3: The expected chemical shifts for this compound and its key degradation products are summarized in the data table below. The aldehyde proton is expected in the far downfield region (9-10 ppm), while the methylene protons adjacent to the bromine are typically found around 3.5-4.5 ppm. The hydrate and acid forms will have distinct shifts for this methylene group and their own unique proton signals.
Q4: How can I minimize the degradation of my this compound sample for NMR analysis?
A4: To ensure the integrity of your sample, follow these handling procedures:
-
Use Anhydrous Solvents: Employ high-purity, anhydrous deuterated solvents stored over molecular sieves to minimize hydration.
-
Inert Atmosphere: Prepare the sample under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Low Temperature: Store this compound and its solutions at low temperatures (e.g., 2-8°C) as recommended.
-
Use Fresh Solutions: Prepare the NMR sample immediately before analysis. Solutions of this compound, even in relatively non-reactive solvents like hexane, can decompose over time.[3]
-
Avoid Contaminants: Ensure all glassware is clean and dry, and avoid contamination with acids, bases, or oxidizing agents that could catalyze degradation.[5]
Troubleshooting Guide
Q: My aldehyde peak (~9.5 ppm) is very small or absent, but I see a new triplet around 5.5-6.0 ppm. What happened? A: This is a classic sign of hydration. The aldehyde has reacted with residual water in your solvent to form 2-bromo-1,1-ethanediol. The peak at 5.5-6.0 ppm is the methine proton of the gem-diol, which is coupled to the adjacent methylene protons.
Q: I see a new singlet at approximately 3.9 ppm and a very broad signal far downfield (>10 ppm). What could this be? A: This pattern suggests oxidation to bromoacetic acid. The singlet at ~3.9 ppm corresponds to the methylene protons of bromoacetic acid. The broad signal is the carboxylic acid proton; its chemical shift can be highly variable and dependent on concentration and solvent.
Q: My spectrum has broad, poorly resolved humps, especially between 1.0 and 4.0 ppm. What does this indicate? A: Broad signals are characteristic of polymeric material.[6] This indicates that your this compound sample may have polymerized. This is more likely to occur with neat or highly concentrated samples.
Q: I observe unexpected sharp singlets or multiplets that don't match any expected product (e.g., at ~2.1, 1.2, or 3.5 ppm). How do I identify them? A: These are likely signals from common laboratory solvent impurities.[7] A singlet at ~2.17 ppm in CDCl₃ is acetone, while a triplet at ~1.2 ppm and a quartet at ~3.6 ppm could indicate diethyl ether. Consult a reference table for common NMR impurities in your specific deuterated solvent.[8][9]
Data Presentation
The following table summarizes the approximate ¹H NMR chemical shifts for this compound and its most common degradation products. Note that exact chemical shifts can vary with solvent, concentration, and temperature.
| Compound Name | Structure | Proton | Approx. Chemical Shift (δ) in CDCl₃ | Multiplicity | Coupling Constant (J) |
| This compound | Br-CH₂-CHO | -CH O | 9.4 - 9.6 ppm | Triplet (t) | ~2-3 Hz |
| -CH ₂- | 3.9 - 4.1 ppm | Doublet (d) | ~2-3 Hz | ||
| 2-Bromo-1,1-ethanediol (Hydrate) | Br-CH₂-CH(OH)₂ | -CH (OH)₂ | 5.5 - 6.0 ppm | Triplet (t) | ~5-6 Hz |
| -CH ₂- | 3.6 - 3.8 ppm | Doublet (d) | ~5-6 Hz | ||
| -OH | Variable | Broad Singlet (br s) | N/A | ||
| Bromoacetic Acid | Br-CH₂-COOH | -COOH | >10 ppm (variable) | Broad Singlet (br s) | N/A |
| -CH ₂- | 3.8 - 4.0 ppm | Singlet (s) | N/A |
Experimental Protocols
Protocol: Sample Preparation and NMR Analysis
-
Handling: Due to its toxicity, handle this compound in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[10]
-
Solvent Selection: Choose a high-purity, anhydrous deuterated solvent (e.g., CDCl₃, CD₃CN, or Acetone-d₆). Use a solvent from a freshly opened bottle or one that has been dried over activated molecular sieves.
-
Sample Preparation:
-
In a clean, dry NMR tube, add approximately 0.5-0.7 mL of the deuterated solvent.
-
Add 1-5 mg of your this compound sample directly to the solvent.
-
Cap the NMR tube immediately, invert several times to mix, and ensure the sample is fully dissolved.
-
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum immediately after sample preparation.
-
Ensure proper shimming to obtain good resolution.
-
If the spectrum is complex or assignments are ambiguous, acquire a 2D COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling relationships. An HSQC (Heteronuclear Single Quantum Coherence) experiment can also be useful to correlate protons with their attached carbons if a ¹³C spectrum is also acquired.
-
-
Data Analysis:
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Identify the peaks corresponding to this compound using the data in the table above.
-
Look for the characteristic signals of degradation products (hydrate, acid).
-
Integrate the signals corresponding to the parent compound and all identified degradation products to determine their relative molar ratios.
-
Mandatory Visualization
Caption: Degradation pathways of this compound.
Caption: Experimental workflow for NMR analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 4. [PDF] NMR Study of Acetaldehyde‐Water Mixtures | Semantic Scholar [semanticscholar.org]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. This compound [chembk.com]
minimizing aldol condensation side products of bromoacetaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize side products during the aldol condensation of bromoacetaldehyde.
Troubleshooting Guides
Issue 1: Low Yield of Desired Cross-Aldol Product and Formation of Multiple Byproducts
Symptoms:
-
Complex reaction mixture observed by TLC or NMR.
-
Low isolated yield of the target β-hydroxy aldehyde or its condensation product.
-
Presence of self-condensation products.
Possible Causes and Solutions:
-
Self-Condensation of this compound: this compound can act as both the enolate precursor and the electrophile, leading to self-condensation.[1][2][3][4] This is a common issue with enolizable aldehydes.
-
Solution 1: Reductive Cross-Aldol Reaction: Employ a Germanium(II)-mediated reductive cross-aldol reaction. This method avoids the formation of a free enolate and has been shown to be highly effective in preventing self-condensation and other side reactions.[5][6][7] The initially formed β-germoxyaldehyde is stable and does not typically undergo further reactions.[5][6]
-
Solution 2: Use of a Non-Enolizable Aldehyde Partner: In a traditional Claisen-Schmidt condensation, pair this compound with a non-enolizable aldehyde (e.g., benzaldehyde, formaldehyde) to prevent the self-condensation of the partner.[3][8] However, self-condensation of this compound can still occur.
-
-
Cannizzaro Reaction: If using a non-enolizable aldehyde partner (like benzaldehyde) under strong basic conditions, it can undergo disproportionation to the corresponding alcohol and carboxylic acid, consuming the reactant.
-
Solution: Use milder basic conditions or, preferably, the Ge(II)-mediated reductive protocol which proceeds under non-basic conditions.[7]
-
-
Order of Reagent Addition: In the Ge(II)-mediated reaction, the order of addition is crucial for minimizing side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in an aldol condensation with this compound?
A1: The most prevalent side product is the self-condensation product of this compound. Other potential byproducts include those from subsequent reactions involving the bromine atom, and if a non-enolizable aldehyde is used with a strong base, Cannizzaro reaction products from that aldehyde can also be formed.
Q2: Why is the Germanium(II)-mediated reductive cross-aldol reaction preferred for this compound?
A2: This method offers high selectivity for the cross-aldol product and minimizes side reactions for several reasons:
-
It does not require the pre-formation of a reactive enolate.[5][6]
-
The reaction intermediate, a β-germoxyaldehyde, is stable and does not readily participate in further reactions.[5][6][7]
-
The low Lewis acidity of the resulting Germanium(IV) species prevents it from activating the product for subsequent nucleophilic attack.[7]
Q3: Can I use other reductants besides GeCl₂-dioxane for the reductive cross-aldol reaction?
A3: While other reductants can be used in similar reactions, GeCl₂-dioxane has been shown to be particularly effective for the reductive cross-aldol reaction of α-bromoaldehydes. For instance, using SnCl₂ can lead to a complex mixture of products due to further reactions of the initially formed aldol adduct.[7]
Q4: What is the role of tetrabutylammonium bromide (Bu₄NBr) in the Ge(II)-mediated reaction?
A4: A catalytic amount of Bu₄NBr has been shown to improve both the yield and the diastereoselectivity of the reaction.[5][7][9] It is believed to act as a ligand for the germanium center, increasing the nucleophilicity of the germyl enolate.[7]
Q5: How can I handle the instability of anhydrous this compound?
A5: this compound is often difficult to prepare and handle in its pure, anhydrous form.[10] A common and effective strategy is to use its diethyl acetal, which can be deprotected under acidic conditions when needed. Alternatively, anhydrous this compound can be prepared by the ozonolysis of 1,4-dibromo-2-butene.[10]
Data Presentation
Table 1: Yields of the Reductive Cross-Aldol Reaction of this compound with Various Aldehydes Mediated by GeCl₂-dioxane
| Entry | Aldehyde Partner | Product Yield (%) | syn:anti Ratio | Reference |
| 1 | Heptanal | 85 | 83:17 | [7] |
| 2 | Benzaldehyde | 78 | 74:26 | [7] |
| 3 | Cyclohexanecarboxaldehyde | 81 | 89:11 | [7] |
| 4 | Isobutyraldehyde | 76 | 96:4 | [7] |
Yields are for the isolated β-hydroxyl dimethyl acetal after methanol quenching.
Experimental Protocols
Protocol 1: Ge(II)-Mediated Reductive Cross-Aldol Reaction of this compound with Heptanal (High-Yield, Minimal Side Products)
This protocol is adapted from the work of Yasuda, M.; Tanaka, S.; Baba, A. Org. Lett.2005 , 7 (9), 1845–1848.[7][9]
Materials:
-
GeCl₂-dioxane complex
-
Heptanal
-
This compound
-
Tetrabutylammonium bromide (Bu₄NBr)
-
Anhydrous Ethyl Acetate (EtOAc)
-
Methanol (for quenching)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), add GeCl₂-dioxane complex (1.2 mmol) and Bu₄NBr (0.05 mmol) to a solution of heptanal (1.0 mmol) in anhydrous EtOAc (2 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.2 mmol) in anhydrous EtOAc (1 mL) to the cooled mixture over 5 minutes with stirring.
-
Continue stirring the reaction mixture at 0 °C for 4 hours.
-
Quench the reaction by adding methanol (5 mL).
-
Warm the mixture to room temperature and stir for 1 hour.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired β-hydroxyl dimethyl acetal.
Protocol 2: Claisen-Schmidt Condensation of this compound with Benzaldehyde (Traditional Method)
This is a general protocol for a Claisen-Schmidt condensation and may require optimization to minimize side products.[8][11][12]
Materials:
-
Benzaldehyde
-
This compound
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
In a flask, dissolve benzaldehyde (10 mmol) and this compound (10 mmol) in ethanol (20 mL).
-
Cool the solution in an ice bath.
-
Slowly add an aqueous solution of NaOH (e.g., 10%) dropwise with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is typically stirred for several hours at room temperature.
-
Once the reaction is complete, pour the mixture into ice water.
-
Neutralize the mixture with a dilute acid (e.g., HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for minimizing this compound aldol condensation side products.
Caption: Simplified signaling pathway of the Ge(II)-mediated reductive cross-aldol reaction.
References
- 1. nevolab.de [nevolab.de]
- 2. Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. praxilabs.com [praxilabs.com]
- 4. Darzens reaction - Wikipedia [en.wikipedia.org]
- 5. Reductive Cross-Aldol Reaction Using Bromoaldehyde and an Aldehyde Mediated by Germanium(II): One-Pot, Large-Scale Protocol [organic-chemistry.org]
- 6. Item - Reductive Cross-Aldol Reaction Using Bromoaldehyde and an Aldehyde Mediated by Germanium(II):â One-Pot, Large-Scale Protocol - American Chemical Society - Figshare [acs.figshare.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 9. Reductive cross-aldol reaction using bromoaldehyde and an aldehyde mediated by germanium(II): one-pot, large-scale protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Claisen-Schmidt Condensation [cs.gordon.edu]
- 12. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of Bromoacetaldehyde and Chloroacetaldehyde Reactivity
For researchers, scientists, and professionals in drug development, understanding the subtle yet significant differences in the reactivity of haloacetaldehydes is crucial for a range of applications, from synthetic chemistry to toxicology. Bromoacetaldehyde and chloroacetaldehyde are both highly reactive α-haloaldehydes, serving as potent electrophiles. Their reactivity is primarily driven by the electron-withdrawing nature of the halogen atom and the inherent electrophilicity of the aldehyde group. This guide provides an objective comparison of their performance, supported by available experimental data and detailed methodologies.
The core difference in reactivity between this compound and chloroacetaldehyde lies in the nature of the halogen substituent. Bromine is a better leaving group than chlorine due to its larger size and greater polarizability.[1] This fundamental principle of organic chemistry dictates that this compound will generally be more reactive than chloroacetaldehyde in nucleophilic substitution reactions at the α-carbon.[1]
Quantitative Data Summary
| Compound | Cytotoxicity Index (CTI)a | Genotoxicity Index (GTI)b |
| Chloroacetaldehyde (CAL) | ≈ Trithis compound (TBAL) | ≈ Dibromochloroacetaldehyde (DBCAL) |
| This compound (BAL) | > Dichloroacetaldehyde (DCAL) | < Dithis compound (DBAL) |
| Dithis compound (DBAL) | < Chloroacetaldehyde (CAL) | Highest |
| Dichloroacetaldehyde (DCAL) | < this compound (BAL) | > Iodoacetaldehyde (IAL) |
Source: Adapted from "Occurrence and Comparative Toxicity of Haloacetaldehyde Disinfection Byproducts in Drinking Water"[2] a The Cytotoxicity Index (CTI) is calculated from the LC50 values; a higher value indicates greater cytotoxicity. b The Genotoxicity Index (GTI) is calculated from the 50% TDNA values; a higher value indicates greater genotoxicity.
The data indicates a complex relationship between the halogen substituent and biological activity. While chloroacetaldehyde is among the most cytotoxic, dithis compound exhibits the highest genotoxicity.[1] This suggests that while the inherent reactivity towards nucleophilic substitution (favoring bromide) is a key factor, other properties such as cell permeability and metabolic activation also play significant roles in their biological effects.
Experimental Protocols
To quantitatively assess the reactivity of this compound and chloroacetaldehyde, a kinetic chemoassay using a model nucleophile such as glutathione (GSH) can be employed. This method allows for the determination of second-order rate constants for the reaction between the haloacetaldehyde and the thiol group of GSH.
Kinetic Glutathione (GSH) Chemoassay Protocol
Objective: To determine and compare the second-order rate constants (kGSH) for the reaction of this compound and chloroacetaldehyde with glutathione.
Principle: The rate of depletion of GSH upon reaction with the electrophilic haloacetaldehyde is monitored over time. The reaction is a nucleophilic substitution where the thiol group of GSH attacks the α-carbon of the haloacetaldehyde, displacing the halide ion. The rate of GSH loss is directly proportional to the reactivity of the haloacetaldehyde.
Materials:
-
This compound solution (in a suitable solvent, e.g., acetonitrile)
-
Chloroacetaldehyde solution (in a suitable solvent, e.g., acetonitrile)
-
Glutathione (GSH)
-
Phosphate buffer (pH 7.4)
-
Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of GSH in phosphate buffer (pH 7.4).
-
Prepare a stock solution of DTNB in phosphate buffer (pH 7.4).
-
Prepare stock solutions of this compound and chloroacetaldehyde in acetonitrile.
-
-
Reaction Setup:
-
In a temperature-controlled cuvette, mix the GSH solution with the phosphate buffer.
-
Initiate the reaction by adding a small volume of the this compound or chloroacetaldehyde stock solution to the cuvette.
-
-
Kinetic Measurement:
-
At regular time intervals, withdraw an aliquot of the reaction mixture and add it to a solution of DTNB.
-
DTNB reacts with the remaining GSH to produce a colored product (2-nitro-5-thiobenzoate), which absorbs at 412 nm.
-
Measure the absorbance at 412 nm using the UV-Vis spectrophotometer.
-
-
Data Analysis:
-
The concentration of GSH at each time point is calculated from the absorbance values using a standard curve.
-
The second-order rate constant (kGSH) is determined by plotting the natural logarithm of the GSH concentration versus time and fitting the data to a pseudo-first-order kinetic model (assuming the haloacetaldehyde is in excess).
-
Expected Outcome: Based on chemical principles, this compound is expected to have a significantly higher kGSH value than chloroacetaldehyde, indicating its greater reactivity towards the thiol nucleophile.
Signaling Pathways and Experimental Workflows
The genotoxicity of haloacetaldehydes is attributed to their ability to react with cellular nucleophiles, most notably DNA, to form adducts.[1] This can lead to mutations and cellular damage. The general mechanism involves the nucleophilic attack by a nitrogen atom of a DNA base (e.g., guanine or adenine) on the electrophilic α-carbon of the haloacetaldehyde.
The diagram above illustrates the general pathway for the formation of a DNA adduct by a haloacetaldehyde. The nucleophilic nitrogen on a DNA base attacks the α-carbon of the haloacetaldehyde, leading to the formation of a covalent bond and the expulsion of the halide ion. This process is a key initiating event in the mutagenic and carcinogenic properties of these compounds.
To further investigate the biological consequences of this reactivity, a general experimental workflow can be employed to assess genotoxicity.
This workflow outlines the key steps in a comet assay, a common method for measuring DNA damage. Cells are exposed to the test compound, and then the integrity of their DNA is assessed by electrophoresis. Damaged DNA migrates further, forming a "comet tail" that can be visualized and quantified.
References
A Comparative Study of Bromoacetaldehyde and Glyoxal in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the choice of reagents is paramount to the success of a reaction, influencing yield, purity, and the feasibility of the synthetic route. Bromoacetaldehyde and glyoxal are two highly reactive carbonyl compounds that serve as versatile building blocks in various synthetic transformations, most notably in the synthesis of nitrogen-containing heterocycles and for the cross-linking of proteins. This guide provides an objective, data-driven comparison of their performance in these key applications, complete with experimental protocols and mechanistic insights to inform your selection process.
Performance in Heterocyclic Synthesis
Both this compound and glyoxal are valuable reagents for the construction of heterocyclic scaffolds, which are core components of many pharmaceutical compounds. Their bifunctional nature allows for the rapid assembly of complex ring systems.
This compound, a halogenated aldehyde, is a potent electrophile. Due to its instability, it is often generated in situ or used in the form of a more stable precursor, such as this compound diethyl acetal, which requires an additional deprotection step. Glyoxal, the smallest dialdehyde, offers a more direct and often less hazardous route to various heterocyclic systems.
Below is a comparative summary of their performance in the synthesis of representative nitrogen-containing heterocycles.
| Reagent | Target Heterocycle | Reactant | Reported Yield | Key Advantages | Key Disadvantages |
| This compound | Imidazo[1,2-a]pyrimidine | 2-Aminopyrimidine | Modest to Good | Direct precursor to various heterocycles.[1] | Can be unstable and challenging to handle.[2] |
| This compound Diethyl Acetal | Imidazo[1,2-a]pyrimidine | 2-Aminopyrimidine | 77-80% (for its own synthesis) | More stable and easier to handle than haloacetaldehydes.[2] | Requires a deprotection step to generate the aldehyde in situ.[2] |
| Glyoxal | Imidazole | Ammonia and Formaldehyde | Low (for the parent imidazole) | Readily available and less toxic than this compound.[3][4] | Yield can be low for the synthesis of the unsubstituted imidazole.[3] |
| Glyoxal | N,N'-bis(2,6-diisopropylphenyl)ethane-1,2-diimine | 2,6-diisopropylaniline | 87% | High yield in condensation with specific amines.[5] | Reaction conditions may need optimization for different substrates. |
| Glyoxal | Imidazole-2-carboxaldehyde | Imidazole | Close to unity | High conversion for the synthesis of substituted imidazoles.[6][7] | Requires the pre-synthesis of the starting imidazole. |
Performance in Protein Cross-Linking
Protein cross-linking is a critical technique for studying protein-protein interactions, protein structure, and for the development of protein-based biomaterials. The ability of a reagent to covalently link amino acid residues is key to its utility in this application.
Glyoxal is a well-established cross-linking agent, reacting primarily with the side chains of lysine and arginine residues.[8] Its high water solubility makes it suitable for use in biological buffers.[9] this compound, on the other hand, is not commonly used as a direct protein cross-linker. However, its reactivity as an α-haloaldehyde allows it to modify nucleophilic amino acid residues. For targeted protein modification, N-bromoacetylated peptides are synthesized and used to react specifically with sulfhydryl groups of cysteine residues, forming stable thioether bonds.[10][11]
| Reagent/Derivative | Target Residues | Type of Linkage | Key Advantages | Key Disadvantages |
| Glyoxal | Lysine, Arginine | Imine, Imidazolium, Amidine | High water solubility, reacts under physiological conditions.[9] | Can lead to a heterogeneous mixture of modified and cross-linked products.[12] |
| N-Bromoacetyl Peptides | Cysteine | Thioether | Highly selective for sulfhydryl groups, allows for site-specific modification.[10][11] | Requires pre-synthesis of the bromoacetylated peptide. |
Experimental Protocols
Synthesis of Imidazo[1,2-a]pyrimidine using this compound (via Acetal)
This protocol describes a general procedure for the synthesis of an imidazo[1,2-a]pyrimidine, which involves the initial deprotection of this compound diethyl acetal.
Step 1: In situ generation of this compound
-
An ethanol solution of this compound is prepared by reacting paraldehyde with bromine in the presence of a copper catalyst at -5 to 0 °C for 1-1.5 hours.
-
An inorganic dehydrating agent is added to the resulting solution, and the mixture is heated to 35-40 °C for 5-6 hours.
-
Ice water is added, and the mixture is stirred at room temperature for 15-20 minutes.
-
The reaction mixture is neutralized with sodium carbonate to a pH of 6-7.
Step 2: Cyclocondensation with 2-Aminopyrimidine
-
To the solution containing this compound, 2-aminopyrimidine is added.
-
The reaction mixture is heated, typically at reflux, until the reaction is complete (monitored by TLC).
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Synthesis of N,N'-bis(2,6-diisopropylphenyl)ethane-1,2-diimine using Glyoxal
This protocol provides a general procedure for the condensation of an amine with glyoxal.[5]
-
Prepare a solution of 2,6-diisopropylphenylamine (0.224 mol) in n-propanol (160 mL).
-
To this solution, add a mixture of 40% aqueous glyoxal (0.101 mol), n-propanol (16 mL), and water (40 mL).
-
Heat the reaction mixture to 70 °C with stirring for 1 hour.
-
Add 160 mL of water to the mixture to precipitate the product.
-
Collect the yellow precipitate by filtration.
-
Recrystallize the solid from a minimal amount of hot n-propanol, followed by reprecipitation with water.
-
Collect the purified solid by filtration and dry under vacuum to yield the product (Reported yield: 87%).[5]
Protein Cross-Linking with Glyoxal
This protocol provides a general procedure for the cross-linking of proteins using glyoxal.
-
Prepare a solution of the protein (e.g., 6 mg/mL) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Add a stock solution of glyoxal to the protein solution to a final concentration of 50 mM.
-
Incubate the mixture at 37 °C for a specified period (e.g., 24 hours).
-
The cross-linking reaction can be monitored by techniques such as SDS-PAGE, which will show the formation of higher molecular weight species (dimers, trimers, etc.).
-
The extent of modification can be quantified by methods like HPLC-MS/MS to identify specific cross-linked residues.[13]
Mechanistic Diagrams
To visualize the chemical transformations, the following diagrams illustrate the reaction pathways for heterocyclic synthesis and protein cross-linking.
Caption: Reaction scheme for Imidazo[1,2-a]pyrimidine synthesis.
Caption: Synthesis of the imidazole ring from glyoxal.
Caption: Mechanism of protein cross-linking by glyoxal.
Conclusion
Both this compound and glyoxal are potent bifunctional reagents with distinct advantages and disadvantages in synthetic applications.
For heterocyclic synthesis , glyoxal is often the preferred reagent due to its stability, lower toxicity, and high yields in specific condensation reactions.[5] this compound, while a direct precursor, is hampered by its instability, often necessitating the use of its more stable acetal form, which adds a deprotection step to the synthetic sequence.[2]
In the realm of protein modification , glyoxal is a widely used cross-linking agent due to its ability to react with common amino acid residues in aqueous environments.[9] The use of this compound for direct protein cross-linking is not well-documented. Instead, bromoacetyl derivatives are employed for highly specific, targeted modification of cysteine residues, representing a different strategic approach to protein bioconjugation.[10]
The choice between these two reagents will ultimately depend on the specific synthetic target, desired reaction conditions, and safety considerations. This guide provides the foundational data and protocols to make an informed decision for your research and development endeavors.
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. benchchem.com [benchchem.com]
- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazole synthesis - chemicalbook [chemicalbook.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Formation mechanisms and yields of small imidazoles from reactions of glyoxal with NH4+ in water at neutral pH - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Novel Amidine Protein Cross-Links Formed by the Reaction of Glyoxal with Lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for Bromoacetaldehyde Detection
The accurate and sensitive detection of bromoacetaldehyde is critical for researchers, scientists, and drug development professionals. This compound is a reactive chemical intermediate and a potential disinfection byproduct, making its quantification essential in environmental monitoring, toxicological studies, and as a reference standard in pharmaceutical development.[1] This guide provides an objective comparison of the primary analytical techniques used for the detection of this compound, with a focus on chromatographic methods. While specific validated performance data for this compound is limited, this guide presents detailed methodologies and representative data adapted from established U.S. Environmental Protection Agency (EPA) methods and analyses of similar haloacetaldehydes.[2]
Comparison of Key Analytical Methods
The principal methods for the analysis of this compound and other aldehydes are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[3][4] Both techniques typically require a derivatization step to enhance the analyte's properties for separation and detection.[5][6] Colorimetric assays offer a simpler, high-throughput alternative for general aldehyde detection.
Gas Chromatography (GC): GC is a premier technique for analyzing volatile and semi-volatile compounds like this compound.[3][7] When coupled with an Electron Capture Detector (ECD), it becomes highly sensitive to halogenated compounds.[2][3] For definitive identification, GC is often paired with a Mass Spectrometer (MS).[8][9] Derivatization is employed to increase the volatility and thermal stability of the analyte.[5] A common derivatizing agent for aldehydes in GC analysis is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[2]
High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely adopted method for carbonyl compounds.[3][4] Since aldehydes lack a strong chromophore for direct UV detection, a pre-column derivatization step is necessary.[3] The most common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with aldehydes to form a stable, colored derivative that can be detected with high sensitivity by a UV detector.[2][3][10]
Colorimetric Assays: These assays provide a sensitive, one-step method for detecting aldehydes. They are often performed in microtiter-plate format and are well-suited for high-throughput screening. The principle involves a proprietary dye that generates a chromogenic product upon reaction with an aldehyde. While convenient, these assays are generally less specific than chromatographic methods.[11]
Data Presentation: Performance Comparison of Analytical Methods
The selection of an analytical method depends on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation.[2][11] The table below summarizes the key performance characteristics of GC-ECD and HPLC-UV methods, based on data for haloacetaldehydes.
| Feature | Gas Chromatography-Electron Capture Detection (GC-ECD) | High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) | Colorimetric Assay |
| Principle | Separation of volatile derivatives based on boiling points and polarity, with highly sensitive detection of halogenated compounds.[2] | Separation of derivatized compounds based on polarity, with detection via UV absorbance.[2] | A proprietary dye reacts with an aldehyde to generate a chromogenic product. |
| Derivatization Reagent | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA).[2] | 2,4-Dinitrophenylhydrazine (DNPH).[2] | Proprietary dye. |
| Specificity | High, due to the selectivity of the ECD for electron-capturing compounds like brominated derivatives.[2] | Good; potential for co-eluting peaks can be a factor.[10] | Low; susceptible to interference from other aldehydes or carbonyl compounds.[11] |
| Sensitivity | Very High (pg/L to ng/L range). | Moderate (µg/L to mg/L range). | High (can detect as low as 10 µM). |
| Instrumentation | GC system with an Electron Capture Detector (ECD). | HPLC system with a UV/Vis detector.[2] | Microplate reader or spectrophotometer. |
| Key Advantages | Excellent sensitivity and selectivity for halogenated compounds. | Robust, widely available instrumentation, and established methodology.[10] | Simple, rapid, and suitable for high-throughput automation. |
| Key Disadvantages | Requires derivatization; PFBHA reagent can be costly. | Requires derivatization; lower sensitivity compared to GC-ECD for halogenated analytes.[2] | Lacks specificity; sample color can interfere with spectrophotometric readout.[12] |
Note: The performance data presented are representative estimates based on methodologies for other haloacetaldehydes, as specific validated data for this compound is limited in publicly available literature.[2]
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation and validation of analytical methods.
Method 1: GC-ECD with PFBHA Derivatization
This method is adapted from U.S. EPA Method 556.1 and is highly suitable for the trace analysis of haloacetaldehydes in water.[2]
1. Sample Preparation and Derivatization:
-
Sample Collection: Collect water samples in amber glass vials containing a quenching agent (e.g., ammonium chloride) to remove residual disinfectant.[2]
-
pH Adjustment: Adjust the pH of a 20 mL water sample to 4 with a suitable buffer (e.g., potassium hydrogen phthalate).[2]
-
Derivatization: Add 1 mL of a 15 mg/mL PFBHA solution to the sample.[2]
-
Incubation: Heat the sample at 60°C for 2 hours to form the oxime derivative.
-
Extraction: After cooling, extract the derivative with a suitable solvent like hexane. Add sodium chloride to the aqueous phase to improve extraction efficiency.[3] Shake vigorously and allow the layers to separate.[3]
-
Drying and Concentration: Collect the organic layer and pass it through anhydrous sodium sulfate to remove residual water.[3] Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.[3]
2. Instrumental Analysis (GC-ECD):
-
GC System: A Gas Chromatograph equipped with an Electron Capture Detector.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[9]
-
Injector Temperature: 250°C.[3]
-
Oven Program: Initial temperature of 40°C, hold for 2 minutes. Ramp at 10°C/min to 250°C, and hold for 5 minutes.[3]
Method 2: HPLC-UV with DNPH Derivatization
This method is adapted from U.S. EPA Method 8315A for the analysis of carbonyl compounds.[3][4]
1. Sample Preparation and Derivatization:
-
Derivatization Solution: Prepare a solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile, acidified with a small amount of sulfuric or hydrochloric acid.[3]
-
Derivatization: Mix the water sample with an excess of the DNPH derivatizing solution. The reaction is typically carried out at room temperature for at least 1 hour to form the stable 2,4-dinitrophenylhydrazone derivative.[2][3]
-
Extraction: For trace analysis, the DNPH-hydrazone derivatives can be extracted from the aqueous sample using a solid-phase extraction (SPE) cartridge (e.g., C18).[2][3] Elute the derivatives from the cartridge with acetonitrile.
2. Instrumental Analysis (HPLC-UV):
-
HPLC System: An HPLC system equipped with a UV/Vis detector.[2]
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).[2][11]
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example: Start with 60% acetonitrile / 40% water, then linearly increase to 100% acetonitrile over 15 minutes.[2]
Visualizations: Workflows and Logic Diagrams
To better understand the processes involved, the following diagrams illustrate the experimental workflows and a comparison of the analytical methods.
Caption: Workflow for this compound Detection using GC-ECD with PFBHA Derivatization.
Caption: Workflow for this compound Detection using HPLC-UV with DNPH Derivatization.
Caption: Logic Diagram for Selecting an Appropriate Analytical Method.
References
- 1. This compound - CAS - 17157-48-1 | Axios Research [axios-research.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. thermofisher.com [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. sciex.com [sciex.com]
Navigating Protein Labeling: A Comparative Analysis of Bromoacetaldehyde and Iodoacetaldehyde
For researchers, scientists, and professionals in drug development, the covalent labeling of proteins is a fundamental technique for elucidating protein structure, function, and interactions. The choice of labeling reagent is critical, directly influencing the efficiency, specificity, and overall success of an experiment. This guide provides an in-depth comparison of two haloacetaldehyde reagents, bromoacetaldehyde and iodoacetaldehyde, for protein labeling, offering data-driven insights to inform your selection.
Both this compound and iodoacetaldehyde are bifunctional reagents containing a reactive haloacetyl group and an aldehyde. The haloacetyl moiety primarily targets the nucleophilic sulfhydryl group of cysteine residues, forming a stable thioether bond. The aldehyde group, on the other hand, can react with primary amines, such as the ε-amino group of lysine residues, to form a Schiff base, opening possibilities for heterobifunctional cross-linking.
At a Glance: Performance Comparison
| Feature | This compound | Iodoacetaldehyde |
| Primary Target | Cysteine (thiol group) | Cysteine (thiol group) |
| Reaction Mechanism | SN2 Nucleophilic Substitution | SN2 Nucleophilic Substitution |
| Relative Reactivity | High | Very High |
| Specificity for Cysteine | Generally considered high | High, but with known off-target reactivity |
| Common Side Reactions | Alkylation of other nucleophilic residues (e.g., histidine, lysine) at higher pH. Reaction with lysine via aldehyde group to form a Schiff base. | Alkylation of methionine, histidine, and lysine, particularly at alkaline pH. Reaction with lysine via aldehyde group to form a Schiff base.[1] |
| Bond Stability | Stable thioether bond with cysteine. Reversible Schiff base with lysine (can be stabilized by reduction). | Stable thioether bond with cysteine.[2] Reversible Schiff base with lysine (can be stabilized by reduction). |
| Optimal pH Range | 7.5 - 8.5 | 7.5 - 8.5 |
Delving Deeper: Reactivity and Specificity
The primary reaction for both reagents is the S-alkylation of cysteine's thiol group. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the deprotonated thiol (thiolate) acts as the nucleophile. The reactivity of the haloacetyl group is dictated by the nature of the halogen, with iodide being a better leaving group than bromide. Consequently, iodoacetaldehyde is generally more reactive than this compound .[3] This higher reactivity can lead to shorter reaction times for complete labeling.
However, this increased reactivity can come at the cost of specificity. Iodoacetaldehyde and the related iodoacetamide are known to have a higher propensity for off-target reactions with other nucleophilic amino acid side chains, such as methionine, histidine, and lysine, especially at a higher pH.[3] Bromoacetamides, and by extension this compound, are often considered to be more specific for cysteine residues, which can be a significant advantage in complex protein mixtures or when precise single-site labeling is desired.
The presence of the aldehyde group in both molecules introduces a second layer of reactivity. This group can form a reversible Schiff base with the primary amine of lysine residues. This property can be exploited for protein cross-linking studies to probe spatial proximity between cysteine and lysine residues.[1] If cysteine-specific labeling is the sole objective, this reaction with lysine can be considered a side reaction. The stability of the Schiff base is pH-dependent and can be made permanent through reduction with agents like sodium cyanoborohydride.
Experimental Considerations and Methodologies
Achieving optimal labeling efficiency and specificity requires careful optimization of reaction conditions. Key parameters include pH, temperature, incubation time, and the molar ratio of the labeling reagent to the protein.
General Protocol for Cysteine Labeling
This protocol provides a general framework for labeling proteins with either this compound or iodoacetaldehyde. Optimization for each specific protein and reagent is recommended.
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate or Tris buffer, pH 7.5-8.5)
-
This compound or Iodoacetaldehyde stock solution (e.g., in DMSO or DMF)
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is free of any interfering substances, such as other thiol-containing compounds. The protein concentration should typically be in the range of 1-10 mg/mL.
-
Reduction of Disulfide Bonds (if necessary): If the target cysteine(s) are involved in disulfide bonds, they must first be reduced. Add a 5-10 fold molar excess of DTT or TCEP to the protein solution and incubate for 30-60 minutes at room temperature or 37°C.
-
Removal of Reducing Agent: It is crucial to remove the reducing agent before adding the labeling reagent. This can be achieved using a desalting column or through dialysis.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the this compound or iodoacetaldehyde stock solution to the protein solution. The optimal molar excess should be determined empirically. Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C. Due to its higher reactivity, a shorter incubation time may be sufficient for iodoacetaldehyde. The reaction should be performed in the dark to prevent potential light-induced side reactions.
-
Quenching the Reaction: To stop the labeling reaction, add a quenching reagent in excess (e.g., L-cysteine to a final concentration of 10-50 mM) to react with any unreacted haloacetaldehyde. Incubate for at least 30 minutes at room temperature.
-
Purification of the Labeled Protein: Remove excess labeling reagent and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Characterization: Confirm the labeling and determine the degree of labeling (DOL) using techniques such as mass spectrometry (MS) or UV-Vis spectroscopy if the label contains a chromophore.
Determining the Degree of Labeling (DOL)
Mass spectrometry is the most accurate method for determining the DOL. By comparing the mass of the unlabeled and labeled protein, the number of attached labels can be precisely determined.
Visualizing the Workflow and Reaction Mechanisms
Conclusion: Making the Right Choice
The selection between this compound and iodoacetaldehyde for protein labeling depends on the specific experimental goals.
-
Iodoacetaldehyde is the preferred reagent when high reactivity and rapid labeling are paramount. However, researchers must be mindful of the potential for off-target modifications and should carefully optimize reaction conditions to enhance specificity.
-
This compound offers a compelling alternative when high specificity for cysteine residues is the primary concern. While it may require longer incubation times or slightly higher concentrations to achieve the same degree of labeling as its iodo-counterpart, the resulting cleaner modification profile can be highly advantageous, particularly in complex proteomic samples.
Ultimately, for novel protein targets, it is advisable to perform pilot experiments with both reagents to empirically determine the optimal labeling strategy that balances efficiency and specificity for your specific research needs.
References
The Strategic Advantage of Stability: A Comparative Guide to Bromoacetaldehyde Diethyl Acetal and Bromoacetaldehyde
In the landscape of pharmaceutical and fine chemical synthesis, the choice of reagents is paramount to ensuring reaction efficiency, product purity, and operational safety. For reactions requiring a bromoacetal- C₂-building block, researchers are often faced with a choice between the highly reactive bromoacetaldehyde and its protected form, this compound diethyl acetal. This guide provides an objective comparison, supported by chemical data and experimental context, to demonstrate the significant advantages of using the diethyl acetal derivative in a research and drug development setting.
The core of the comparison lies in the inherent instability of this compound versus the masked reactivity of its diethyl acetal. The free aldehyde is a potent lachrymator, prone to self-polymerization, and difficult to handle, which complicates its application in controlled, multi-step syntheses. In contrast, this compound diethyl acetal serves as a stable, manageable equivalent, releasing the reactive aldehyde functionality only when required under specific acidic conditions.
Comparative Analysis: Physicochemical and Safety Properties
The fundamental differences in the physical and safety profiles of these two compounds dictate their utility and handling requirements in a laboratory setting. This compound diethyl acetal's higher boiling point, stability under neutral or basic conditions, and significantly reduced lachrymatory effect make it a superior choice for consistent and safer experimental design.
| Property | This compound Diethyl Acetal | This compound |
| CAS Number | 2032-35-1 | 10274-13-2 |
| Molecular Formula | C₆H₁₃BrO₂ | C₂H₃BrO |
| Molecular Weight | 197.07 g/mol | 122.95 g/mol |
| Appearance | Colorless to pale yellow liquid[1] | Data not readily available due to instability |
| Boiling Point | 66-67 °C at 18 mmHg[2][3] | Highly volatile and unstable |
| Density | 1.31 g/mL at 25 °C[2][3] | Data not readily available |
| Stability | Stable, especially crude form; may darken in storage.[2][3] Sensitive to moisture and acid.[1][4] | Highly unstable, prone to polymerization. The pure form becomes colored in hours and black after days.[3][5] |
| Water Solubility | Immiscible[6][7] | Reacts with water (hydrolyzes) |
Safety and Handling: A Critical Distinction
The handling of halogenated aldehydes requires stringent safety protocols. However, the risks associated with this compound are exceptionally high, primarily due to its potent lachrymatory nature and high toxicity. The acetal protection significantly mitigates these direct hazards.
| Hazard Consideration | This compound Diethyl Acetal | This compound |
| Hazard Statements | H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H330 (Fatal if inhaled)[2][6] | Assumed to be highly toxic and corrosive |
| Lachrymatory Effect | Described as a fairly strong lachrymator[8] | Extremely potent lachrymator |
| Handling | Use in a well-ventilated area or hood. Wear protective gloves, clothing, and eye/face protection.[6][7] | Requires specialized handling in a closed system under a hood due to extreme reactivity and volatility. |
| Storage | Store in a cool (2-8°C), dry, well-ventilated place away from incompatible materials (oxidizing agents, acids).[1][2][6] | Not commercially available in pure, stable form for general laboratory use. Typically generated in situ or used immediately after preparation. |
Superior Performance in Synthetic Applications
The primary advantage of this compound diethyl acetal is its function as a "protected" aldehyde. The acetal group is stable to many reaction conditions (e.g., basic, neutral, organometallic reagents) under which a free aldehyde would react. This allows for selective manipulation of other parts of a molecule before liberating the aldehyde via acid-catalyzed hydrolysis at the desired synthetic step.
This controlled reactivity is crucial in the synthesis of complex molecules such as antibiotics and other pharmaceuticals.[3][6][9][10] For instance, it is a key intermediate in the production of dirithromycin, methimazole (a hyperthyroidism drug), and various anticancer agents.[11][12]
Experimental Protocols: Synthesis and Application
The utility of this compound diethyl acetal is best illustrated through experimental procedures. Below are representative protocols for its synthesis and its subsequent use in forming biologically relevant adducts.
Protocol 1: Synthesis of this compound Diethyl Acetal
This method, adapted from patented industrial processes, demonstrates a high-yield synthesis from readily available starting materials, highlighting its stability and purity.[12]
Reaction Scheme: Paraldehyde → this compound (in situ) → this compound Diethyl Acetal
Materials:
-
Paraldehyde (132 kg)
-
Copper bromide (catalyst, 1.58 kg)
-
Concentrated Sulfuric Acid (0.53 L)
-
Absolute Ethanol (858 L)
-
Elemental Bromine (475 kg)
-
Anhydrous Sodium Sulfate (inorganic dehydrant)
-
Sodium Carbonate
-
Dichloroethane (for extraction)
Procedure:
-
Catalytic Bromination: Paraldehyde, copper bromide, and concentrated sulfuric acid are dissolved in absolute ethanol in a reactor. The solution is cooled to below -5°C using an ice-salt bath.
-
Elemental bromine is added dropwise over 3 hours, maintaining the reaction temperature below 0°C.
-
The mixture is allowed to react for 1 hour at -5 to 0°C to generate an ethanol solution of this compound. This intermediate is used directly without isolation.
-
Acetalization: An inorganic dehydrant (e.g., anhydrous sodium sulfate) is added to the this compound solution.
-
The mixture is heated to 35-40°C and held for 5-6 hours.
-
Ice water is added, followed by neutralization with sodium carbonate to a pH of 6-7.
-
The organic layer is separated. The aqueous layer is extracted twice with dichloroethane.
-
The combined organic phases are distilled under reduced pressure to recover the solvent, followed by fractional distillation. The fraction collected at 65-68°C is high-purity this compound diethyl acetal.
Expected Outcome: This process reportedly yields a product with a purity of over 99% and is stable for storage and transportation, unlike products from older methods.[12]
Protocol 2: Formation of Etheno Adducts for DNA Damage Studies
This compound is known to react with nucleic acid bases to form etheno (ε) adducts, which are implicated in mutagenesis. Using the diethyl acetal allows for a controlled study of this reaction. The mechanism involves the in situ generation of the aldehyde, which then reacts with guanine.
Mechanism Overview: The reaction is believed to proceed via the formation of a Schiff base between the exocyclic amine of the nucleobase and the aldehyde, followed by cyclization.[13]
Conclusion
For researchers in drug development and organic synthesis, this compound diethyl acetal offers a clear and compelling set of advantages over its unprotected aldehyde counterpart. Its enhanced stability, superior safety profile, and the ability to act as a controllable precursor for the highly reactive this compound make it an indispensable tool. By masking the aldehyde functionality, the diethyl acetal facilitates cleaner reactions, higher yields, and greater synthetic flexibility, particularly in complex, multi-step pathways. The use of this protected form minimizes the significant handling hazards associated with the free aldehyde, creating a safer and more reliable laboratory environment. Therefore, this compound diethyl acetal is not merely an alternative but the strategic choice for introducing the 2-bromo-1-oxoethyl moiety in modern organic synthesis.
References
- 1. CAS 2032-35-1: this compound diethyl acetal [cymitquimica.com]
- 2. 溴乙醛缩二乙醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound diethyl acetal | 2032-35-1 [chemicalbook.com]
- 4. This compound Dimethyl Acetal - this compound Dimethyl Acetal Exporter, Manufacturer & Supplier, Ankleshwar, India [maksons.com]
- 5. This compound diethyl acetal CAS#: 2032-35-1 [m.chemicalbook.com]
- 6. This compound diethyl acetal, 97% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. nbinno.com [nbinno.com]
- 10. Page loading... [guidechem.com]
- 11. Synthesis method for this compound diethyl acetal - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN104230677A - Synthesis method for this compound diethyl acetal - Google Patents [patents.google.com]
- 13. Mechanism of formation of ethenoguanine adducts from 2-haloacetaldehydes: 13C-labeling patterns with 2-bromoacetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Kinetic Analysis of Bromoacetaldehyde Reactions with Thiols for Bioconjugation and Drug Development
For researchers, scientists, and drug development professionals, understanding the kinetics of bromoacetaldehyde's reactions with thiols is crucial for the controlled and efficient development of bioconjugates and targeted covalent inhibitors. This guide provides a comparative analysis of the reaction kinetics, supported by experimental data, to aid in the selection of appropriate reaction conditions and thiol-containing reagents.
The bromoacetyl group is a valuable electrophilic moiety used for the covalent modification of proteins, particularly targeting the thiol group of cysteine residues. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, forming a stable thioether bond. The rate of this reaction is highly dependent on the nucleophilicity of the thiol, which is influenced by the local environment and, most significantly, the pH of the reaction medium.
Comparative Kinetic Data
The reactivity of bromoacetyl groups with various thiols is quantified by their second-order rate constants (k). A higher rate constant signifies a faster reaction. The following table summarizes the kinetic data for the reaction of a model bromoacetyl compound with several common thiols.
| Thiol Compound | pH | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference |
| 2-Mercaptoethanol | 6.5 | 0.052 ± 0.02 | [1] |
| Cysteine | 6.5 | 0.21 ± 0.04 | [1] |
| Cysteine-Containing Peptide (CGIRGERA) | 6.5 | 0.38 ± 0.02 | [1] |
Note: The data is from reactions of a water-soluble bromoacetyl derivative, which serves as a model for this compound.
At a pH of 6.5, the reaction of the bromoacetyl group with thiols is relatively slow. However, the reactivity increases significantly at higher pH values due to the increased concentration of the more nucleophilic thiolate anion (RS⁻)[1][2]. For instance, the reaction with the bromoacetyl group becomes much more favorable at a pH of 9.0[1][2]. This pH-dependent reactivity allows for a degree of control and selectivity in conjugation reactions. When compared to other thiol-reactive functionalities like maleimides, the bromoacetyl group exhibits significantly different reactivity profiles. At pH 6.5, the reaction of thiols with maleimides is 2 to 3 orders of magnitude faster than with a bromoacetyl group[1][2].
Reaction Mechanism and Experimental Workflow
The fundamental reaction between a bromoacetyl group (as in this compound) and a thiol involves the nucleophilic attack of the sulfur atom on the α-carbon, displacing the bromide ion. This S-alkylation reaction is illustrated in the following diagram.
Caption: General reaction scheme for the S-alkylation of a thiol by this compound.
To facilitate reproducible kinetic analyses, a generalized experimental workflow is described below.
Caption: A typical workflow for determining the kinetics of this compound-thiol reactions.
Experimental Protocols
The following provides a detailed methodology for the kinetic analysis of the reaction between a bromoacetyl compound and a thiol, adapted from established protocols.
Materials:
-
This compound or a bromoacetyl-containing compound of interest.
-
Thiol-containing compound (e.g., L-cysteine, glutathione, 2-mercaptoethanol).
-
Reaction Buffer: 0.1 M sodium phosphate buffer at the desired pH (e.g., 6.5 or 9.0).
-
Quenching Solution: A solution to stop the reaction, such as a high concentration of a different, highly reactive thiol (e.g., dithiothreitol, DTT) or a strong acid.
-
Analytical Instrument: A reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column and a UV detector, or a spectrophotometer.
Procedure:
-
Preparation of Stock Solutions:
-
Prepare concentrated stock solutions of the bromoacetyl compound and the thiol compound in a suitable solvent (e.g., ultrapure water or an organic solvent like DMF, depending on solubility).
-
-
Reaction Setup:
-
Equilibrate the reaction buffer to the desired temperature in a reaction vessel.
-
Add the thiol stock solution to the reaction buffer to achieve the desired final concentration.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the bromoacetyl compound stock solution to the thiol-containing buffer. The final concentrations should be chosen to ensure a measurable reaction rate over a convenient time course.
-
-
Monitoring the Reaction:
-
Using RP-HPLC: At predetermined time intervals, withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution. Analyze the quenched samples by RP-HPLC to monitor the decrease in the peak area of the reactants and/or the increase in the peak area of the thioether product over time.
-
Using Spectrophotometry: If the reaction can be monitored by a change in absorbance (e.g., using a chromophoric thiol), the reaction can be followed in real-time in a cuvette.
-
-
Data Analysis:
-
Plot the concentration of the remaining reactant or the formed product as a function of time.
-
Determine the initial reaction rate from the slope of the curve at time zero.
-
Calculate the second-order rate constant (k) using the integrated rate law for a second-order reaction: Rate = k[Bromoacetyl Compound][Thiol Compound]
-
By carefully controlling the experimental conditions, particularly the pH, researchers can leverage the reactivity of this compound for specific and efficient thiol conjugations. This guide provides the foundational kinetic data and protocols to inform such applications.
References
A Researcher's Guide to Assessing the Purity of Synthesized Bromoacetaldehyde
For researchers, scientists, and professionals in drug development, the purity of reagents is paramount to the success and reproducibility of their work. Bromoacetaldehyde, a key bifunctional building block in the synthesis of various pharmaceuticals and heterocyclic compounds, is notoriously unstable, making the accurate assessment of its purity a critical, yet challenging, endeavor. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of synthesized this compound, complete with experimental protocols and a discussion of alternative reagents.
The Challenge of this compound Stability
Free this compound is a reactive and unstable compound, prone to polymerization and degradation. Consequently, it is often synthesized and used in situ or handled as a solution. A common and more stable alternative is its acetal derivative, such as this compound diethyl acetal, which can be deprotected to generate the aldehyde immediately before use. The purity of the acetal is therefore a critical indicator of the potential purity of the free aldehyde.
Comparative Analysis of Purity Assessment Methods
The choice of analytical technique for purity assessment is dictated by the expected impurities, the required accuracy, and the available instrumentation. A multi-pronged approach, combining chromatographic and spectroscopic methods, often provides the most comprehensive purity profile.
| Analytical Method | Principle | Typical Purity Range (%) | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on boiling point and polarity, followed by mass-based identification. | 97.0 - >99.5[1] | Low ng/mL range | High sensitivity and specificity; excellent for identifying and quantifying volatile impurities and byproducts.[2] | Requires derivatization for the non-volatile or thermally labile free aldehyde; high temperatures in the injector can cause degradation of the analyte. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | 98.0 - 99.9 | ~0.01% (LOD), ~0.03% (LOQ) for derivatized aldehydes | Suitable for non-volatile impurities and thermally sensitive compounds; robust and widely available. | Free this compound lacks a strong chromophore, necessitating derivatization for UV detection. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide structural information and quantitative data. | >95 (by qNMR) | ~0.1% (qNMR) | Provides detailed structural information of the analyte and impurities; quantitative NMR (qNMR) allows for absolute purity determination against an internal standard without the need for a specific reference standard of the analyte.[2] | Lower sensitivity compared to chromatographic methods; may not detect trace-level impurities. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Due to the reactive nature of this compound, direct injection into a GC can be problematic. Derivatization to a more stable, volatile compound is the recommended approach. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent for aldehydes.[3]
Protocol: Derivatization of this compound with PFBHA
-
Sample Preparation: Prepare a solution of the synthesized this compound in a suitable solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Derivatization Reaction:
-
To 1 mL of the sample solution, add an excess of PFBHA hydrochloride solution (e.g., 100 µL of a 10 mg/mL solution in water).
-
Add a suitable buffer to maintain a slightly acidic pH (e.g., pH 4-5).
-
Vortex the mixture and heat at 60°C for 60 minutes to facilitate the formation of the PFBHA-oxime derivative.
-
After cooling, extract the derivative with a small volume of an organic solvent like hexane.
-
-
GC-MS Analysis:
-
Inject 1 µL of the organic extract into the GC-MS system.
-
GC Conditions (Typical):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-550 amu.
-
-
-
Data Analysis: The purity is determined by the area percentage of the main derivative peak relative to the total peak area. Impurities can be identified by their mass spectra and retention times.
¹H NMR Spectroscopy
¹H NMR is a powerful tool for the direct analysis of this compound solutions and its acetals, providing both qualitative and quantitative information.
¹H NMR of this compound:
A ¹H NMR spectrum of this compound will show two characteristic signals: a doublet for the methylene protons (-CH₂Br) and a triplet for the aldehydic proton (-CHO). The coupling between these protons results in the observed splitting pattern. The chemical shifts can vary slightly depending on the solvent used.
¹H NMR of this compound Diethyl Acetal:
The ¹H NMR spectrum of the more stable diethyl acetal is well-documented.[4]
-
-CH(OCH₂CH₃)₂: A triplet around 4.67 ppm.
-
-CH₂Br: A doublet around 3.37 ppm.
-
-OCH₂CH₃: Two overlapping quartets around 3.59 and 3.70 ppm.
-
-OCH₂CH₃: A triplet around 1.24 ppm.
Protocol: Quantitative NMR (qNMR)
-
Sample Preparation:
-
Accurately weigh a sample of the synthesized this compound (or its acetal).
-
Accurately weigh a certified internal standard with a known purity (e.g., maleic anhydride, 1,3,5-trimethoxybenzene). The standard should have a resonance that is well-resolved from the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, sufficient number of scans).
-
-
Data Analysis:
-
Integrate the signals of the analyte and the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Logical Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.
Caption: Workflow for the purity assessment of synthesized this compound.
Comparison with Alternative Reagents
The challenges associated with the handling and purity of this compound have led to the use of alternative reagents for introducing the CH₂CHO synthon in organic synthesis.
| Reagent | Structure | Key Advantages | Key Disadvantages |
| This compound Diethyl Acetal | BrCH₂(CH(OCH₂CH₃)₂) | Stable, easy to handle, commercially available. | Requires an additional deprotection step (acidic hydrolysis) to generate the aldehyde. |
| 2-Bromo-1,1-dimethoxyethane | BrCH₂(CH(OCH₃)₂) | Similar stability and handling advantages to the diethyl acetal. | Requires deprotection. |
| Glyoxal | OHCCHO | Less toxic and hazardous than this compound. | Different reactivity profile; may not be a direct substitute in all reactions. |
Conclusion
The purity assessment of synthesized this compound requires a careful and multi-faceted analytical approach. Due to its inherent instability, indirect analysis via its more stable acetal derivatives is often a practical strategy. For the free aldehyde, derivatization prior to chromatographic analysis by GC-MS or HPLC is essential for obtaining reliable quantitative data. ¹H NMR spectroscopy, particularly qNMR, offers a powerful method for both structural confirmation and absolute purity determination. By employing the detailed protocols and understanding the comparative advantages of each analytical technique presented in this guide, researchers can ensure the quality and reliability of their synthesized this compound, leading to more robust and reproducible scientific outcomes.
References
A Comparative Guide to the Cross-Reactivity of Bromoacetaldehyde with Biological Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of bromoacetaldehyde (BAA) with key biological nucleophiles, including DNA bases, and the amino acids cysteine, lysine, and glutathione. This compound is a reactive bifunctional chemical known for its genotoxic and cytotoxic effects, which are primarily mediated through its covalent interactions with cellular macromolecules. Understanding the kinetics and specificity of these reactions is crucial for assessing its toxicological profile and for its potential application as a chemical probe.
Executive Summary
This compound exhibits significant reactivity towards a range of biological nucleophiles. The primary sites of adduction include the exocyclic amino groups of DNA bases, leading to the formation of etheno adducts, and the nucleophilic side chains of amino acids such as cysteine and lysine, as well as the thiol group of glutathione. While direct comparative kinetic data for this compound across all these nucleophiles is limited in the literature, this guide synthesizes available quantitative and qualitative data to provide a comparative overview. For some reactions, data for the related compound chloroacetaldehyde (CAA) is used as a proxy to infer reactivity, and this is explicitly noted.
Comparative Reactivity of this compound
The reactivity of this compound is attributed to its electrophilic aldehyde group and the presence of a good leaving group (bromide) on the α-carbon. This dual reactivity allows for both nucleophilic addition at the carbonyl carbon and nucleophilic substitution at the α-carbon.
Reaction with DNA Nucleophiles
This compound reacts with DNA bases, particularly adenine, cytosine, and guanine, to form cyclic etheno adducts. These adducts are pro-mutagenic lesions that can disrupt DNA replication and transcription. The general mechanism involves an initial reaction of the aldehyde with an exocyclic amino group of the nucleobase, followed by an intramolecular cyclization reaction.
| Reactant (CAA) | Rate Constant (k, min⁻¹) | Product | Reference |
| Adenosine | 3.8 x 10⁻³ (intermediate formation) | Ethenoadenosine | [1][2] |
| 4.7 x 10⁻³ (dehydration) | [1][2] | ||
| Cytidine | 3.3 x 10⁻³ (intermediate formation) | Ethenocytidine | [1][2] |
| 1.0 x 10⁻³ (dehydration) | [1][2] | ||
| Note: Data is for chloroacetaldehyde (CAA) at pH 4.5-5.0 and is presented as a proxy for this compound reactivity. |
Reaction with Protein Nucleophiles and Glutathione
This compound also readily reacts with nucleophilic amino acid residues in proteins, primarily the thiol group of cysteine and the ε-amino group of lysine. It also reacts with the antioxidant tripeptide glutathione (GSH).
Qualitative studies with the related compound acetaldehyde suggest that cysteine is a more potent nucleophile than lysine and glutathione in reacting with the aldehyde. One study demonstrated that L-cysteine had a significantly higher efficiency in removing acetaldehyde from the air (80%) compared to glycine, L-lysine, L-methionine, and L-cystine, whose removal efficiencies were not significantly different from water. This suggests a higher reactivity of the thiol group. Acetaldehyde has been shown to react rapidly with cysteine to form a stable thiazolidine derivative, with a second-order rate constant (k₂) of 5.8 M⁻¹s⁻¹. Although acetaldehyde does not react readily with glutathione, this compound is expected to be more reactive due to the bromo-substituent.
| Nucleophile | Reactivity vs. This compound | Product Type | Notes |
| Cysteine (-SH) | High | Thiazolidine derivatives | The thiol group is a strong nucleophile. |
| Lysine (-NH₂) | Moderate | Schiff bases (unstable), stable adducts | The ε-amino group is a key target. |
| Glutathione (-SH) | Moderate to High | S-substituted adducts | Important for detoxification pathways. |
| DNA Bases | Moderate | Etheno adducts | Pro-mutagenic lesions. |
| Note: This table provides a qualitative comparison based on available literature for this compound and related aldehydes. |
Experimental Protocols
Protocol 1: Analysis of this compound-DNA Adducts by LC-MS/MS
This protocol is adapted for the identification and quantification of etheno adducts formed from the reaction of this compound with DNA.
1. Adduct Formation: a. Incubate calf thymus DNA (or specific oligonucleotides) with this compound in a suitable buffer (e.g., phosphate buffer, pH 7.4) at 37°C for a specified time (e.g., 24 hours). b. Terminate the reaction by precipitating the DNA with cold ethanol.
2. DNA Hydrolysis: a. Resuspend the DNA pellet in a buffer suitable for enzymatic digestion. b. Perform sequential digestion of the DNA to nucleosides using DNase I, nuclease P1, and alkaline phosphatase.
3. LC-MS/MS Analysis: a. Inject the hydrolyzed DNA sample into an LC-MS/MS system. b. Separate the nucleosides using a reverse-phase C18 column with a gradient elution (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). c. Use a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect and quantify the specific parent-to-daughter ion transitions for the expected etheno adducts.
Protocol 2: Analysis of this compound-Protein Adducts by LC-MS/MS
This protocol outlines a general method for identifying sites of this compound adduction on proteins.
1. Adduct Formation: a. Incubate the target protein (e.g., bovine serum albumin) with this compound in a suitable buffer (e.g., phosphate buffer, pH 7.4) at 37°C for a defined period. b. Optional: Reduce unstable Schiff base adducts with sodium borohydride (NaBH₄) to form stable secondary amine linkages. c. Remove excess reagents by dialysis or gel filtration.
2. Proteolytic Digestion: a. Denature the adducted protein (e.g., with urea) and reduce disulfide bonds (e.g., with DTT). b. Alkylate free cysteine residues (e.g., with iodoacetamide) to prevent disulfide bond reformation. c. Digest the protein into peptides using a specific protease (e.g., trypsin).
3. LC-MS/MS Analysis: a. Inject the peptide digest into an LC-MS/MS system. b. Separate the peptides using a reverse-phase C18 column with a suitable gradient. c. Analyze the peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) in data-dependent acquisition mode to obtain MS and MS/MS spectra. d. Identify modified peptides and pinpoint the specific adducted amino acid residues using proteomics software to search for the expected mass shift corresponding to the this compound adduct.
Conclusion
This compound is a highly reactive compound that forms covalent adducts with a variety of important biological macromolecules. The thiol group of cysteine appears to be a particularly reactive nucleophile, followed by the amino groups of lysine and DNA bases. The formation of these adducts is a key mechanism underlying the cytotoxic and genotoxic effects of this compound. The provided protocols offer a framework for the detailed investigation of these interactions using modern analytical techniques. Further quantitative kinetic studies are needed to provide a more precise comparative assessment of this compound's reactivity with different biological nucleophiles under standardized conditions.
References
Comparative Genotoxicity of Bromoacetaldehyde and Other Haloaldehydes: A Guide for Researchers
A detailed comparison of the genotoxic potential of bromoacetaldehyde, chloroacetaldehyde, and iodoacetaldehyde, providing key experimental data and insights into their mechanisms of action.
For researchers, scientists, and drug development professionals, understanding the genotoxic profiles of reactive aldehydes is crucial for assessing potential risks and developing safer chemical entities. This guide offers a comparative analysis of the genotoxicity of this compound (BAL), chloroacetaldehyde (CAL), and iodoacetaldehyde (IAL), focusing on quantitative data from studies on Chinese hamster ovary (CHO) cells.
Executive Summary
Haloaldehydes are a class of reactive compounds that can induce DNA damage, leading to mutations and chromosomal aberrations. Comparative studies have revealed a clear hierarchy in their genotoxic potential. In Chinese hamster ovary (CHO) cells, the rank order of genotoxicity has been established as dithis compound (DBAL) being the most potent, followed by chloroacetaldehyde (CAL) and its brominated analogue dibromochloroacetaldehyde (DBCAL). This compound (BAL) and trithis compound (TBAL) show comparable genotoxicity, which is greater than that of iodoacetaldehyde (IAL).[1][2][3]
The cytotoxicity of these compounds follows a slightly different trend, with trithis compound (TBAL) and chloroacetaldehyde (CAL) being the most cytotoxic.[1][2][3] This guide will delve into the quantitative data supporting these findings, detail the experimental methodologies used, and explore the cellular signaling pathways activated in response to the DNA damage induced by these haloaldehydes.
Data Presentation: Quantitative Comparison of Haloaldehyde Genotoxicity and Cytotoxicity
The following table summarizes the quantitative cytotoxicity and genotoxicity data for this compound, chloroacetaldehyde, and iodoacetaldehyde from a systematic study using Chinese hamster ovary (CHO) cells.[1] Cytotoxicity is expressed as the concentration that causes 50% cell death (LC50) and is also represented by a calculated Cytotoxicity Index (CTI). Genotoxicity was assessed using the single-cell gel electrophoresis (comet) assay, which measures DNA damage, and is represented by a calculated Genotoxicity Index (GTI).[1] Higher CTI and GTI values indicate greater toxicity.
| Compound | Abbreviation | Cytotoxicity (LC50, µM) | Cytotoxicity Index (CTI) | Genotoxicity Index (GTI) |
| This compound | BAL | 180 | 5.56 | 14.3 |
| Chloroacetaldehyde | CAL | 2.5 | 400 | 25 |
| Iodoacetaldehyde | IAL | 90 | 11.1 | 7.14 |
Data sourced from a comparative toxicity study in Chinese hamster ovary cells by Jeong et al. (2015).[1]
Experimental Protocols
The data presented in this guide are primarily based on studies employing standardized in vitro assays with Chinese hamster ovary (CHO) cells. Below are the detailed methodologies for the key experiments cited.
CHO Cell Chronic Cytotoxicity Assay
This assay is designed to measure the reduction in cell density as a function of haloaldehyde concentration over a 72-hour exposure period, which corresponds to approximately three cell divisions.[1][4]
Cell Line and Culture:
-
Cell Line: Chinese hamster ovary (CHO) cell line AS52, clone 11-4-8.[1]
-
Culture Medium: Ham's F12 medium supplemented with 5% fetal bovine serum (FBS), 1% antibiotics (100 U/mL sodium penicillin G, 100 µg/mL streptomycin sulfate, 0.25 µg/mL amphotericin B in 0.85% saline), and 1% glutamine.[1]
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.[1]
Procedure:
-
CHO cells are seeded into 96-well microplates at a low density.
-
A range of concentrations for each haloaldehyde is prepared and added to the wells. Each concentration is tested in multiple replicates (typically 8).[1]
-
A negative control (vehicle only) and a positive control are included in each experiment.
-
The plates are incubated for 72 hours under standard culture conditions.[1]
-
After the incubation period, cell density is measured using a suitable method, such as the neutral red uptake assay.
-
The concentration of the haloaldehyde that induces a 50% reduction in cell density compared to the negative control is calculated as the LC50 value.[1]
-
A Cytotoxicity Index (CTI) is calculated as (LC50 in µM)-1 x 1000 for each compound to provide a standardized measure of cytotoxicity.[1]
Single Cell Gel Electrophoresis (Comet) Assay
The comet assay is a sensitive method for detecting DNA single- and double-strand breaks, as well as alkali-labile sites, in individual cells.[1][4]
Procedure:
-
CHO cells are exposed to various concentrations of each haloaldehyde for a short period (e.g., 4 hours).[1][4]
-
A negative control and a positive control (e.g., ethylmethanesulfonate) are included.[4]
-
After exposure, the cells are harvested and embedded in a low-melting-point agarose gel on a microscope slide.
-
The cells are then lysed using a high-salt and detergent solution to remove membranes and most proteins, leaving behind the nuclear DNA (nucleoids).
-
The slides are placed in an electrophoresis chamber and subjected to an alkaline electrophoresis (pH > 13). This unwinds the DNA and allows broken DNA fragments to migrate out of the nucleoid, forming a "comet tail."
-
The DNA is stained with a fluorescent dye, and the comets are visualized and analyzed using a fluorescence microscope equipped with image analysis software.
-
The extent of DNA damage is quantified by measuring the percentage of DNA in the comet tail (% Tail DNA).
-
A Genotoxicity Index (GTI) is calculated as (concentration to induce 50% Tail DNA in µM)-1 x 1000 for each compound to provide a standardized measure of genotoxicity.[1]
Signaling Pathways and Mechanisms of Genotoxicity
Haloaldehydes induce genotoxicity primarily through the formation of DNA adducts, which are covalent modifications to the DNA bases. These adducts can block DNA replication and transcription, leading to the activation of complex cellular signaling pathways known as the DNA Damage Response (DDR).
Experimental Workflow for Investigating Haloaldehyde-Induced DNA Damage
The following diagram illustrates a typical experimental workflow to investigate the genotoxic effects of haloaldehydes and the subsequent cellular responses.
Caption: Experimental workflow for assessing haloaldehyde genotoxicity.
DNA Damage Response Signaling Pathway
The formation of DNA adducts by haloaldehydes triggers a complex signaling cascade aimed at repairing the damage or, if the damage is too severe, inducing cell death (apoptosis). A key pathway involved is the Ataxia Telangiectasia Mutated (ATM) and Rad3-related (ATR) signaling cascade.
Caption: Haloaldehyde-induced DNA damage response pathway.
Upon formation of DNA adducts by haloaldehydes, sensor proteins recognize the distortion in the DNA helix. This leads to the recruitment and activation of the primary signal-transducing kinases, ATM and ATR.[5][6][7] These kinases then phosphorylate a cascade of downstream effector proteins, including the checkpoint kinases CHK1 and CHK2, and the tumor suppressor protein p53.[5] Activation of these pathways leads to three main cellular outcomes:
-
Cell Cycle Arrest: The cell cycle is temporarily halted to provide time for DNA repair.
-
DNA Repair: Various DNA repair pathways are activated to remove the adducts and restore the integrity of the DNA sequence. These can include Base Excision Repair (BER), Nucleotide Excision Repair (NER), and Homologous Recombination (HR).[3]
-
Apoptosis: If the DNA damage is too extensive to be repaired, the cell undergoes programmed cell death to prevent the propagation of mutations.
Conclusion
The comparative genotoxicity data clearly indicate that haloaldehydes, including this compound, chloroacetaldehyde, and iodoacetaldehyde, are potent genotoxic agents. Their reactivity and the subsequent cellular response highlight the importance of understanding their mechanisms of action. This guide provides a foundational understanding for researchers in toxicology and drug development, emphasizing the need for careful evaluation of such reactive chemical species. The provided experimental protocols and pathway diagrams serve as a valuable resource for designing and interpreting studies on the genotoxicity of haloaldehydes and other related compounds.
References
- 1. Occurrence and Comparative Toxicity of Haloacetaldehyde Disinfection Byproducts in Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Occurrence and Comparative Toxicity of Haloacetaldehyde Disinfection Byproducts in Drinking Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Homologous recombination contributes to the repair of acetaldehyde-induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATM and ATR Activation Through Crosstalk Between DNA Damage Response Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ATM and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
Bromoacetaldehyde in Medicinal Chemistry: A Comparative Guide to Synthesizing Bioactive Heterocycles
A versatile and reactive building block, bromoacetaldehyde, particularly in its stabilized diethyl acetal form, serves as a cornerstone in the synthesis of a diverse array of bioactive heterocyclic compounds. This guide provides a comparative overview of its application in the synthesis of medicinally relevant scaffolds, such as imidazo[1,2-a]pyridines and pyrazolo[3,4-d]pyrimidines, which have shown significant promise as kinase inhibitors for cancer therapy. We present a comparison with alternative synthetic strategies, detailed experimental protocols, and an examination of the targeted biological pathways.
Performance Comparison: this compound Acetal vs. Alternative Reagents
The synthesis of fused heterocyclic systems often relies on the reaction of a binucleophilic starting material with a dielectrophilic component. This compound, containing both a reactive bromine atom and a carbonyl group, is an ideal candidate for this role. However, its instability and lachrymatory nature necessitate the use of its more stable acetal derivatives, such as this compound diethyl acetal. A common alternative for the synthesis of certain heterocycles, like imidazo[1,2-a]pyridines, is glyoxal. Below is a comparative summary of these reagents.
| Reagent | Target Heterocycle | Typical Reaction Conditions | Reported Yield | Key Advantages | Key Disadvantages |
| This compound Diethyl Acetal | Imidazo[1,2-a]pyridines | Reaction with 2-aminopyridines, often under heating in a solvent like DMF or ethanol.[1][2] | Generally good to high yields. | Stable, easy to handle precursor.[3] The acetal masks the reactive aldehyde. | Requires an in situ or separate deprotection step to the aldehyde. |
| Glyoxal | Imidazo[1,2-a]pyridines | Condensation with 2-aminopyridines and an aldehyde in a multicomponent reaction. | Varies depending on the specific reaction. | Readily available and inexpensive. Allows for multicomponent reactions, increasing molecular diversity. | Can lead to the formation of side products. The reaction can be sensitive to conditions. |
| α-Bromoketones | Imidazo[1,2-a]pyridines | Condensation with 2-aminopyridines.[1][4] | Good to high yields reported.[4] | Readily available starting materials. Allows for substitution at the 2-position of the imidazo[1,2-a]pyridine ring. | The resulting heterocycle will have a substituent at the 2-position, which may not always be desired. |
Applications in the Synthesis of Kinase Inhibitors
This compound and its derivatives have proven particularly valuable in the construction of heterocyclic scaffolds that are central to the development of kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer, making them a prime target for therapeutic intervention.
Imidazo[1,2-a]pyridines as PI3K/mTOR Inhibitors
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in human cancers. Imidazo[1,2-a]pyridines synthesized using this compound derivatives have emerged as potent inhibitors of this pathway.
For instance, a series of imidazo[1,2-a]pyridine derivatives have been synthesized and identified as novel inhibitors of the p110α isoform of PI3K.[3][5] Optimization of the initial screening hit led to compounds with nanomolar inhibitory activity and high selectivity over other PI3K isoforms.[3] These compounds have demonstrated the ability to inhibit cancer cell proliferation in vitro and suppress tumor growth in vivo, highlighting the potential of this scaffold in cancer therapy.[3][5]
Pyrazolo[3,4-d]pyrimidines as mTOR Inhibitors
The pyrazolo[3,4-d]pyrimidine core is another privileged scaffold in kinase inhibitor design, acting as an ATP mimic that can bind to the hinge region of the kinase active site.[6] this compound can be utilized in the construction of this heterocyclic system, leading to potent and selective mTOR inhibitors. These inhibitors often display dual inhibition of both mTORC1 and mTORC2 complexes, which can be advantageous in overcoming resistance mechanisms.[6] Several pyrazolo[3,4-d]pyrimidine-based compounds have progressed to clinical trials for various cancers.[6]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and further development of these synthetic strategies. Below are representative protocols for the synthesis of the this compound diethyl acetal precursor and its subsequent use in the construction of an imidazo[1,2-a]pyridine core.
Synthesis of this compound Diethyl Acetal
Materials:
-
Paraldehyde
-
Copper catalyst (e.g., copper bromide)
-
Concentrated sulfuric acid
-
Absolute ethanol
-
Elemental bromine
-
Inorganic dehydrating agent (e.g., anhydrous sodium sulfate)
-
Ice water
-
Sodium carbonate
-
Dichloroethane
Procedure:
-
Catalytic Bromination: In a reaction vessel, dissolve paraldehyde, the copper catalyst, and concentrated sulfuric acid in absolute ethanol with stirring. Cool the mixture to below 0°C using an ice-salt bath. Slowly add elemental bromine dropwise to the reaction mixture while maintaining the low temperature. After the addition is complete, continue stirring for 1-2 hours.
-
Acetalation: To the resulting ethanol solution of this compound, add an inorganic dehydrating agent. Heat the mixture to 35-40°C and maintain this temperature for 5-6 hours.
-
Work-up: Cool the reaction mixture and pour it into ice water. Neutralize the mixture with sodium carbonate. Separate the organic layer and extract the aqueous layer with dichloroethane. Combine the organic layers, dry over an anhydrous dehydrating agent, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound diethyl acetal.
General Procedure for the Synthesis of Imidazo[1,2-a]pyridines
Materials:
-
Substituted 2-aminopyridine
-
This compound diethyl acetal
-
Solvent (e.g., ethanol or DMF)
-
Base (e.g., sodium bicarbonate or potassium carbonate, if necessary)
Procedure:
-
In a round-bottom flask, dissolve the 2-aminopyridine in the chosen solvent.
-
Add this compound diethyl acetal to the solution. The molar ratio of the reactants may need to be optimized.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress of the reaction by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the desired imidazo[1,2-a]pyridine derivative.
Signaling Pathway and Experimental Workflow Visualizations
To better understand the mechanism of action of these this compound-derived inhibitors and the experimental procedures used to evaluate them, the following diagrams are provided.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Caption: Experimental workflow for the evaluation of kinase inhibitors.
Conclusion
This compound, primarily through its more stable diethyl acetal derivative, remains a highly relevant and versatile reagent in medicinal chemistry. Its application in the synthesis of privileged heterocyclic scaffolds like imidazo[1,2-a]pyridines and pyrazolo[3,4-d]pyrimidines has led to the discovery of potent kinase inhibitors with significant therapeutic potential. While alternative synthetic routes exist, the use of this compound acetal offers a reliable and efficient method for constructing these complex molecules. Further exploration of this building block in the synthesis of novel bioactive compounds is warranted and holds promise for the development of new therapeutics.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Bromoacetaldehyde: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling hazardous chemicals. Bromoacetaldehyde, a reactive and toxic compound, requires strict adherence to proper disposal procedures to mitigate risks. This guide provides essential, step-by-step instructions for the safe management and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound with the utmost care in a well-ventilated area, preferably within a chemical fume hood.[1][2] Appropriate Personal Protective Equipment (PPE), including double gloves (chemical-resistant outer glove over a nitrile inner glove), chemical splash goggles, a full-face shield, and a NIOSH-approved respirator with organic vapor cartridges, is mandatory.[3] All equipment used, such as shovels and containers, should be spark-free and explosion-proof.[1][2][4]
Waste Segregation and Collection
Proper segregation of waste is the first critical step in the disposal process.
-
Liquid Waste: All liquid waste containing this compound, including reaction residues and contaminated solvents, must be collected in a dedicated, clearly labeled, and sealed waste container.[3] This waste is classified as halogenated organic waste.
-
Solid Waste: Contaminated solid materials, such as gloves, absorbent pads, and disposable lab coats, must be collected in a separate, clearly labeled hazardous waste bag.[3]
Containers for this compound waste should be stored in a designated satellite accumulation area away from heat, sparks, and open flames until collection by the institution's environmental health and safety (EHS) department.[3][5]
Step-by-Step Disposal and Decontamination Protocol
The following protocol outlines the immediate steps for managing this compound waste and decontaminating the work area.
-
Waste Collection: Carefully transfer all this compound waste into the appropriate, labeled hazardous waste containers. Ensure containers are tightly sealed.[1][3]
-
Work Area Decontamination: After completing experimental work, decontaminate the work area within the fume hood using a suitable solvent, such as isopropanol, and paper towels.[3] All used paper towels and other cleaning materials should be disposed of as solid hazardous waste.[3]
-
PPE Removal and Disposal:
-
With inner gloves still on, remove the outer gloves and dispose of them in the solid hazardous waste bag.[3]
-
Remove the face shield and goggles. If reusable, decontaminate them according to your institution's established procedures.[3]
-
Remove the lab coat and any other contaminated protective clothing. If disposable, place them in the solid hazardous waste bag. Reusable items must be professionally decontaminated.[3]
-
Finally, remove the inner gloves and dispose of them in the solid hazardous waste bag.[3]
-
-
Hand Hygiene: Thoroughly wash your hands with soap and water after removing all PPE.[3]
-
Waste Handover: Arrange for the collection of the sealed and labeled waste containers by your institution's EHS department or a licensed chemical waste disposal company.[6]
Spill Management
In the event of a this compound spill, the following immediate actions should be taken:
-
Minor Spills:
-
Remove all ignition sources from the area.[4]
-
Wearing appropriate PPE, contain and absorb the spill with an inert material such as sand, earth, or vermiculite.[4][7]
-
Collect the absorbed material using spark-free tools and place it in a sealed, labeled container for disposal as hazardous waste.[1][4]
-
Ventilate the area and wash the spill site after material pickup is complete.[4]
-
-
Major Spills:
Disposal Classifications and Parameters
All waste containing this compound must be treated as hazardous waste. The following table summarizes key disposal-related classifications.
| Parameter | Classification/Guideline | Source |
| EPA Hazardous Waste Number | D001 (Ignitability) | [4] |
| Waste Disposal Options | - Incineration in a licensed apparatus- Burial in a licensed landfill | [1][4] |
| Container Management | - Puncture containers to prevent re-use before landfill disposal- Triple rinse and offer for recycling if permissible | [1][4] |
| Environmental Precautions | - Do not discharge into sewers or waterways- Prevent contamination of soil and water | [1][2] |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
It is imperative to consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) before handling and disposing of this compound.[8] All waste disposal must comply with local, state, and federal regulations.[4][6]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
